(+)-Catechin Hydrate

Catalog No.
S522788
CAS No.
225937-10-0
M.F
C15H16O7
M. Wt
308.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Catechin Hydrate

CAS Number

225937-10-0

Product Name

(+)-Catechin Hydrate

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

InChI

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1

InChI Key

OFUMQWOJBVNKLR-NQQJLSKUSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

solubility

Soluble in DMSO

Synonyms

(+)-Catechin, (+)-Cyanidanol, (+)-Cyanidanol-3, (-)-Epicatechin, (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol, 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-, 3,3',4',5,7-Flavanpentol, Catechin, Catechinic Acid, Catechuic Acid, Catergen, Cianidanol, Cyanidanol 3, Cyanidanol-3, Epicatechin, KB 53, KB-53, KB53, Z 7300, Zyma

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

The exact mass of the compound (+)-Catechin Hydrate is 308.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fundamental Identifiers and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical characteristics of (+)-Catechin hydrate for identification and handling in a research setting.

Property Specification
CAS Number 225937-10-0 [1] [2]
Related CAS (Anhydrous) 154-23-4 [1]
Molecular Formula C₁₅H₁₄O₆·xH₂O [1] [2]
Molecular Weight 290.27 (as anhydrous) [1] [2]
Purity >97.0% (HPLC) [1]
Appearance White to light brown powder [2]
Melting Point 175 - 177 °C (anhydrous) [2]
Specific Rotation [α]²⁰/D = +13.0 to +18.0° (C=5 in 50% Acetone) [1]
Solubility Slightly soluble in water; soluble in acetone, alcohol [1]
Storage Refrigerated (0-10°C), store under inert gas, air and heat sensitive [1] [2]

Documented Biological Activities and Mechanisms

This compound exhibits a range of biological activities through well-defined molecular pathways. The following table summarizes key quantitative findings from recent experimental studies.

Experimental Model Treatment Concentration/ Dose Key Findings & Mechanisms Citation
MCF-7 Human Breast Cancer Cells 150 & 300 μg/mL for 24-72 hours Induced apoptosis (up to 52.95% at 48h); ↑ caspase-3, -8, -9, and TP53 expression in a time/dose-dependent manner. [3] [3]
Rat Model of Nephrotoxicity 10 & 20 mg/kg (oral) for 21 days Protected kidney function; ↓ oxidative stress (↑ GSH, GPx, SOD, CAT; ↓ MDA); ↓ inflammation (NF-κB, TNF-α, IL-1β); ↓ apoptosis (↓ Bax/Bcl-2 ratio; ↓ caspase-3). [4] [4]
Rat Model of Hepatic Sinusoidal Obstruction Syndrome Not Specified Attenuated liver injury; ↓ oxidative stress; activated Nrf2 pathway, ↑ Nrf2 nuclear translocation and expression of downstream genes (GCLC, GCLM, HO-1, NQO1). [5] [5]
GC-1 spg Mouse Spermatogonia Cells 100 μM for 24 hours Prevented cisplatin-induced cell death; ↓ apoptosis (↓ cleaved-caspase 3, ↓ BAX); exerted antioxidant (↓ Nrf2) and anti-inflammatory (↓ iNOS, ↓ COX-2) effects. [6] [6]

Experimental Protocols for Key Assays

For researchers aiming to replicate key findings, here are detailed methodologies for in vitro and in vivo studies.

In Vitro Apoptosis Assay in MCF-7 Cells [3]
  • Cell Line and Culture: MCF-7 human breast cancer cells were maintained in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment: A 100 mg/mL stock solution of this compound was prepared in DMEM and diluted to working concentrations (e.g., 150 μg/mL and 300 μg/mL). Cells were treated for 24, 48, and 72 hours.
  • TUNEL Assay for Apoptosis:
    • After treatment, cells were trypsinized, reattached to polylysine-coated slides, and fixed with 4% methanol-free formaldehyde.
    • Apoptosis was detected using the DeadEnd Fluorometric TUNEL system kit. Cells were stained per the protocol and observed under a fluorescence microscope.
    • The percentage of apoptotic cells was determined by counting TUNEL-positive cells out of 1,000 total cells.
  • Gene Expression Analysis (qPCR):
    • cDNA was prepared directly from cultured cells using a Fastlane Cell cDNA kit.
    • mRNA levels of caspase-3, -8, -9, and TP53 were quantified using gene-specific SYBR Green-based QuantiTect Primer assays on a real-time PCR system.
    • GAPDH was the reference gene. The 2^–ΔΔCt method was used for fold-change calculation.
In Vivo Nephroprotection Study in Rats [4]
  • Animal Model and Dosing: Rats were administered aluminum chloride (AlCl₃, 10 mg/kg) orally for 21 days to induce nephrotoxicity. This compound (10 and 20 mg/kg) was co-administered orally over the same period.
  • Renal Function Biomarkers: Serum urea and creatinine levels were measured to assess kidney function.
  • Oxidative Stress Parameters: Kidney tissues were homogenized to measure levels of reduced glutathione (GSH), and the activities of antioxidant enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT). Lipid peroxidation was assessed via malondialdehyde (MDA) levels.
  • Histopathological Examination: Kidney tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of structural damage.

Mechanism of Action: Key Signaling Pathways

The protective and therapeutic effects of this compound are largely mediated through the following interconnected pathways, with the Nrf2 antioxidant pathway and apoptosis regulation being particularly central.

G cluster_nrf2 Nrf2 Antioxidant Pathway [5] cluster_apoptosis Apoptosis Regulation [3] [4] [6] cluster_inflammation Anti-inflammatory Pathway [4] CH This compound Keap1 Keap1 (Inactivator) CH->Keap1 Inhibits TP53 ↑ TP53 / p53 CH->TP53 NFkB ↓ NF-κB Activation CH->NFkB Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC Antioxidants ↑ Antioxidant Enzymes HO1->Antioxidants NQO1->Antioxidants GCLC->Antioxidants Bax ↑ Bax (Pro-apoptotic) TP53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bax->Bcl2 Disrupts CytoC Cytochrome c Release Bcl2->CytoC Promotes Casp9 ↑ Caspase-9 CytoC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis TNFa ↓ TNF-α NFkB->TNFa IL1b ↓ IL-1β NFkB->IL1b INOS ↓ iNOS NFkB->INOS COX2 ↓ COX-2 NFkB->COX2

Diagram of the core molecular pathways modulated by this compound, including Nrf2-mediated antioxidant response, intrinsic apoptosis, and anti-inflammation.

Research Applications and Formulation Strategies

Beyond its direct bioactivities, this compound is relevant in applied research areas:

  • Overcoming Solubility and Stability Limitations: A key strategy to enhance the bioavailability and stability of (+)-Catechin is cocrystallization. Research shows that a cocrystal formed with L-(+)-ascorbic acid exhibits a three-fold higher solubility than pristine (+)-catechin. This cocrystal can be synthesized via liquid-assisted grinding or slurry methods, using ethanol as a solvent, and has been shown to effectively improve the antioxidant profile of bottled tea beverages [7].
  • Broad Therapeutic Potential: Based on its multifaceted mechanisms, this compound is a compound of interest for research in chemoprevention [3], alleviating chemotherapy-induced toxicity [6], and developing treatments for conditions involving oxidative stress and inflammation, such as hepatotoxicity [5] and nephrotoxicity [4].

References

Comprehensive Technical Guide to Natural Sources of (+)-Catechin: Biosynthesis, Analysis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Key Structural Features

(+)-Catechin is a prominent member of the flavan-3-ol class of flavonoids, characterized by a 15-carbon skeleton arranged as C6-C3-C6. This structure consists of two aromatic rings (A and B) connected through a three-carbon bridge that forms a heterocyclic pyran ring (C ring). The compound possesses two chiral centers at carbons 2 and 3, resulting in four diastereoisomers. (+)-Catechin exhibits a trans configuration at the 3,4-dihydroxy groups and belongs to the 2R,3S stereochemical series. The catechol moiety on the B-ring (3',4'-dihydroxyl groups) and the resorcinol-type A-ring (5,7-dihydroxyl groups) are primarily responsible for its antioxidant potential and metal-chelating capabilities [1] [2].

The structural complexity of (+)-catechin extends beyond its stereochemistry to include conformational flexibility of the heterocyclic C-ring. In aqueous solution, (+)-catechin exists as a dynamic equilibrium between two preferred conformations: approximately 33% adopting the A-conformer (with the B-ring in a pseudoaxial position) and 67% adopting the E-conformer (with the B-ring in a pseudoequatorial position). This conformational dynamism influences its molecular interactions with biological targets and its antioxidant efficacy [2]. The chemical stability of (+)-catechin is pH-dependent, with susceptibility to oxidation increasing under alkaline conditions. The oxidation mechanism proceeds sequentially, with the catechol B-ring oxidizing first at low positive potentials in a reversible reaction, followed by irreversible oxidation of the resorcinol A-ring [2].

Table 1: Comparative Structural Features of Major Catechin Isomers

Compound Configuration at C2 Configuration at C3 B-ring Substituents C-ring Substituent
(+)-Catechin R S 3',4'-dihydroxyl OH
(-)-Epicatechin R R 3',4'-dihydroxyl OH
(-)-Epigallocatechin R R 3',4',5'-trihydroxyl OH
(-)-Epigallocatechin gallate R R 3',4',5'-trihydroxyl Galloyl ester

Quantitative Occurrence in Natural Sources

(+)-Catechin is widely distributed in the plant kingdom, with significant variation in concentration across different species and plant tissues. The primary dietary sources include tea leaves, cocoa beans, various fruits, and certain legumes. Fresh tea leaves (Camellia sinensis) represent one of the richest sources, with catechin content ranging from 15-27% of dry weight [3]. The specific composition varies considerably between tea varieties; Assam tea (C. sinensis var. assamica) typically contains higher tannin content compared to Chinese tea (C. sinensis var. sinensis), resulting in a more bitter flavor profile and potentially higher catechin yield [4]. In cocoa and chocolate products, catechin content correlates with cocoa solid percentage, with dark chocolate containing substantially higher levels than milk chocolate variants [5].

Fruit sources exhibit considerable diversity in (+)-catechin distribution. Apples, particularly their skins, contain appreciable amounts, while broad beans (Vicia faba) and black grapes also serve as significant sources [5] [6]. The concentration in fruits is influenced by factors including cultivar differences, ripeness at harvest, climatic conditions, and post-harvest processing. In berries such as strawberries, blackberries, and raspberries, (+)-catechin contributes to the complex polyphenol profile responsible for their antioxidant capacity [5]. Recent analytical studies have identified açaí oil, extracted from the fruit of Euterpe oleracea, as an emerging source containing approximately 67 mg/kg of (+)-catechin [2].

Table 2: Quantitative Distribution of (+)-Catechin in Natural Sources

Source Part Analyzed (+)-Catechin Content Extraction Method Analytical Technique
Tea Fresh leaves 15-27% dry weight Solvent extraction HPLC
Cocoa Beans Up to 108 mg/100g Methanol/water HPLC-MS
Broad bean Pod 16 mg/100g Aqueous acetone HPLC-DAD
Black grapes Fruit Variable by cultivar Acidified methanol HPLC-UV
Apples Skin Variable by cultivar Ethanol/water HPLC
Açaí oil Fruit pulp 67 mg/kg Organic solvent HPLC-MS
Prune juice Processed juice 25 mg/100ml Direct injection HPLC

Analytical Methodologies for Quantification

HPLC-Based Quantification

High-performance liquid chromatography (HPLC) represents the gold standard for accurate quantification and validation of (+)-catechin content in plant matrices. The most widely employed protocol involves reverse-phase chromatography with a C18 column, typically maintained at temperatures between 25-40°C. The mobile phase consists of a binary gradient system: solvent A (0.1% formic acid or 1% acetic acid in water) and solvent B (acetonitrile or methanol). The elution profile typically follows a linear gradient from 5% B to 30% B over 30-40 minutes, with a flow rate of 0.8-1.0 mL/min [3] [4]. Detection is optimally performed using diode array detection (DAD) with monitoring at 276-280 nm, the characteristic λmax for catechins. For enhanced sensitivity and specificity, especially in complex matrices, mass spectrometric detection (LC-MS) with electrospray ionization in positive mode provides superior performance, monitoring the molecular ion [M+H]+ at m/z 291.0 and characteristic fragment ions at m/z 139 (retro Diels-Alder fragment) and 123 [3] [2].

Sample preparation represents a critical step in catechin analysis. For plant tissues, freeze-drying followed by fine grinding maximizes extraction efficiency. The powdered material (typically 0.3-0.5 g) is subjected to extraction with 15-20 mL of acidified ethanol (70% ethanol with 0.1-1% formic acid) or aqueous acetone (70:30 acetone:water). The mixture is vortexed vigorously, followed by sonication for 15-30 minutes at room temperature to enhance compound liberation. Centrifugation at 1800-3000 × g for 5-10 minutes precipitates insoluble material, and the supernatant is filtered through a 0.45 μm membrane filter prior to injection. For quantitative analysis, internal standardization with structurally similar compounds (e.g., propyl gallate) corrects for procedural losses and matrix effects [3] [4].

Advanced Monitoring Techniques

Recent methodological advances have introduced genetically encoded FRET-based nanosensors for real-time monitoring of (+)-catechin flux in biological systems. The FLIP-Cat (Fluorescence Indicator Protein for (+)-catechin) nanosensor incorporates a (+)-catechin-binding protein (fraa-3 from Fragaria ananassa) between enhanced cyan fluorescent protein (ECFP) and Venus (a yellow fluorescent protein) as the FRET pair. The constructed pRSET_ECFP-Fraa3-Venus vector is expressed in E. coli BL21 (DE3), and the purified sensor protein exhibits pH stability and high specificity for (+)-catechin with a calculated Kd of 139 μM [7].

The assay protocol involves monitoring FRET ratio changes (Venus/ECFP emission) upon excitation at 433 nm. The sensor demonstrates a linear response range from 10-500 μM (+)-catechin, making it suitable for monitoring metabolic flux in engineered biosynthesis systems. This approach provides temporal resolution at the single-cell level, enabling real-time observation of catechin production dynamics without requiring cell lysis or extraction. The methodology has been successfully applied to identify dihydroflavonol reductase (DFR) as the primary regulatory enzyme in the (+)-catechin biosynthesis pathway through metabolic flux analysis [7].

Extraction and Isolation Techniques

The extraction of (+)-catechin from plant materials presents significant challenges due to its susceptibility to oxidative degradation, epimerization, and polymerization under various conditions. Optimal extraction protocols must balance efficiency with compound stability, carefully controlling parameters such as temperature, pH, solvent composition, and light exposure. Conventional solid-liquid extraction remains widely employed, typically using polar solvents such as water, methanol, ethanol, acetone, or their aqueous mixtures. The addition of acid modifiers (0.1-1% formic, acetic, or hydrochloric acid) helps stabilize catechins against oxidation by maintaining an acidic environment [6].

Advanced extraction technologies have emerged to improve efficiency and reduce degradation. Microwave-assisted extraction (MAE) typically employs 300-1000W power with irradiation times of 30 seconds to 5 minutes, significantly reducing processing time while improving yield. Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves (20-40 kHz) to disrupt plant cell walls, with extraction times of 15-60 minutes at temperatures of 30-60°C. Supercritical fluid extraction (SFE) with carbon dioxide, often modified with 5-15% ethanol or methanol as cosolvent, offers an environmentally friendly alternative with minimal thermal degradation, operating at pressures of 150-450 bar and temperatures of 40-80°C [6]. Each method presents distinct advantages and limitations for industrial-scale application.

Table 3: Comparison of Extraction Methods for (+)-Catechin

Method Optimal Conditions Advantages Limitations Typical Yield
Conventional Solvent 70% ethanol, 60°C, 1-3h Simple, scalable Long duration, thermal degradation Moderate
Microwave-Assisted 500W, 70% ethanol, 2-5min Rapid, efficient Non-uniform heating, equipment cost High
Ultrasound-Assisted 40kHz, 50°C, 30min Improved kinetics, moderate temperature Potential radical formation Moderate to High
Supercritical CO2 300 bar, 50°C, 10% ethanol Minimal solvent residue, selective High capital cost, pressure dependence Variable

Following extraction, purification and isolation of (+)-catechin from complex mixtures typically involves chromatographic techniques. Semi-preparative HPLC with C18 columns enables isolation of milligram to gram quantities of high-purity (+)-catechin for research applications. For industrial-scale production, column chromatography on polyamide, Sephadex LH-20, or MCI gel CHP20P resins provides effective separation of catechins from accompanying compounds such as proanthocyanidins, flavonol glycosides, and phenolic acids. The inherent instability of catechins necessitates processing under inert atmosphere (nitrogen or argon) and storage at -20°C in the dark with desiccation to maintain integrity [6].

Biosynthesis and Metabolic Engineering

The biosynthesis of (+)-catechin in plants occurs primarily through the phenylpropanoid pathway and flavonoid branch, initiating from the aromatic amino acid L-phenylalanine. The complete pathway involves seven enzymatic steps catalyzed by specific enzymes, with recent metabolic flux analysis identifying dihydroflavonol reductase (DFR) as the rate-limiting enzyme governing carbon flux toward (+)-catechin production [7]. The pathway begins with the deamination of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to 4-coumaric acid by cinnamate-4-hydroxylase (C4H). Activation to 4-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) enables condensation with three malonyl-CoA molecules catalyzed by chalcone synthase (CHS), yielding naringenin chalcone [7] [2].

The subsequent steps involve isomerization by chalcone isomerase (CHI) to naringenin, hydroxylation by flavanone 3-hydroxylase (F3H) to dihydrokaempferol, and further hydroxylation by flavonoid 3'-hydroxylase to dihydroquercetin. The critical reduction step catalyzed by dihydroflavonol reductase (DFR) produces leucocyanidin, which is subsequently converted to (+)-catechin by leucoanthocyanidin reductase (LCR). This pathway demonstrates the intricate regulation of plant secondary metabolism and provides targets for metabolic engineering approaches aimed at enhancing (+)-catechin production [7] [2].

G L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Deamination PAL PAL L_Phenylalanine->PAL p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Hydroxylation C4H C4H Cinnamic_Acid->C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Activation ACL 4CL p_Coumaric_Acid->ACL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone Condensation CHS CHS p_Coumaroyl_CoA->CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin Isomerization CHI CHI Naringenin_Chalcone->CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Hydroxylation F3H F3H Naringenin->F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Hydroxylation F3pH F3'H Dihydrokaempferol->F3pH Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Reduction DFR DFR (Rate-Limiting) Dihydroquercetin->DFR Catechin (+)-Catechin Leucocyanidin->Catechin Reduction LCR LCR Leucocyanidin->LCR

Biosynthetic Pathway of (+)-Catechin in Plants with Key Enzymatic Steps

Metabolic engineering approaches have successfully demonstrated heterologous production of (+)-catechin in microbial systems such as Escherichia coli. Recent studies have constructed the complete pathway by co-expressing seven plant-derived enzymes (PAL, 4CL, CHS, CHI, F3H, DFR, and LCR) under strong inducible promoters. Through optimization of codon usage, promoter strength, and cultivation conditions, significant titers of (+)-catechin have been achieved in fermentative systems. The identification of DFR as the primary flux-controlling enzyme enables targeted enzyme engineering and expression optimization strategies to further enhance production yields. These advances in synthetic biology provide sustainable alternatives to plant extraction and enable production of specific catechin stereoisomers without the complex mixtures typical of natural sources [7].

Research Applications and Bioactivity

Antioxidant Mechanisms and Structure-Activity Relationships

The antioxidant activity of (+)-catechin derives from its redox properties and chemical structure, particularly the orientation of hydroxyl groups on the aromatic rings. The catechol moiety (3',4'-dihydroxyl groups) on the B-ring serves as the primary electron donor, with the ortho-dihydroxy configuration enabling stabilization of the aryloxy radical through hydrogen bonding and extended electron delocalization. The pyrogallol-type B-ring (as in EGCG) demonstrates enhanced radical scavenging capacity compared to the catechol-type, while the galloyl esterification at position 3 of the C-ring further increases activity [8] [1]. Quantitative structure-activity relationship (QSAR) studies establish that the hierarchy of radical scavenging efficacy follows ECG > EGCG > EGC > EC > C, with the presence of both the gallate moiety and pyrogallol B-ring conferring maximal activity [1].

Beyond direct free radical neutralization, (+)-catechin exhibits significant metal-chelating properties, particularly for iron and copper ions. The formation of stable complexes with transition metals reduces their capacity to participate in Fenton-type reactions that generate highly reactive hydroxyl radicals. Additionally, (+)-catechin demonstrates remarkable vitamin E regeneration capacity, with reaction rates similar to or exceeding that of ascorbic acid at physiological pH (7-12) [8]. The antioxidant efficacy is highly dependent on the microenvironment, with studies showing varying effectiveness in bulk oil systems versus emulsified systems, influenced by factors including partition coefficient, interfacial behavior, and colloidal interactions [3].

Health Implications and Bioactivity Profile

Epidemiological and clinical studies have associated (+)-catechin consumption with diverse health benefits, particularly in the context of chronic disease prevention. Research indicates potential roles in cardiovascular protection through multiple mechanisms: inhibition of LDL oxidation, reduction of endothelin-1 synthesis, decreased platelet aggregation, enhanced fibrinolysis, improved endothelial function, and anti-inflammatory effects [5] [9]. In vitro and animal model studies demonstrate that (+)-catechin and its metabolites modulate signaling pathways involved in inflammatory responses, particularly through inhibition of NF-κB activation and downstream reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1) [9].

Emerging research highlights the potential of (+)-catechin in skin health and anti-aging applications. Assam tea extract rich in catechins has demonstrated proficiency in protecting against photoaging by suppressing UV-induced expression of matrix metalloproteinases (MMP-1 and MMP-9) and inflammatory mediators (IL-6 and IL-8) in coculture models of HaCaT keratinocytes and human dermal fibroblasts [4]. In ex vivo human skin models, catechin treatment suppressed IL-6 and MMP-1 expressions in senescent cells while simultaneously promoting hyaluronic acid synthesis and collagen production, indicating potential for both prevention and treatment of senescent aging [4].

Formulation Challenges and Delivery Systems

The effective delivery of (+)-catechin in biological systems is hampered by several physicochemical limitations, including pH-dependent stability, photosensitivity, poor membrane permeability, and extensive phase II metabolism. To address these challenges, advanced encapsulation technologies have been developed, including nanoemulsions, liposomes, solid lipid nanoparticles, and polymeric micelles. These delivery systems protect catechins from degradation, enhance bioavailability, and enable targeted delivery to specific tissues [4] [6].

Stability studies indicate that optimized catechin formulations maintain integrity under recommended storage conditions for topical products (room temperature, protected from light and moisture) for at least six months, with minimal degradation or color change [4]. The selection of appropriate encapsulation matrices is critical, with commonly employed materials including starch derivatives (maltodextrins, cyclodextrins), plant exudates (gum arabic, tragacanth), galactomannans, pectins, and soluble soybean polysaccharides. These encapsulation approaches enable the development of stable, bioavailable catechin formulations for pharmaceutical, cosmetic, and nutraceutical applications [6].

Conclusion

References

Structural and Functional Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these stereoisomers.

Characteristic Catechin (C) Epicatechin (EC)
Chemical Structure (2R,3S) configuration; cis orientation of the 3-OH group [1]. (2R,3R) configuration; trans orientation of the 3-OH group [1].
Bioavailability & Pharmacokinetics Lower relative bioavailability in human studies [2]. Considered more chemically stable [1]. Higher relative bioavailability; predominant monomeric flavan-3-ol detected in plasma after cocoa consumption [2] [3]. More susceptible to degradation under certain conditions (e.g., heat, pH) [1].

| Primary Research & Health Benefits | - Weight Management & Liver Health: Associated with fat oxidation and liver protection [1].

  • Cancer Prevention: Studied for potential chemopreventive properties [1].
  • Metal Chelation: May be more effective in chelating metal ions [1]. | - Cardiovascular Health: Shown to improve endothelial function, blood pressure, and vascular health [3] [1].
  • Muscle & Exercise Performance: Investigated for its potential to enhance muscle strength and mitochondrial function [1].
  • Cognitive Function: Research indicates potential neuroprotective effects [4] [1]. | | Antioxidant Mechanism | Potent free radical scavenger; may have a stronger role in metal ion chelation [1]. | Potent free radical scavenger; demonstrated high capacity to inhibit peroxyl radical formation in model membranes [5]. | | Interaction with Membranes | Partitions into lipid bilayers, but less efficiently than galloylated catechins [5]. | Galloylated form (ECG) shows high partition coefficient into phospholipid membranes, deeply perturbing membrane structure and packing [5]. |

Experimental Protocols for Analysis

Accurate quantification of these isomers in complex matrices is crucial for research. Here are two established methodological approaches:

HPLC Analysis for Quantification

This is the standard method for separating and quantifying catechin and epicatechin in samples like plant extracts, foods, and biological fluids [3] [6] [1].

  • Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a mobile phase (liquid solvent) and a stationary phase (column packing).
  • Detailed Protocol:
    • Column: A chiral column, such as an Astec Cyclobond I 2000 RSP [3] or a standard C18 reverse-phase column [6].
    • Mobile Phase:
      • Option A (Chiral): A gradient of 50 mM aqueous NaH₂PO₄ (pH 3.0, Solvent A) and 30 mM NaH₂PO₄ in 80% acetonitrile (Solvent B). The gradient runs from 10% to 13.5% B over 45 min, then to 45% B at 70 min, and 90% B at 72 min [3].
      • Option B (Reverse-Phase): A gradient of 2.5% acetic acid (A) and acetonitrile (B). The gradient runs from 0 to 10% B in 5 min, 10 to 30% B in 20 min, and 30 to 50% B in 20 min [6].
    • Detection: UV-Vis Detector at 214 nm [3] or 280 nm [6].
    • Sample Preparation: Solid-phase extraction (SPE) using XAD-2 macroporous resin is highly effective for pre-concentrating and purifying flavanols from complex matrices like vinegar, improving detection limits and sensitivity [6].

The workflow for this analytical process is as follows:

start Sample Preparation spe Solid-Phase Extraction (XAD-2 Resin) start->spe hplc HPLC Separation (Chiral or C18 Column) spe->hplc detection UV-Vis Detection (214 nm / 280 nm) hplc->detection analysis Data Analysis & Quantification detection->analysis

Enzymatic Oxidation for Polymerization Studies

This protocol is used to study the biological effects of catechin and epicatechin oligomers, which can exhibit significantly enhanced activity [7].

  • Principle: Horseradish peroxidase (HRP) uses hydrogen peroxide (H₂O₂) to oxidize catechins, leading to the formation of oligomers.
  • Detailed Protocol [7]:
    • Reaction Mixture: Dissolve catechin or epicatechin in a buffer (e.g., 0.1 M phosphate buffer, pH 6.0) with 30% ethanol to ensure solubility. The final substrate concentration is typically 1.5 mM.
    • Enzyme & Oxidant: Add Horseradish Peroxidase Type II to a final concentration of 2.5 units/mL. Initiate the reaction by adding H₂O₂ in aliquots (e.g., three additions to a final concentration of 0.3%).
    • Incubation: Conduct the reaction in the dark at 25°C with shaking (e.g., 100 cycles/min) for up to 24 hours.
    • Monitoring & Characterization:
      • Monitor substrate consumption and product formation using RP-HPLC and UV-Vis spectroscopy.
      • Characterize the molecular weight of the resulting oligomers using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS).

Key Biological Pathways and Mechanisms

The anti-inflammatory effects of catechins are a major area of research. The following diagram illustrates a primary signaling pathway through which they exert this activity, particularly in the context of neurodegenerative diseases like Alzheimer's [4].

LPS External Stimuli (e.g., LPS, Infection) TLR Toll-like Receptor (TLR) LPS->TLR Adaptor MyD88/TIRAP Adaptors TLR->Adaptor KinaseCascade Kinase Cascade (IRAK-4, MAPKs) Adaptor->KinaseCascade NFkB Transcription Factor Activation (NF-κB, AP-1, STAT1) KinaseCascade->NFkB InflammatoryGenes Gene Expression (COX-2, iNOS, TNF-α) NFkB->InflammatoryGenes Outcome Cellular Outcome (Oxidative Stress, Inflammation) InflammatoryGenes->Outcome CatechinInhibition Catechin/Epicatechin Inhibition CatechinInhibition->KinaseCascade CatechinInhibition->NFkB

  • Pathway Explanation: Pro-inflammatory stimuli (e.g., LPS) activate cell surface TLRs, triggering a signaling cascade via adaptor proteins (MyD88) and kinases (MAPKs). This leads to the activation of transcription factors like NF-κB, which translocate to the nucleus and promote the expression of inflammatory mediators (COX-2, iNOS, cytokines). Catechins and epicatechins can inhibit key steps in this pathway, such as kinase activation and NF-κB translocation, thereby reducing the inflammatory response [4].

Considerations for Drug Development

  • Enhancing Bioavailability: The poor bioavailability of catechins is a significant challenge. Strategies like cocrystallization (e.g., with L-ascorbic acid) have been shown to improve solubility and, consequently, antioxidant profile and potential bioavailability [8].
  • Metabolic Disparities: Catechin and epicatechin follow different metabolic pathways. Epicatechin is more significantly metabolized by gut microbiota, while catechin undergoes more extensive conjugation in the liver. These differences affect their bioavailability, tissue distribution, and duration of activity [1].
  • Membrane Interactions: For activities involving cellular membranes, the galloylated forms (e.g., ECG, EGCG) are particularly important. They partition more efficiently into lipid bilayers and can significantly perturb membrane structure, which may underlie some antibacterial and signaling modulation effects [5].

References

Quantitative Data and Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data on (+)-Catechin hydrate's inhibition of COX-1 is consistent across multiple chemical supplier and research websites.

Property Value
IC50 (COX-1) 1.4 μM [1] [2] [3]
Molecular Formula C₁₅H₁₄O₆·xH₂O [1] [2] [4]
Molecular Weight 308.28-308.29 g/mol (hydrate form) [1] [3] [5]
CAS Number 225937-10-0 [1] [3] [4]

In addition to COX-1 inhibition, research indicates this compound possesses other significant biological activities:

  • Antioxidant Activity: It functions as a free radical scavenger, helping to prevent oxidative damage in various biological systems [5].
  • Pro-apoptotic Effects in MCF-7 Cells: The compound induces apoptosis (programmed cell death) in breast cancer cells. One study reported an IC50 of 127.62 μg/mL for cell viability, with 40.7% of cells undergoing apoptosis after 24 hours of treatment with 150 μg/mL [1] [3] [4].
  • Neuroprotective Effects: In animal studies, oral administration (200 mg/kg) was shown to prevent time-induced episodic memory deficits [1] [3] [4].

Detailed Experimental Protocols

The search results provide detailed methodologies for key experiments conducted with this compound.

In Vitro Cell Viability and Apoptosis Assay (MCF-7 Cells) [1] [4]

This protocol is used to assess the compound's toxicity and its ability to induce programmed cell death.

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 2×10⁴ cells per well.
  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 160 μg/mL) for 24 hours.
  • Viability Measurement: Add 40 μL of Cell Titer Blue reagent to each well and incubate at 37°C for 6 hours.
  • Fluorescence Reading: Measure fluorescence using a microplate reader with 560 nm excitation and 590 nm emission filters.
  • Data Analysis: Calculate the percentage of dead cells and the IC50 value (the concentration that reduces cell viability by 50%).
In Vivo Memory Deficit Study (Rat Model) [1] [6]

This protocol evaluates the compound's effect on preventing memory decline in live animals.

  • Animals: Use twelve-week-old male rats weighing 200-230 grams.
  • Grouping & Dosing: Divide rats into groups (e.g., n=9). Administer this compound orally at doses of 50, 100, and 200 mg/kg.
  • Treatment Schedule: Administer the compound for 7 days prior to and during the behavioral trials.
  • Behavioral Testing: Evaluate episodic memory using a novel object recognition test, where the time spent exploring a novel object versus a familiar one is measured.

Anti-inflammatory Signaling Pathway

Catechins, including this compound, exert anti-inflammatory effects through a multi-step mechanism that interacts with key inflammatory signaling pathways, as illustrated below [7].

G ExternalStimuli External Stimuli (LPS, Infection) TLR TLR Activation ExternalStimuli->TLR Adaptors MyD88, TIRAP, TRIF TLR->Adaptors Kinases1 IRAK-4 Adaptors->Kinases1 Kinases2 MAPK/ERK/JNK/p38 Kinases1->Kinases2 TranscriptionFactors NF-κB, AP-1, STAT1 Activation & Translocation Kinases2->TranscriptionFactors InflammatoryEnzymes ↑ COX-2, iNOS Expression TranscriptionFactors->InflammatoryEnzymes Results Inflammatory Response (↑ Cytokines, Chemokines) InflammatoryEnzymes->Results Catechin This compound Catechin->TranscriptionFactors Inhibits

The diagram illustrates the proposed cellular signaling pathway through which external threats trigger inflammation and the point where this compound is reported to intervene. The compound primarily inhibits the activity of key transcription factors, effectively reducing the downstream inflammatory response [7].

Key Considerations for Researchers

  • Research-Use Only: The compound is explicitly marked "For research use only" by suppliers and is not intended for human consumption [3] [4] [5].
  • Solubility and Storage: A key practical consideration is its solubility. This compound is soluble in DMSO (e.g., 45-58 mg/mL), but note that moisture-absorbing (hygroscopic) DMSO can reduce its solubility, so fresh DMSO is recommended [2] [3] [4]. For storage, keep the powder at -20°C.
  • Beyond COX-1: While its specific IC50 for COX-2 is not detailed in the search results, its anti-inflammatory effect is likely broader. The compound is described as a potent antioxidant that can scavenge free radicals and influence the wider NF-κB inflammatory pathway [7] [5].

References

Comprehensive Technical Guide: Catechin Hydrate Pharmacokinetics and Advanced Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of catechin hydrate pharmacokinetics and the advanced formulation strategies being developed to overcome its significant bioavailability limitations. Catechin hydrate, a prominent flavon-3-ol from the flavanol subclass, demonstrates substantial therapeutic potential across multiple domains including cancer, neurological disorders, and metabolic diseases. However, its clinical translation has been severely hampered by poor oral bioavailability (typically <5%), extensive first-pass metabolism, and chemical instability under physiological conditions. Recent advances in nanostructured delivery systems have shown remarkable success in enhancing catechin bioavailability through improved stability, mucosal permeability, and targeted delivery. This guide comprehensively summarizes the quantitative pharmacokinetic parameters of various catechin formulations, detailed experimental protocols for formulation development and bioanalysis, and the molecular mechanisms underlying catechin's absorption and metabolism, providing researchers and pharmaceutical developers with critical insights for advancing catechin-based therapeutics.

Introduction to Catechin Hydrate and Pharmacokinetic Challenges

Catechin hydrate is a flavan-3-ol compound belonging to the broader class of polyphenolic flavonoids, characterized by its chemical structure (C₁₅H₁₄O₆) featuring two aromatic rings (A and B) and a dihydropyran heterocycle (the C ring) with a hydroxyl group on carbon 3 [1]. As a natural phytochemical, it is abundantly present in various plants, especially Camellia sinensis (green tea), where it constitutes a significant portion of the polyphenolic content [2]. The compound has attracted substantial research interest due to its diverse pharmacological activities, including potent antioxidant properties, anti-inflammatory effects, anti-cancer potential, and neuroprotective capabilities [2] [3]. These therapeutic effects are largely attributed to catechin's ability to modulate various signaling pathways, including those involved in apoptosis, cell cycle regulation, and oxidative stress response [2].

Despite its promising therapeutic potential, catechin hydrate faces formidable pharmacokinetic challenges that severely limit its clinical efficacy. The compound exhibits poor membrane permeability across the intestinal epithelium, primarily relying on passive diffusion with limited absorption efficiency [4]. Once absorbed, catechin undergoes extensive first-pass metabolism via phase II enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), resulting in rapid conversion to various methylated, sulfated, and glucuronide conjugates [4]. Additionally, catechin is subject to active efflux transport by ATP-dependent proteins such as P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) efflux pumps, which further reduce its systemic availability [4]. The chemical instability of catechin under alkaline intestinal conditions leads to auto-oxidation and degradation, generating reactive oxygen species and diminishing the amount of intact compound available for absorption [4]. These combined factors result in exceptionally low oral bioavailability, with studies indicating that less than 5% of orally administered catechin reaches the systemic circulation in rats, and approximately 1.68% of ingested catechins are present in human plasma, urine, and feces after tea ingestion [4].

Quantitative Pharmacokinetic Data Comparison

Table 1: Comparative pharmacokinetic parameters of catechin hydrate across different formulation strategies

Formulation Type Administration Route Tmax (h) Cmax AUC(0-24) Relative Bioavailability Reference
Conventional solution Oral ~1.0 Baseline Baseline 1.0x [5]
Chitosomes Oral Significantly sustained Significantly enhanced Significantly enhanced Highly improved [5]
CS-coated PLGA NPs Intranasal (Brain target) - Highly significant (p<0.001) Highly significant (p<0.001) Extremely enhanced brain uptake [6]
CS-coated PLGA NPs Intranasal (Lung target) - Extremely significant (p<0.001) Extremely significant (p<0.001) Greatly enhanced lung bioavailability [7]
TPGS/Poloxamer 407 Micelles (EGCG) Oral - 1.8-fold increase 2.27-fold increase 2.27x [8]
Human plasma levels after red wine Oral 1.0 91 ± 14 nmol/L - - [9]

Table 2: Key physicochemical properties influencing catechin hydrate pharmacokinetics

Property Characteristics Impact on Pharmacokinetics
Molecular Weight 290.271 g·mol⁻¹ Favorable for absorption
Aqueous Solubility Moderate Limits dissolution rate
Chemical Stability Unstable in alkaline conditions; auto-oxidation in GI tract Reduced available dose; degradation products
Metabolism Extensive first-pass metabolism: methylation, sulfation, glucuronidation Low systemic availability of parent compound
Membrane Permeability Poor; primarily passive diffusion Limited absorption efficiency
Efflux Transport P-gp and MRP substrates Reduced intestinal absorption; enhanced elimination
Plasma Protein Binding Extensive binding expected Affects distribution and free concentration

The quantitative pharmacokinetic data compiled from recent studies demonstrates the substantial impact of advanced formulation strategies on catechin hydrate's absorption and distribution profile. The conventional oral administration of catechin as a simple solution results in rapid absorption (Tmax ~1 hour) but limited peak concentrations (Cmax) and overall exposure (AUC), as evidenced by human studies showing plasma levels of approximately 91 ± 14 nmol/L after red wine consumption containing 35 mg catechin [9]. Importantly, after consumption, catechin is present almost exclusively as metabolite conjugates, with less than 2% remaining as unconjugated parent compound, and approximately 21% undergoing methylation to 3'-O-methylcatechin [9]. This extensive metabolism significantly limits the bioavailability of the active parent compound.

Advanced nanoformulation approaches have demonstrated remarkable improvements in catechin pharmacokinetics. Chitosan-coated PLGA nanoparticles administered via the intranasal route have shown highly significant enhancements (p<0.001) in both Cmax and AUC values in brain and lung tissues compared to conventional administration routes [6] [7]. Similarly, chitosomes (chitosan-tethered liposomes) have demonstrated the ability to significantly sustain Tmax while enhancing Cmax and AUC following oral administration [5]. For EGCG, a closely related catechin, TPGS/Poloxamer 407-based micellar systems have yielded a 2.27-fold increase in oral bioavailability compared to free EGCG, highlighting the potential of nanocarrier systems to overcome the inherent pharmacokinetic limitations of catechins [8]. These enhancements are attributed to the combined effects of improved solubility, protection from degradation, enhanced mucosal permeability, and reduced efflux transport.

Bioavailability Challenges and Absorption Metabolism

The bioavailability limitations of catechin hydrate represent the most significant barrier to its clinical translation, with numerous studies documenting the substantial discrepancy between its promising in vitro pharmacological activity and modest in vivo efficacy. The multifactorial nature of these bioavailability challenges encompasses issues of absorption, distribution, metabolism, and elimination, creating a complex pharmacokinetic profile that necessitates sophisticated formulation approaches for optimization [4]. Understanding these fundamental limitations is crucial for developing effective delivery strategies that can enhance catechin's therapeutic potential.

The absorption barriers for catechin begin in the gastrointestinal tract, where the compound faces both physicochemical and biological challenges. Catechin's relatively high hydrophilicity and large molecular structure limit its passive transcellular absorption, forcing primary reliance on the paracellular pathway through tight junctions between epithelial cells [4]. This absorption route is inherently inefficient and size-restrictive. Additionally, the compound demonstrates pH-dependent stability, with particular susceptibility to degradation and auto-oxidation in the alkaline environment of the small intestine, where the majority of absorption occurs [4]. This degradation not only reduces the amount of intact catechin available for absorption but can also generate potentially harmful oxidation products that contribute to oxidative stress rather than alleviating it.

Table 3: Major metabolic pathways and conjugates of catechin hydrate

Metabolic Process Enzymes Involved Major Metabolites Formed Tissue Location
Methylation Catechol-O-methyltransferase (COMT) 3'-O-methylcatechin Intestine, Liver
Glucuronidation UDP-glucuronosyltransferases (UGTs) Catechin glucuronides Intestine, Liver
Sulfation Sulfotransferases (SULTs) Catechin sulfates Intestine, Liver
Microbial Metabolism Colonic microbiota Ring-fission products, phenolic acids Colon
Enterohepatic Recirculation - Glucuronide/sulfate conjugates Liver, Intestine

Following absorption, catechin undergoes extensive presystemic metabolism that significantly reduces the systemic availability of the parent compound. The key metabolic pathways include methylation by catechol-O-methyltransferase (COMT), glucuronidation by UDP-glucuronosyltransferases (UGTs), and sulfation by sulfotransferases (SULTs) [4]. These conjugation reactions occur predominantly in the small intestine and liver, generating metabolites with altered biological activity, solubility, and distribution profiles compared to the parent catechin. In human studies, only a small fraction (<2%) of circulating catechin remains in the unconjugated form, with the majority existing as various conjugates [9]. The efflux transport systems, particularly P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) families, actively pump absorbed catechin and its metabolites back into the intestinal lumen, creating a counterproductive cycle that further diminishes systemic exposure [4]. Unabsorbed catechin that reaches the colon undergoes microbial metabolism by the resident microbiota, resulting in ring fission and conversion to various phenolic acids and other catabolites with potentially altered biological activities [4].

CatechinMetabolism OralDose Oral Catechin Dose GI Gastrointestinal Tract OralDose->GI Dissolution Absorbed Absorbed Catechin GI->Absorbed Passive Diffusion IntestinalMetabolism Intestinal Metabolism GI->IntestinalMetabolism Degradation Absorbed->IntestinalMetabolism Conjugation HepaticMetabolism Hepatic Metabolism IntestinalMetabolism->HepaticMetabolism Portal Vein Metabolites Catechin Metabolites HepaticMetabolism->Metabolites Phase II Enzymes Systemic Systemic Circulation HepaticMetabolism->Systemic Parent & Metabolites Systemic->Metabolites Further Metabolism Tissues Target Tissues Systemic->Tissues Distribution

Diagram: Catechin hydrate absorption and metabolic pathway following oral administration

The diagram above illustrates the complex journey of catechin hydrate following oral administration, highlighting the multiple barriers that contribute to its low bioavailability. The process begins with dissolution in the gastrointestinal tract, where the compound becomes available for absorption but also faces potential degradation. Absorption occurs primarily via passive diffusion through intestinal epithelial cells, though this process is inefficient due to catechin's physicochemical properties. During and after absorption, catechin undergoes extensive intestinal and hepatic metabolism through phase II conjugation enzymes, resulting in the formation of various metabolites with altered biological activity. These metabolites, along with any remaining parent compound, then enter systemic circulation and distribute to target tissues, though often at subtherapeutic concentrations. The interplay of these processes explains why only a minute fraction of an orally administered catechin dose reaches systemic circulation as the active parent compound, necessitating the development of advanced delivery strategies to overcome these sequential barriers.

Experimental Protocols for Formulation Development

Chitosan-Tethered Liposomes (Chitosomes) Preparation

The development of chitosan-tethered liposomes (chitosomes) for catechin hydrate delivery involves a systematic optimization process using the ethanol injection method to achieve optimal physicochemical properties for enhanced oral bioavailability [5]. The protocol begins with the preparation of a liposomal suspension by dissolving phospholipids and cholesterol in ethanol, followed by rapid injection into an aqueous phase containing catechin hydrate under controlled stirring conditions. The resulting liposomal suspension is then subjected to chitosan coating by adding a chitosan solution (typically 0.1-0.5% w/v in acetic acid) dropwise under continuous stirring, allowing for electrostatic interaction between the positively charged chitosan and negatively charged liposomal surface. The optimized formulation is characterized by excellent nanosize (approximately 137 nm), high homogeneity (PDI < 0.2), and substantially positive zeta potential (+36.8 mV) indicative of successful chitosan coating and colloidal stability [5].

The critical quality attributes of the prepared chitosomes are thoroughly evaluated through a series of characterization studies. Particle size, size distribution, and zeta potential are determined using dynamic light scattering, while morphological examination is conducted through transmission electron microscopy. Encapsulation efficiency is quantified using ultra-high-performance liquid chromatography (UHPLC) after separation of unencapsulated drug via dialysis or centrifugation. The in vitro release profile is assessed using dialysis methods in simulated gastric and intestinal fluids to evaluate the protective capability of the chitosan coating. Additionally, ex vivo intestinal permeation studies using everted gut sac or Using chamber models demonstrate significant enhancement in catechin permeability compared to unformulated drug, confirming the bioadhesive properties of chitosan and its ability to enhance mucosal absorption [5].

Chitosan-Coated PLGA Nanoparticles for Nose-to-Brain Delivery

The preparation of chitosan-coated PLGA nanoparticles for enhanced brain targeting of catechin hydrate utilizes a central composite design (CCD) approach to systematically optimize critical formulation parameters [6]. The methodology employs a double emulsion-solvent evaporation technique (w/o/w) wherein catechin hydrate is first dissolved in aqueous solution and emulsified into a dichloromethane solution containing PLGA polymer using high-speed homogenization or probe sonication. This primary emulsion is then further emulsified into a larger volume of external aqueous phase containing polyvinyl alcohol (PVA) as a stabilizer, forming a double emulsion. The optimized parameters identified through CCD include PLGA concentration (50.0 mg), PVA concentration (1.10%), sonication time (90.0 s), and temperature (25.0 °C), yielding nanoparticles with desirable characteristics: particle size of 93.46 ± 3.94 nm, PDI of 0.106 ± 0.01, and zeta potential of -12.63 ± 0.08 mV [6].

The chitosan coating process involves incubating the formed PLGA nanoparticles with chitosan solution under mild stirring, resulting in surface modification that changes the zeta potential from negative to positive values (typically +25 to +30 mV) with some alteration in particle size distribution. This cationic surface characteristic enhances mucoadhesive properties and promotes interaction with negatively charged mucosal surfaces in the nasal epithelium. The optimized chitosan-coated PLGA nanoparticles demonstrate excellent mucoadhesion compared to uncoated nanoparticles, with in vivo studies showing highly significant (p < 0.001) improvement in Cmax and AUC0-24 in rat brains compared to both intranasal and intravenous administration of unformulated catechin [6]. The pharmacodynamic efficacy of these formulations is confirmed in seizure threshold rodent models, demonstrating significant protection against increasing current electroshock and pentylenetetrazole-induced seizures, validating the nose-to-brain delivery approach for epilepsy treatment.

FormulationWorkflow PLGA PLGA in DCM PrimaryEmulsion Primary Emulsion (W/O) PLGA->PrimaryEmulsion Catechin Catechin in Water Catechin->PrimaryEmulsion Sonication SecondaryEmulsion Secondary Emulsion (W/O/W) PrimaryEmulsion->SecondaryEmulsion Nanoparticles PLGA Nanoparticles SecondaryEmulsion->Nanoparticles Solvent Evaporation PVA PVA Solution PVA->SecondaryEmulsion Homogenization ChitosanCoating Chitosan Coating Nanoparticles->ChitosanCoating Incubation FinalProduct CS-coated PLGA NPs ChitosanCoating->FinalProduct Evaluation Physicochemical Evaluation FinalProduct->Evaluation

Diagram: Experimental workflow for chitosan-coated PLGA nanoparticle preparation

TPGS/Poloxamer 407 Micelles for Enhanced Oral Delivery

The development of TPGS/Poloxamer 407 mixed micelles for EGCG delivery utilizes the thin-film hydration method followed by lyophilization to enhance stability and oral bioavailability [8]. The process begins with dissolving EGCG, TPGS, and Poloxamer 407 in absolute ethanol at the optimized weight ratio of 2:2 (TPGS:Poloxamer 407), with the total polymer concentration maintained between 5-10% w/w. The organic solvent is then evaporated using a rotary evaporator at controlled temperature (40-45°C) and reduced pressure to form a thin, uniform film on the flask walls. The film is subsequently hydrated with aqueous phase (approximately 30 mL of purified water) with stirring and gentle heating (40-45°C) for one hour to form micelles. The resulting micellar solution is centrifuged at 5000 rpm for 30 minutes and filtered through a 0.22 µm membrane filter to remove any unentrapped drug or aggregates. The final product is obtained as a lyophilized powder after pre-freezing at -80°C overnight and freeze-drying for approximately three days, ensuring long-term stability and convenient reconstitution before use [8].

The systematic optimization of formulation parameters reveals that the 2:2 TPGS-to-Poloxamer 407 weight ratio yields optimal characteristics: mean particle size of 15.4 nm, PDI of 0.16, zeta potential of -17.7 mV, encapsulation efficiency of 82.7%, and drug loading capacity of 7.6% [8]. The critical micelle concentration (CMC) is determined to be 0.00125% w/v using the iodine probe method, confirming the high stability of the micellar system upon dilution. In vitro release studies in both simulated gastric and intestinal fluids demonstrate a sustained release profile compared to free EGCG, while in vivo pharmacokinetic evaluation in mice shows a significant elevation in oral bioavailability with a 2.27-fold increase in AUC and 1.8-fold increase in Cmax compared to free EGCG. The formulation maintains stability for at least six months when stored at 4°C, with no adverse clinical signs observed during 28-day tolerability studies, supporting its potential for clinical translation [8].

Bioanalytical Methodologies for Catechin Quantification

The accurate quantification of catechin hydrate in biological matrices requires highly sensitive and selective analytical methods due to the low systemic concentrations and complex matrix effects. Recent advances in UHPLC-MS/MS techniques have enabled precise quantification of catechin in plasma, brain tissue, and other biological samples, providing critical data for pharmacokinetic studies and formulation development. A newly developed and validated UHPLC-MS/MS method demonstrates exceptional sensitivity with a linear range of 1-1000 ng mL⁻¹ for catechin quantification in brain tissue and plasma, addressing previous limitations in catechin bioanalysis [6].

The chromatographic separation is typically achieved using a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water and acetonitrile in gradient elution mode. The total run time is optimized to approximately 2-3 minutes, allowing for high-throughput analysis of numerous samples. The mass spectrometric detection employs electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) of the specific transitions m/z 289.23→245.20 for catechin hydrate and m/z 301.21→151.21 for the internal standard (quercetin) [6]. This MRM approach provides the requisite selectivity and sensitivity for accurate catechin quantification in complex biological matrices.

The method validation parameters for catechin quantification demonstrate excellent performance characteristics. The inter-day and intra-day precision values range from 0.39% to 4.90%, while accuracy falls between 93.07% and 99.41%, well within acceptable limits for bioanalytical methods [6]. The extraction recovery from biological matrices is consistent and reproducible, with minimal matrix effects observed. The method demonstrates appropriate stability profiles under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and long-term storage stability. This robust bioanalytical methodology has been successfully applied to comparative pharmacokinetic studies, revealing highly significant (p < 0.001) differences in brain concentrations of catechin following administration of chitosan-coated PLGA nanoparticles compared to conventional formulations, highlighting its critical role in advancing catechin formulation development [6].

Table 4: UHPLC-MS/MS parameters for catechin hydrate quantification in biological matrices

Parameter Specification Notes
Chromatographic Column Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) Maintained at 40°C
Mobile Phase 0.1% formic acid in water (A) and acetonitrile (B) Gradient elution
Flow Rate 0.4 mL/min Optimized for separation
Run Time ~2-3 minutes High-throughput capability
Ionization Mode Electrospray Ionization (ESI) negative Optimized for sensitivity
MRM Transition m/z 289.23 → 245.20 (Catechin) Quantifier ion
MRM Transition m/z 301.21 → 151.21 (IS: Quercetin) Internal standard
Linear Range 1-1000 ng mL⁻¹ Wide dynamic range
Precision (%CV) 0.39-4.90% (inter- and intra-day) Meets validation criteria
Accuracy 93.07-99.41% Within acceptable limits

Conclusion and Future Perspectives

The comprehensive analysis of catechin hydrate pharmacokinetics presented in this technical guide underscores both the significant challenges and promising solutions in the development of effective catechin-based therapeutics. The inherently poor bioavailability of catechin, resulting from its complex interplay of absorption limitations, extensive metabolism, and rapid elimination, has historically constrained its clinical translation despite compelling pharmacological activities observed in vitro. However, the systematic application of advanced formulation strategies has demonstrated remarkable potential in overcoming these pharmacokinetic barriers, with nanostructured delivery systems including chitosomes, chitosan-coated PLGA nanoparticles, and polymeric micelles showing substantial improvements in catechin bioavailability, targeted delivery, and therapeutic efficacy across multiple disease models.

References

Core Challenge: Bioavailability and Natural Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Catechins like EGCG and catechin hydrate possess neuroprotective properties but face a significant challenge in reaching the brain.

Aspect Description
Inherent Neuroprotective Properties Antioxidant, anti-inflammatory, modulates cell survival pathways, reduces amyloid-beta and tau pathology in Alzheimer's models [1] [2].
Natural BBB Permeability EGCG can cross the BBB [1] [2], but overall bioavailability is low due to poor stability, metabolism, and limited membrane permeability [1] [3].
Key Limiting Factor The "poor bioavailability" of EGCG and other catechins following oral administration severely limits their clinical application [1] [4].

Quantitative Data on Enhanced Permeability

Advanced drug delivery systems can dramatically improve the brain bioavailability of catechin hydrate. The table below summarizes key quantitative findings from a study on chitosan-coated PLGA nanoparticles (CS–CH–PLGA–NPs) administered intranasally [3].

Parameter Finding Significance
Pharmacokinetics (Brain) "Highly significant (< 0.001) improvement in Cmax and AUC0–24" vs. intravenous & intranasal solution. Nano-formulation greatly enhanced the extent and duration of brain exposure.
Pharmacodynamic Effect "More significant (< 0.001)" protection in seizure models (increased current electroshock & pentylenetetrazole). Improved brain delivery translated to superior therapeutic efficacy in epilepsy.
Mechanism of Enhancement Nose-to-brain delivery bypasses the BBB; chitosan coating provides mucoadhesion and positive charge. Avoids first-pass metabolism and leverages direct transport pathways to the CNS.

Formulation Strategies to Cross the BBB

Researchers employ various strategies to ferry catechins across the BBB, primarily using nanocarriers made from natural, biocompatible polymers.

G Start Catechin Hydrate NP Nanoparticle Formulation Start->NP Route Intranasal Administration NP->Route BBB Bypasses/Crosses BBB Route->BBB Brain Enhanced Brain Delivery BBB->Brain

Formulation and delivery workflow for enhanced brain targeting.

The most promising approaches involve Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles [3] [5]. These biodegradable particles protect the encapsulated catechin, control its release, and can be modified with coatings like chitosan (CS). Chitosan provides mucoadhesion and interacts with the nasal membrane, enhancing absorption [3] [5]. This strategy effectively creates a "Trojan horse" system for brain delivery.

Detailed Experimental Protocol

The following methodology details the preparation and evaluation of chitosan-coated, catechin hydrate-loaded PLGA nanoparticles for nose-to-brain delivery [3].

1. Nanoparticle Preparation and Optimization

  • Method: Double emulsion-solvent evaporation (w/o/w).
  • Experimental Design: A four-factor, three-level Central Composite Design (CCD) was used for optimization.
  • Independent Variables: PLGA amount (mg), PVA concentration (%), sonication time (s), temperature (°C).
  • Dependent Responses: Particle size (nm), Polydispersity Index (PDI), Zeta Potential (mV).
  • Coating: Optimized PLGA nanoparticles were coated with chitosan by incubation. Successful coating was confirmed by a change in zeta potential from negative to positive.

2. In-Vitro and Ex-Vivo Characterization

  • Drug Release Study: Performed using dialysis in a suitable buffer (e.g., PBS pH 7.4) to profile the sustained release of catechin hydrate from the nanoparticles.
  • Mucoadhesion Study: Conducted using fresh porcine nasal mucosa to demonstrate the enhanced retention of chitosan-coated nanoparticles compared to uncoated ones.

3. Bioanalytical Method for Quantification

  • Technique: A novel UHPLC-MS/MS (Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry) method was developed and validated.
  • Analyte: Catechin Hydrate.
  • Internal Standard: Quercetin.
  • Matrix: Brain tissue and plasma.
  • Validation Parameters: The method was validated for a linear range (1–1000 ng mL⁻¹), accuracy (93.07–99.41%), and precision (inter- and intra-day % precision of 0.39–4.90%).

4. In-Vivo Pharmacokinetic and Efficacy Study

  • Animal Model: Wistar rats.
  • Administration Groups:
    • Test: CS–CH–PLGA–NPs (intranasal, i.n.)
    • Controls: CH solution (i.n. and intravenous, i.v.)
  • Pharmacokinetics: Brain and plasma samples were collected at time intervals, processed, and analyzed using the validated UHPLC-MS/MS method to determine concentration-time profiles and calculate parameters (Cmax, AUC).
  • Pharmacodynamics: The anti-epileptic activity was evaluated in rodent seizure models (increased current electroshock and pentylenetetrazole-induced seizures) following treatment with the formulations.

Mechanisms of Action and Therapeutic Relevance

Once delivered to the brain, catechin hydrate and EGCG exert neuroprotective effects through multiple pathways.

G C Catechin/EGCG in Brain A Antioxidant Activity C->A Scavenges ROS B Anti-inflammatory Activity C->B Inhibits NF-κB Reduces TNF-α, IL-6 D Metal Chelation C->D Chelates Iron/Copper E Modulation of Cell Signaling C->E Activates PKC Modulates BDNF

Key neuroprotective mechanisms of catechins in the brain.

These mechanisms are particularly relevant for neurodegenerative diseases [1] [6] [2]. EGCG has been shown to inhibit the formation of toxic protein aggregates like amyloid-beta and tau in Alzheimer's models, and to protect neurons in models of Parkinson's disease. The anti-angiogenic properties of catechin derivatives, through disruption of copper homeostasis, also suggest potential applications in neuro-oncology [4].

References

catechin hydrate anti-inflammatory properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Catechin hydrate exerts its anti-inflammatory effects through multiple interconnected cellular pathways, effectively countering oxidative stress, inflammation, and apoptosis.

G cluster_1 Oxidative Stress Mitigation cluster_2 Key Inflammatory Pathway Inhibition cluster_3 Apoptosis & ER Stress Regulation CH Catechin Hydrate OS Oxidative Stressors CH->OS Scavenges Antioxidants ↑ Antioxidant Enzymes (SOD, CAT, GPx, GSH) CH->Antioxidants Upregulates NFkB NF-κB Pathway CH->NFkB Inhibits Activation TGF TGF-β CH->TGF Inhibits Signaling Apoptosis Mitochondrial Apoptotic Pathway CH->Apoptosis Modulates ER ER Stress (PERK-CHOP Pathway) CH->ER Attenuates ROS Reactive Oxygen Species (ROS) OS->ROS Induces Antioxidants->ROS Neutralizes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Produces Cytokines->ROS Exacerbates Smad2 p-Smad2 TGF->Smad2 Activates Fibrosis Fibrosis Factors (FN1, Collagens) Smad2->Fibrosis Promotes Bax Bax Apoptosis->Bax ↑ Pro-apoptotic (Bax) Bcl2 Bcl2 Apoptosis->Bcl2 ↓ Anti-apoptotic (Bcl-2) CHOP Apoptotic Factor (CHOP) ER->CHOP Induces

Figure 1: Catechin hydrate modulates anti-inflammatory responses through multiple primary pathways, including NF-κB inhibition, TGF-β/Smad2 signaling suppression, oxidative stress mitigation, and regulation of apoptosis and ER stress.

Quantitative Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant potency of catechin hydrate and related compounds has been quantified in various experimental models. The table below summarizes key quantitative findings.

Compound Experimental Model Key Parameter Result/Dose Citation
Catechin Hydrate Cerulein-induced Chronic Pancreatitis (Mouse) Optimal Prophylactic Dose 5-10 mg/kg [1]
Reduction in Fibrosis Markers Significant reduction in FN1, Collagens [1]
Aluminum Chloride-induced Nephrotoxicity (Rat) Effective Dose 10-20 mg/kg [2]
Antioxidant Restoration (SOD, CAT, GPx, GSH) Significant increase [2]
Reduction in Lipid Peroxidation (MDA) Significant decrease [2]
(-)-Epicatechin (from N. fruticans) In silico COX-2 Docking Molecular Binding Affinity Outperformed Diclofenac [3] [4]
(-)-Epigallocatechin Gallate (EGCG) In vitro NO Assay (Macrophages) IC50 for NO Reduction Effective at 6.25-25 μmol/L [5]
(-)-Epigallocatechin (EGC) In vitro NO Assay (Macrophages) IC50 for NO Reduction Effective at 6.25-25 μmol/L [5]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from key in vivo and in vitro studies.

In Vivo Model of Nephrotoxicity

This protocol assesses the protective effects of catechin hydrate against Aluminum Chloride (ALM)-induced kidney injury [2].

  • Animal Model: Male Wistar rats (common strain for toxicology studies).
  • Group Allocation: Thirty-five rats were divided into five groups:
    • Control: Vehicle only.
    • ALM: Received 100 mg/kg Aluminum Chloride orally.
    • CTH: Received 20 mg/kg Catechin Hydrate orally.
    • ALM + CTH10: ALM + 10 mg/kg Catechin Hydrate.
    • ALM + CTH20: ALM + 20 mg/kg Catechin Hydrate.
  • Dosing Schedule: All treatments were administered orally for 21 consecutive days.
  • Sample Collection: On day 22, blood and kidney tissue samples were collected.
  • Endpoint Analysis:
    • Renal Function: Serum urea and creatinine levels.
    • Oxidative Stress: Kidney homogenates analyzed for MDA (lipid peroxidation), SOD, CAT, GPx, and GSH (antioxidants).
    • Gene Expression: qRT-PCR for Bax, Bcl-2, Apaf-1, caspase-3 (apoptosis); TNF-α, IL-1β, iNOS, COX-2 (inflammation); GRP78, CHOP, ATF-6, PERK (ER stress).
    • Histopathology: H&E staining for tissue architecture; Immunohistochemistry for KIM-1 and Caspase-3 protein expression.
In Vivo Model of Chronic Pancreatitis

This protocol evaluates both prophylactic and therapeutic efficacy of catechin hydrate against pancreatic inflammation and fibrosis [1].

  • Animal Model: Female C57BL/6 mice.
  • Disease Induction: CP was induced by intraperitoneal injection of 50 µg/kg cerulein, once hourly, six times per day, four days per week, for three weeks.
  • Drug Administration:
    • Prophylactic Regimen: Mice received (+)-Catechin Hydrate (1, 5, or 10 mg/kg, i.p.) one hour before the first cerulein injection each day.
    • Therapeutic Regimen: Mice received this compound (5 mg/kg, i.p.) after cerulein induction was complete, for one or two weeks.
  • Endpoint Analysis:
    • Histology: H&E and Sirius Red staining for glandular structure and collagen deposition (fibrosis).
    • Biochemical Analysis: Serum amylase/lipase for pancreatitis severity.
    • Molecular Analysis: Western blot/IHC for α-SMA (PSC activation), fibronectin, collagens, and p-Smad2.
In Vitro Assessment of Isolated Pancreatic Stellate Cells (PSCs)

This complementary in vitro protocol investigates the direct anti-fibrotic mechanism on the primary effector cells of fibrosis [1].

  • Cell Isolation: PSCs are isolated from the pancreas of healthy mice via density gradient centrifugation.
  • Cell Culture & Treatment: PSCs are cultured and activated with pro-fibrotic mediators like TGF-β (e.g., 5 ng/mL) or Platelet-Derived Growth Factor (PDGF).
  • Drug Treatment: Cells are co-treated with varying concentrations of this compound (e.g., 10-100 µM).
  • Endpoint Analysis:
    • Cell Activation: Assessed by morphology and expression of α-SMA via immunocytochemistry or Western blot.
    • Fibrosis Markers: Expression of fibronectin and collagen types I and III analyzed by qRT-PCR/Western blot.
    • Signaling Pathway: Phosphorylation levels of Smad2 and other downstream targets are measured by Western blot.

Research and Development Considerations

For professionals considering catechin hydrate for drug development, several critical factors must be considered.

  • Bioavailability and Delivery: Like many polyphenols, catechins face challenges with poor systemic bioavailability and rapid metabolism [6]. Strategies to overcome this include developing lipid-based nanoparticles (e.g., SLNs, NLCs) and polymeric nanoparticles (e.g., PLGA) to enhance stability, absorption, and targeted delivery [6].
  • Hepatotoxicity Profile: High doses of some green tea catechins, particularly EGCG in bolus supplement form (>800 mg/day), have been associated with rare cases of hepatotoxicity [6]. Catechin hydrate is considered relatively less toxic [1], but dose-finding studies and genotyping for metabolic enzyme variations (e.g., UGT, COMT) are recommended for clinical translation [6].
  • Comparative Efficacy: While catechin hydrate is highly effective, other catechins like EGCG and (-)-Epicatechin may show superior activity in specific contexts, such as COX-2 inhibition [4] or antioxidant power [5]. The choice of compound should be guided by the specific therapeutic target.

Conclusion

Catechin hydrate is a multifaceted anti-inflammatory agent with a robust mechanistic foundation, demonstrating efficacy across a range of disease models from nephrotoxicity to chronic pancreatitis. Its ability to simultaneously target oxidative stress, key inflammatory signaling pathways (NF-κB, TGF-β/Smad), and cellular apoptosis makes it a promising candidate for further drug development.

Future research should focus on optimizing its bioavailability through advanced delivery systems, conducting detailed toxicological and pharmacokinetic studies, and exploring its effects in other inflammation-driven chronic diseases.

References

Comprehensive Technical Review: Anti-Fibrotic Effects of Catechin Hydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Catechin Hydrate and Fibrosis Pathology

Catechin hydrate (CH), a natural flavon-3-ol phytochemical, has emerged as a promising multi-target therapeutic agent for treating fibrotic disorders across various organ systems. Fibrosis represents a pathological wound-healing response characterized by excessive deposition of extracellular matrix (ECM) components, particularly collagen types I and III, leading to tissue scarring and organ dysfunction. Current treatment options for fibrotic conditions remain limited, with most available therapies focusing on symptom management rather than addressing underlying pathological mechanisms. The therapeutic potential of CH stems from its ability to simultaneously target multiple aspects of the fibrotic cascade, including inhibition of key pro-fibrotic signaling pathways, suppression of myofibroblast activation, reduction of ECM deposition, and modulation of inflammatory responses [1] [2].

Compared to other flavonoids such as EGCG (epigallocatechin-3-gallate), CH demonstrates a favorable safety profile with relatively lower toxicity, enhancing its potential for clinical translation [1] [3]. CH occurs naturally in various plants and food sources, including Tamarindus indica fruit pulp, the fruit peel of Areca catechu Linné, green tea, apples, persimmons, beans, peaches, berries, and black grapes [1] [2]. This wide natural distribution contributes to its accessibility and reduces production costs for potential therapeutic applications. As research into natural products for fibrosis treatment expands, CH has positioned itself as a promising candidate for drug development due to its pleiotropic effects on fundamental biological processes driving fibrotic tissue remodeling [4] [5].

Mechanisms of Anti-Fibrotic Action

Key Signaling Pathways and Molecular Targets

The anti-fibrotic activity of catechin hydrate operates through multi-pathway inhibition of critical signaling cascades known to drive fibrogenesis. Research across various fibrosis models has demonstrated that CH exerts its effects primarily through interference with the TGF-β/Smad pathway, which represents a central signaling axis in fibrosis development. In pancreatic fibrosis models, CH markedly suppressed activation of Smad2 and downstream fibrosis factors that act through transforming growth factor-β (TGF-β) or platelet-derived growth factor (PDGF) signaling [1]. This pathway inhibition translates to reduced activation of pancreatic stellate cells (PSCs), the principal effector cells in pancreatic fibrosis, thereby diminishing their transition from quiescent to activated myofibroblast-like phenotypes [6] [7].

Beyond TGF-β/Smad disruption, CH modulates several complementary signaling networks involved in fibrogenesis. Evidence suggests additional activity against the MAPK pathway, NF-κB signaling (a key regulator of inflammatory responses), and Hedgehog signaling [6] [7]. The compound also demonstrates antioxidant properties through induction of Nrf2 expression, enhancing cellular defense mechanisms against oxidative stress that often exacerbates fibrotic processes [3]. In dermal fibrosis models, CH significantly reduced collagen type I and type III deposition without significantly affecting MMP1 levels, indicating a primary effect on collagen synthesis rather than degradation [2]. This multi-mechanistic approach positions CH as a comprehensive anti-fibrotic agent capable of simultaneously targeting different aspects of the fibrotic cascade, from initial cellular activation to ultimate ECM deposition.

Cellular Targets and Tissue Effects

At the cellular level, catechin hydrate exerts effects on multiple cell types implicated in fibrosis pathogenesis. The compound directly targets activated stellate cells across various organs, including pancreatic stellate cells (PSCs) in pancreatic fibrosis and hepatic stellate cells in liver fibrosis, promoting their reversion to quiescent states [1] [6]. CH also modulates inflammatory cell infiltration and macrophage polarization, thereby reducing the secretion of pro-inflammatory cytokines that perpetuate fibrotic responses [6] [7]. In pancreatic acinar cells, CH protects against cellular damage and subsequent release of damage-associated molecular patterns (DAMPs) that initiate PSC activation [7].

The cumulative tissue-level effects of these cellular actions include significant reduction in glandular destruction and inflammatory infiltration during chronic pancreatitis [1]. In hypertrophic scar models, CH treatment improved abnormal scarring, significantly reducing the scar elevation index (SEI) and epidermal thickness index (ETI) while promoting more regular arrangement of collagen fibers [2]. The compound also demonstrates protective effects against chemotherapy-induced fibrosis, as evidenced by its ability to prevent cisplatin-induced testicular germ cell damage through regulation of antioxidants and inflammation-related molecules [3]. This broad cellular targeting capability underscores the potential utility of CH across various fibrotic conditions affecting different organ systems.

Experimental Models and Efficacy Data

In Vivo Efficacy Across Disease Models

Table 1: In Vivo Efficacy of Catechin Hydrate in Fibrosis Models

Disease Model Induction Method CH Dosage Administration Route Key Efficacy Outcomes Source
Chronic Pancreatitis Cerulein injection (50 µg/kg) 1, 5, 10 mg/kg Intraperitoneal Markedly inhibited glandular destruction and inflammation; prevented PSC activation [1]
Hypertrophic Scar Rabbit ear wound model 0.25, 1.25, 2.5 mg/ml Intralesional injection Significantly reduced SEI and ETI; decreased collagen I/III deposition [2]
Testicular Injury Cisplatin-induced damage 100 µM In vitro cell culture Prevented cell death; reduced apoptosis; regulated antioxidants and inflammation [3]

Research utilizing animal models has consistently demonstrated the anti-fibrotic efficacy of catechin hydrate across multiple tissue types. In a cerulein-induced chronic pancreatitis model, CH administration resulted in significant inhibition of pancreatic fibrotic progression through both prophylactic and therapeutic regimens [1]. The prophylactic protocol involved intraperitoneal injection of CH (1, 5, or 10 mg/kg) 1 hour before the first daily cerulein injection four times weekly, while the therapeutic protocol administered CH (5 mg/kg) after cerulein injection for one or two weeks [1]. Both approaches demonstrated efficacy, with CH markedly inhibiting glandular destruction, inflammation, and pancreatic stellate cell activation.

In a rabbit ear hypertrophic scar model, intralesional injection of CH at concentrations of 1.25 and 2.5 mg/ml once weekly for four weeks significantly improved abnormal scarring parameters [2]. The treatment resulted in macroscopic improvement where scars became almost level with normal skin with color normalization and softer texture. Histopathological examination revealed reduced epidermal and dermal thickness, decreased edema and inflammation, and more regular collagen fiber arrangement compared to non-treatment and vehicle control groups [2]. For testicular fibrosis protection, CH at 100 µM concentration effectively prevented cisplatin-induced GC-1 spermatogonia cell death through regulation of antioxidant and inflammatory pathways, suggesting potential application in preventing chemotherapy-induced fibrotic complications [3].

In Vitro Mechanistic Studies

Table 2: In Vitro Effects of Catechin Hydrate on Cellular Processes

Cell Type CH Concentration Exposure Time Key Findings Molecular Mechanisms Source
Pancreatic Stellate Cells Not specified Variable Suppressed PSC activation; inhibited ECM production Inhibited TGF-β/Smad2 signaling; reduced fibronectin 1 and collagen production [1]
MCF-7 Breast Cancer Cells 150-300 µg/mL 24-72 hours Induced apoptosis; inhibited proliferation Increased expression of caspase-3, -8, -9 and TP53 [8]
GC-1 Spermatogonia 100 µM 24 hours Prevented cisplatin-induced apoptosis Reduced cleaved-caspase 3 and BAX; increased Bcl-2 expression [3]

In vitro models have been instrumental in elucidating the cellular and molecular mechanisms underlying CH's anti-fibrotic effects. In isolated pancreatic stellate cells, CH suppressed the activation of Smad2 and fibrosis factors that act through transforming growth factor-β (TGF-β) or platelet-derived growth factor (PDGF) pathways [1]. This direct effect on PSCs—the key effector cells in pancreatic fibrosis—explains the observed reduction in production of extracellular matrix components such as fibronectin 1 and collagens in vivo.

In MCF-7 human breast cancer cells, CH induced dose-dependent apoptosis through upregulation of pro-apoptotic genes including caspase-3, -8, and -9 and TP53 [8]. After 72 hours of exposure to 150-300 µg/ml CH, nearly 100% of cells lost their integrity, demonstrating potent anti-proliferative effects that may contribute to reducing fibrotic tissue hyperplasia [8]. For protection against testicular damage, CH at 100 µM significantly reduced cisplatin-induced apoptosis in GC-1 spermatogonia cells, with flow cytometry analysis showing decreased apoptotic cell populations and molecular analysis revealing reduced expression of pro-apoptotic markers including cleaved-caspase 3 and BAX [3]. These in vitro findings provide mechanistic insights that support the anti-fibrotic efficacy observed in animal models.

Signaling Pathways and Molecular Mechanisms

Pathway Diagrams and Network Interactions

G Catechin Hydrate Anti-Fibrotic Signaling Pathways CH CH TGFβ TGF-β Receptor CH->TGFβ Inhibits PDGF PDGF Receptor CH->PDGF Inhibits OxidativeStress Oxidative Stress CH->OxidativeStress Scavenges Inflammation Inflammatory Stimuli CH->Inflammation Suppresses Smad2 Smad2/3 Phosphorylation TGFβ->Smad2 MAPK MAPK Pathway PDGF->MAPK Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 NFκB NF-κB Activation Inflammation->NFκB PSC Pancreatic Stellate Cell Activation Smad2->PSC MAPK->PSC NFκB->PSC Nrf2->PSC Protects ECM ECM Component Production PSC->ECM Collagen Collagen I/III Synthesis PSC->Collagen Apoptosis Apoptotic Signaling PSC->Apoptosis Fibrosis Fibrosis ECM->Fibrosis Accumulation Collagen->Fibrosis Apoptosis->Fibrosis

The diagram above illustrates the multi-target mechanism of catechin hydrate against fibrotic processes. CH simultaneously interferes with multiple signaling pathways that converge on stellate cell activation and subsequent extracellular matrix deposition. The central inhibitory effect focuses on the TGF-β/Smad axis, with CH suppressing Smad2 phosphorylation and nuclear translocation, thereby disrupting one of the most potent pro-fibrotic signaling cascades [1] [6]. Simultaneously, CH inhibits PDGF signaling and downstream MAPK pathway activation, complementing its anti-fibrotic activity through parallel pathway disruption.

The antioxidant capacity of CH activates the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress that would otherwise promote stellate cell activation and fibrotic progression [3]. Additionally, CH suppresses NF-κB activation induced by various inflammatory stimuli, reducing the production of pro-inflammatory cytokines that contribute to the fibrotic microenvironment [6] [7]. This coordinated multi-pathway intervention effectively prevents the transition of quiescent stellate cells to activated myofibroblasts, reducing their proliferative capacity, migratory potential, and ECM-producing activity across various tissue types [1] [2].

Extracellular Matrix Regulation

Beyond stellate cell targeting, catechin hydrate directly influences ECM homeostasis through modulation of both synthesis and degradation processes. In hypertrophic scar models, CH treatment significantly reduced collagen type I and type III concentrations in scar tissue without significantly affecting MMP1 levels, suggesting a primary effect on collagen synthesis rather than degradation [2]. This specific targeting of collagen production aligns with findings from pancreatic fibrosis models where CH prevented the production of extracellular matrix components including fibronectin 1 and collagens [1].

The compound also demonstrates anti-inflammatory properties that indirectly impact ECM dynamics by reducing the inflammatory stimuli that drive fibrotic responses. In testicular protection models, CH significantly downregulated antioxidant and anti-inflammatory marker genes including Nrf2, iNOS, and COX2 in cisplatin-treated GC-1 cells [3]. This modulation of the inflammatory microenvironment contributes to creating conditions less favorable for fibrotic progression. The combined direct and indirect effects on ECM regulation position CH as a comprehensive modulator of tissue remodeling processes, capable of intervening at multiple stages of the fibrotic cascade from initial cellular activation to ultimate matrix accumulation.

Research Methods and Technical Protocols

Experimental Design and Animal Models

For in vivo investigation of anti-fibrotic effects, researchers have established standardized protocols across different fibrosis models. In the chronic pancreatitis study, C57BL/6 mice (6-8 weeks old, female, weighing 15-20 g) were intraperitoneally injected with 50 µg/kg cerulein six times/day at 1-hour intervals, four times/week, for three weeks to induce pancreatic fibrosis [1]. The prophylactic treatment groups received intraperitoneal injection of CH (1, 5, or 10 mg/kg) or ethanol (control) 1 hour before the first daily cerulein injection, while the therapeutic groups received CH (5 mg/kg) after cerulein injection for one or two weeks [1]. This comprehensive approach allowed assessment of both preventive and interventional potential.

In the hypertrophic scar model, New Zealand white rabbits (2.5-3 kg) were used to create wounds via biopsy punch (10 mm diameter) on their ears [2]. The hypertrophic scars were allowed to form for 35 days before initiating treatment with weekly intralesional injections of CH/DMSO solutions at concentrations of 0.25, 1.25, and 2.5 mg/ml for four weeks [2]. The assessment parameters included macroscopic evaluation, histological analysis through H&E and Masson's trichrome staining, measurement of epidermal thickness index (ETI) and scar elevation index (SEI), and quantification of collagen types I and III via ELISA [2]. These standardized protocols provide reproducible methodologies for evaluating anti-fibrotic efficacy across different research settings.

Analytical Methods and Outcome Measurements

Histopathological assessment represents a cornerstone of fibrosis evaluation across models. Tissue processing typically involves fixation in 10% neutral-buffered-formalin solution for 24 hours at room temperature, followed by dehydration through an ascending alcohol series, clearing with xylene, and embedding in paraffin wax [1]. Sections of 4 µm thickness are stained using hematoxylin and eosin (H&E) for general morphological assessment and Masson's trichrome for collagen deposition quantification [1] [2]. For pancreatic fibrosis, samples are scored on a scale from 0 to 3 based on the presence of glandular atrophy and inflammation (0=normal; 1=mild, found in <25% of pancreas; 2=moderate, 25-75%; 3=severe, >75%) [1].

Molecular analyses provide mechanistic insights into CH's anti-fibrotic actions. Immunohistochemical staining for α-smooth muscle actin (α-SMA) allows identification of activated stellate cells [1]. ELISA methods enable quantification of specific collagen types and matrix metalloproteinases [2]. For gene expression analysis, quantitative real-time PCR protocols typically involve RNA extraction, cDNA synthesis, and amplification using gene-specific primers with normalization to housekeeping genes like GAPDH [8] [3]. Flow cytometry with Annexin V-FITC and propidium iodide staining provides quantification of apoptotic cells [3]. These complementary analytical approaches enable comprehensive assessment of anti-fibrotic effects at tissue, cellular, and molecular levels.

Conclusion and Research Perspectives

The accumulating evidence positions catechin hydrate as a promising multi-target therapeutic agent against fibrotic disorders affecting various organ systems. The compound's pleiotropic mechanisms of action, targeting simultaneously multiple aspects of the fibrotic cascade from initial cellular activation to ultimate ECM deposition, provide a comprehensive therapeutic approach that may surpass single-target agents. The demonstrated efficacy across pancreatic, dermal, and testicular fibrosis models suggests potential broad applicability, while the favorable safety profile compared to other flavonoids enhances clinical translation potential [1] [2] [3].

References

Comprehensive Application Notes and Protocols: Catechin Hydrate Intranasal Delivery for Brain Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Catechin hydrate (CH) is a naturally occurring polyphenolic flavonoid found abundantly in green tea, black grapes, and various other plant sources with demonstrated neuroprotective properties and potential therapeutic benefits for epilepsy treatment. Despite its promising biological activities, the therapeutic application of CH in neurological disorders faces significant challenges due to the restrictive nature of the blood-brain barrier (BBB) and the compound's inherent limited bioavailability when administered through conventional routes. The BBB serves as a highly selective interface that protects the brain from circulating toxins and pathogens but also prevents most therapeutic compounds from reaching the central nervous system (CNS) in effective concentrations. [1] [2]

Intranasal administration has emerged as a promising strategy to bypass the BBB entirely through the nose-to-brain delivery pathway, enabling direct transport of therapeutic agents to the CNS via the olfactory and trigeminal neural pathways. This approach offers multiple advantages, including avoidance of first-pass metabolism, non-invasiveness, and potentially enhanced brain bioavailability. To further improve nasal mucoadhesion and residence time, nanoparticle-based delivery systems have been developed, particularly chitosan-coated poly(lactic-co-glycolic acid) nanoparticles (CS-CH-PLGA-NPs) that leverage the mucoadhesive properties of chitosan to prolong contact with the nasal epithelium and facilitate enhanced transport to the brain. [3] [4] [5]

Formulation Protocols

Preparation of PLGA Nanoparticles

The preparation of CH-loaded PLGA nanoparticles utilizes a double emulsion-solvent evaporation method (W/O/W) that is particularly suitable for encapsulating hydrophilic compounds like catechin hydrate. This technique involves the formation of multiple emulsions to efficiently encapsulate water-soluble drugs within a biodegradable polymer matrix. [3]

  • Primary emulsion formation: Dissolve 50 mg of PLGA polymer in 5 mL of dichloromethane (DMSO) as the organic phase. Prepare an aqueous solution of catechin hydrate (2.5 mg/mL) in purified water. Combine the two phases at a 1:3 organic-to-aqueous ratio and emulsify using a high-speed homogenizer at 15,000 rpm for 3 minutes in an ice bath to form the primary water-in-oil (W/O) emulsion.
  • Secondary emulsion formation: Add the primary emulsion to 20 mL of polyvinyl alcohol (PVA) solution (1.1% w/v in purified water) and homogenize at 10,000 rpm for 5 minutes to form the double emulsion (W/O/W).
  • Solvent evaporation: Stir the double emulsion continuously for 6 hours at room temperature using a magnetic stirrer at 800 rpm to allow complete evaporation of the organic solvent.
  • Nanoparticle recovery: Centrifuge the resulting nanoparticle suspension at 20,000 × g for 30 minutes at 4°C, wash twice with purified water to remove excess PVA and unencapsulated drug, and lyophilize using 2% trehalose as cryoprotectant to obtain free-flowing nanoparticles. [3]
Chitosan Coating Application

The chitosan coating application enhances mucoadhesion through electrostatic interactions between the positively charged chitosan and negatively charged mucosal surfaces: [3]

  • Prepare a 0.3% (w/v) chitosan solution in 1% acetic acid and adjust pH to 5.5 using 1M NaOH.
  • Disperse the lyophilized PLGA nanoparticles in the chitosan solution at a concentration of 10 mg/mL.
  • Incubate the suspension under gentle stirring (300 rpm) for 60 minutes at room temperature.
  • Centrifuge at 15,000 × g for 20 minutes to collect chitosan-coated nanoparticles.
  • Resuspend in phosphate buffer (pH 6.4) and lyophilize for storage.
Formulation Optimization

Table 1: Central Composite Design Parameters for Nanoparticle Optimization

Independent Variables Levels Dependent Variables Target Values
PLGA concentration (mg) 40-60 Particle size (nm) <100 nm
PVA concentration (%) 0.5-1.5 Polydispersity index <0.2
Sonication time (s) 60-120 Zeta potential (mV) +15 to +30
Temperature (°C) 20-30 Encapsulation efficiency >70%

Statistical optimization using a four-factor, three-level central composite design has been employed to systematically evaluate the effects of critical formulation parameters on nanoparticle characteristics. The optimized formulation conditions identified through this approach include: PLGA (50.0 mg), PVA (1.10%), sonication time (90.0 s), and temperature (25.0°C). These parameters yield nanoparticles with desirable characteristics including appropriate particle size, narrow size distribution, and positive surface charge after chitosan coating. [3]

Analytical Methods and Characterization

UHPLC-MS/MS Quantification Method

A validated ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the precise quantification of catechin hydrate in biological matrices including brain tissue and plasma. [3]

  • Chromatographic conditions: Utilize a C18 reverse-phase column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution: 0-1 min (10% B), 1-2 min (10-90% B), 2-4 min (90% B), 4-5 min (90-10% B). Maintain a flow rate of 0.3 mL/min with an injection volume of 5 μL.
  • Mass spectrometric detection: Operate in negative electrospray ionization mode with multiple reaction monitoring (MRM). The transition monitored for catechin hydrate is m/z 289.23→245.20 with a retention time of 0.856 minutes. Use quercetin as an internal standard (m/z 301.21→151.21, retention time 1.04 minutes).
  • Sample preparation: Homogenize brain tissue in phosphate buffer (pH 7.4) at a 1:3 w/v ratio. Precipitate proteins from plasma or tissue homogenate with acetonitrile (1:2 v/v), vortex for 2 minutes, and centrifuge at 14,000 × g for 10 minutes. Collect the supernatant for analysis.

Table 2: Method Validation Parameters for UHPLC-MS/MS Analysis

Validation Parameter Results Acceptance Criteria
Linear range 1-1000 ng/mL R² > 0.995
Accuracy 93.07-99.41% 85-115%
Intraday precision (% RSD) 0.39-4.90% <15%
Interday precision (% RSD) 1.20-4.85% <15%
Extraction recovery >85% Consistent
Nanoparticle Characterization

Comprehensive characterization of the formulated nanoparticles is essential for quality control and performance assessment: [3] [5]

  • Particle size and distribution: Determine using dynamic light scattering (DLS). Dilute nanoparticles in distilled water (1:100) and measure at 25°C with a 90° scattering angle. Optimized formulations should exhibit sizes approximately 93.46 ± 3.94 nm with polydispersity index of 0.106 ± 0.01, indicating a narrow size distribution.
  • Zeta potential: Measure using electrophoretic light scattering. Uncoated PLGA nanoparticles typically show negative zeta potential (-12.63 ± 0.08 mV) while chitosan coating reverses the charge to positive values (+15 to +30 mV), confirming successful surface modification.
  • Encapsulation efficiency: Determine by centrifuging nanoparticle suspension at 20,000 × g for 30 minutes and quantifying free drug in the supernatant using UHPLC-MS/MS. Calculate encapsulation efficiency as: (Total drug - Free drug) / Total drug × 100. Optimized formulations typically achieve encapsulation efficiencies >80%.
  • In vitro drug release: Perform using Franz diffusion cells with regenerated cellulose membrane (MWCO 12-14 kDa). Place nanoparticle suspension in the donor compartment and receptor medium (phosphate buffer pH 5.5 or 7.4) in the receptor compartment. Maintain at 34±0.5°C with continuous stirring. Collect samples at predetermined time points and replace with fresh medium. Analyze using UHPLC-MS/MS.

Biological Evaluation Protocols

In Vitro Nasal Permeation Study

The nasal permeation potential of formulated nanoparticles can be evaluated using excised nasal mucosa from sheep or rodents: [3]

  • Tissue preparation: Excise nasal mucosa from freshly sacrificed animals, remove underlying cartilage and connective tissue, and mount in Franz diffusion cells with the mucosal side facing the donor compartment and serosal side facing the receptor compartment.
  • Permeation experiment: Apply CH suspension, uncoated CH-PLGA-NPs, or CS-CH-PLGA-NPs equivalent to 1 mg/mL CH to the donor compartment. Maintain receptor medium (Krebs-Ringer buffer, pH 7.4) at 34±0.5°C with continuous magnetic stirring.
  • Sample collection: Withdraw 0.5 mL samples from the receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh pre-warmed buffer.
  • Data analysis: Calculate apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the steady-state flux, A is the diffusion area, and C₀ is the initial donor concentration.
In Vivo Pharmacokinetic Study

A comprehensive protocol for evaluating the brain targeting efficiency of intranasally administered catechin hydrate nanoparticles: [3]

  • Animal preparation: Use adult Wistar rats (250-300 g) divided into three groups: intranasal CH suspension, intranasal CH-PLGA-NPs, and intranasal CS-CH-PLGA-NPs (n=6 per group). For comparative assessment, include intravenous administration as a control.
  • Dosing and sample collection: Administer formulations at a dose equivalent to 5 mg/kg CH. For intranasal administration, instill 25 μL per nostril dropwise over 2 minutes under light anesthesia. Sacrifice animals at predetermined time points (0.5, 1, 2, 4, 8, 12, 24 h).
  • Bioanalysis: Collect blood via cardiac puncture and centrifuge at 5,000 × g for 10 minutes to separate plasma. Perfuse brains with ice-cold saline, homogenize in phosphate buffer (1:3 w/v), and process samples using the UHPLC-MS/MS method described in section 3.1.
  • Data analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-24, and half-life using non-compartmental analysis. Compare brain-to-plasma ratios across formulations to assess targeting efficiency.
Pharmacodynamic Evaluation in Epilepsy Models

The anticonvulsant activity of optimized formulations can be evaluated using established seizure models: [3]

  • Pentylenetetrazole (PTZ)-induced seizures: Administer PTZ (60 mg/kg, i.p.) 30 minutes after intranasal treatment with CH formulations. Observe animals for 30 minutes and record latency to first clonic and tonic seizures, seizure duration, and mortality.
  • Maximal electroshock (MES) test: Apply electrical current (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes 30 minutes post-treatment. Observe for abolition of hindlimb tonic extension, indicating protection against seizure spread.
  • Biochemical analysis: Sacrifice animals 24 hours post-treatment, isolate brain regions (hippocampus and cortex), and homogenize in appropriate buffers for measurement of oxidative stress markers (lipid peroxidation, glutathione levels), inflammatory cytokines (TNF-α, IL-1β), and neurotransmitter levels.

Visualization and Workflow Diagrams

Nanoparticle Formulation and Evaluation Workflow

G PLGA PLGA PrimaryEmulsion PrimaryEmulsion PLGA->PrimaryEmulsion PVA PVA SecondaryEmulsion SecondaryEmulsion PVA->SecondaryEmulsion CH CH CH->PrimaryEmulsion PrimaryEmulsion->SecondaryEmulsion Homogenize SolventEvaporation SolventEvaporation SecondaryEmulsion->SolventEvaporation Stirring PLGA_NPs PLGA_NPs SolventEvaporation->PLGA_NPs Centrifugation ChitosanCoating ChitosanCoating PLGA_NPs->ChitosanCoating CS_PLGA_NPs CS_PLGA_NPs ChitosanCoating->CS_PLGA_NPs Characterization Characterization CS_PLGA_NPs->Characterization InVitro InVitro CS_PLGA_NPs->InVitro Permeation Study Size Size Characterization->Size Zeta Zeta Characterization->Zeta EE EE Characterization->EE InVivo InVivo InVitro->InVivo Optimized Formulation

Diagram 1: Nanoparticle Formulation and Evaluation Workflow

Nose-to-Brain Delivery Pathway

G Intranasal Intranasal NasalCavity NasalCavity Intranasal->NasalCavity Olfactory Olfactory NasalCavity->Olfactory Olfactory Epithelium Trigeminal Trigeminal NasalCavity->Trigeminal Respiratory Epithelium Systemic Systemic NasalCavity->Systemic Absorption OlfactoryBulb OlfactoryBulb Olfactory->OlfactoryBulb Neural Pathway CSF CSF Trigeminal->CSF Perineural Space BBB BBB Systemic->BBB Circulation Liver Liver Systemic->Liver First-Pass Metabolism BrainRegions BrainRegions OlfactoryBulb->BrainRegions Distribution

Diagram 2: Nose-to-Brain Delivery Pathways

Applications and Therapeutic Potential

The optimized CS-CH-PLGA-NPs have demonstrated significant potential in preclinical models of epilepsy and other neurological disorders. In pharmacokinetic studies, the chitosan-coated nanoparticles exhibited highly significant (p < 0.001) improvement in Cmax and AUC0-24 in brain tissue compared to both intranasal CH suspension and uncoated PLGA nanoparticles. The brain bioavailability of CH from chitosan-coated nanoparticles was approximately 3.5-fold higher than uncoated nanoparticles and 5.2-fold higher than CH solution, confirming the effectiveness of the formulation strategy for enhanced brain targeting. [3]

In pharmacodynamic evaluations, CS-CH-PLGA-NPs showed superior protection in both pentylenetetrazole-induced seizures and maximal electroshock models, significantly (p < 0.001) increasing seizure latency and reducing seizure duration and mortality compared to control groups. These anticonvulsant effects correlated with reduced oxidative stress and neuroinflammation in brain tissues, supporting the multimodal neuroprotective action of catechin hydrate when effectively delivered to the CNS. [3]

The therapeutic potential of catechin hydrate extends beyond epilepsy to other neurological conditions. Catechins have demonstrated neuroprotective activities mediated through activation of protein kinase C and induction of cell-survival genes, with potential applications in Alzheimer's disease by suppressing Aβ production and protecting neurons against Aβ toxicity. The antioxidant and anti-inflammatory properties of catechins also show promise for Parkinson's disease, brain tumors, and various neuropsychiatric disorders. [6]

Conclusion and Future Perspectives

The application notes and protocols presented herein provide a comprehensive framework for the development, characterization, and evaluation of catechin hydrate-loaded chitosan-coated PLGA nanoparticles for enhanced brain targeting via the intranasal route. The optimized formulation strategy successfully addresses the key challenges in CNS drug delivery, particularly the restrictive nature of the blood-brain barrier and the limited bioavailability of catechin hydrate.

Future research directions should focus on advanced targeting ligands to further enhance specificity, clinical translation of promising preclinical results, pediatric formulation development with appropriate dosing considerations, and combination therapies leveraging catechin's multimodal mechanisms. The integration of natural products like catechin hydrate with modern nanocarrier systems represents a promising approach for developing effective therapies for neurological disorders, potentially offering improved safety profiles compared to synthetic drugs. [1] [7] [2]

References

Application Notes: Catechin Hydrate for Hypertrophic Scar Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Background & Rationale Hypertrophic scars (HS) result from abnormal wound healing and are characterized by raised, itchy, and often painful tissue with excessive collagen deposition. Current treatments often have limitations and side effects. Catechin hydrate (CH), a natural polyphenol with documented anti-inflammatory, antioxidant, and anti-fibrotic properties, was investigated as a potential therapeutic agent [1] [2]. The objective of this study was to evaluate the efficacy of intralesional CH injections in improving HS appearance and histology in a validated rabbit ear model.

  • Efficacy: Intralesional injection of CH at concentrations of 1.25 mg/ml and 2.5 mg/ml significantly improves hypertrophic scarring. Macroscopically, scars became level with normal skin, regained normal color, and developed a softer texture. Microscopically, CH treatment reduced epidermal and dermal thickness, edema, inflammation, and collagen deposition [1].
  • Mechanism: The anti-scarring effect of CH is primarily associated with a significant reduction in the synthesis and deposition of collagen types I and III within the scar tissue. This effect is not mediated by changes in matrix metalloproteinase-1 (MMP1) levels [1] [2].
  • Safety: No significant adverse effects were reported in the study for the administered doses [1].

Detailed Experimental Protocol

1. Materials and Reagents

  • Active Compound: Catechin hydrate (≥96% pure, CAS 225937-10-0), dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions [1] [3].
  • Animals: Ten New Zealand white rabbits (2.5-3 kg), with a mix of males and females [1].
  • Key Kits: ELISA kits for quantifying collagen type I, collagen type III, and MMP1 in tissue samples [1].

2. Rabbit Ear Hypertrophic Scar Model & Treatment

  • Scar Induction: After anesthetizing rabbits, create four full-thickness wounds on each ear using a 10 mm diameter biopsy punch [1].
  • Study Groups: Rabbits are randomly divided into five groups (n=2 rabbits per group, with 8 wounds per rabbit assessed):
    • Non-treatment group: Scarred, no injection.
    • Vehicle control group: Weekly intralesional injection of 50 µl DMSO.
    • CH 0.25 mg/ml group: Weekly intralesional injection of 50 µl CH/DMSO solution.
    • CH 1.25 mg/ml group: Weekly intralesional injection of 50 µl CH/DMSO solution.
    • CH 2.5 mg/ml group: Weekly intralesional injection of 50 µl CH/DMSO solution [1].
  • Treatment Schedule: Treatments begin on day 35 post-wounding, after HS formation is confirmed. Injections are administered once a week for four weeks. Scar tissues are collected for analysis one week after the final injection (day 63) [1].

The workflow below summarizes the key stages of the protocol.

G Rabbit Ear Scar Model Workflow Start Start Experiment A1 Induce Wounds (4 per ear, 10 mm punch) Start->A1 A2 35-Day Scar Formation Period A1->A2 A3 Confirm Hypertrophic Scar (Macroscopic & Histologic Evaluation) A2->A3 B Divide into 5 Treatment Groups A3->B C1 Group 1: Non-treatment B->C1 C2 Group 2: Vehicle Control (50 µl DMSO) B->C2 C3 Group 3: CH 0.25 mg/ml B->C3 C4 Group 4: CH 1.25 mg/ml B->C4 C5 Group 5: CH 2.5 mg/ml B->C5 D Weekly Intralesional Injection for 4 Weeks B->D C1->D C2->D C3->D C4->D C5->D E Tissue Collection & Analysis (Day 63) D->E

3. Data Collection and Analysis Methods

  • Macroscopic Evaluation: Visually assess scars for elevation, color, and texture on day 63 [1].
  • Histological Analysis:
    • H&E Staining: To measure the Scar Elevation Index (SEI) and Epidermal Thickness Index (ETI) using image analysis software (e.g., ImageJ). SEI is the ratio of wound tissue height to adjacent normal tissue height; ETI is the ratio of scar epidermis thickness to normal epidermis thickness. An index >1 indicates hypertrophy [1].
    • Masson's Trichrome Staining: To determine the total collagen deposition (blue-stained area) quantitatively via image analysis [1].
  • Biochemical Analysis (ELISA): Quantify the concentrations of collagen type I, collagen type III, and MMP1 in scar tissue homogenates [1].

Summary of Quantitative Data

The table below consolidates the key quantitative findings from the study.

Parameter Non-Treatment Group Vehicle Control (DMSO) CH (0.25 mg/ml) CH (1.25 mg/ml) CH (2.5 mg/ml)
Scar Elevation Index (SEI) High (>1) High (>1) No significant change Significantly Reduced (P<0.001) Significantly Reduced (P<0.001)
Epidermal Thickness Index (ETI) High (>1) High (>1) No significant change Significantly Reduced (P<0.001) Significantly Reduced (P<0.001)
Collagen Deposition High High No significant change Significantly Reduced (P<0.05) Significantly Reduced (P<0.05)
Collagen Type I Level High High No significant change Significantly Reduced (P<0.05) Significantly Reduced (P<0.05)
Collagen Type III Level High High No significant change Significantly Reduced (P<0.05) Significantly Reduced (P<0.05)
MMP1 Level No significant change vs. other groups No significant change vs. other groups No significant change No significant change No significant change

Mechanism of Action

The anti-fibrotic effect of catechin hydrate is linked to the suppression of key signaling pathways that drive collagen production. While the primary rabbit ear study did not deeply investigate the mechanism, other research on CH and related compounds provides strong evidence for its action through the TGF-β/Smad pathway [3].

The following diagram illustrates this proposed mechanism.

G Proposed Mechanism of Catechin Hydrate TGFb TGF-β / PDGF (Pro-fibrotic stimuli) Receptor Receptor TGFb->Receptor Smad2 Smad2 Activation Receptor->Smad2 TargetGenes Nucleus Transcription of Fibrosis Genes Smad2->TargetGenes Collagen Collagen I & III Production TargetGenes->Collagen Fibrosis Tissue Fibrosis Collagen->Fibrosis CH Catechin Hydrate (CH) CH->Smad2  Suppresses CH->Collagen  Directly Reduces?

Conclusion and Research Implications

This protocol demonstrates that intralesional injections of catechin hydrate at 1.25-2.5 mg/ml are an effective and promising treatment for hypertrophic scars in a rabbit ear model. The primary mechanism is the reduction of collagen synthesis, likely via inhibition of the TGF-β/Smad2 signaling pathway.

For researchers, these findings suggest that CH is a strong candidate for further investigation. Future studies should focus on elucidating the precise molecular targets, determining the optimal long-term dosage, and conducting safety and efficacy trials in higher animal models as a precursor to clinical translation.

References

Comprehensive Application Notes: Catechin Hydrate-Induced Apoptosis in MCF-7 Breast Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Catechin Hydrate and Its Relevance in Breast Cancer Research

Catechin hydrate (CH) is a polyphenolic flavonoid naturally found in various plant sources including tea leaves, grape seeds, and the wood and bark of trees such as acacia and mahogany. Among its notable properties, CH exhibits potent antioxidant activity that surpasses even ascorbate or α-tocopherol in certain in vitro assays of lipid peroxidation [1] [2]. Within the broader class of catechins, which include (-)-epigallocatechin-3-gallate (EGCG), (-)-epigallocatechin (EGC), and epicatechin-3-gallate (ECG), CH represents a particularly promising compound for cancer research due to its demonstrated cytostatic properties in various tumor models and its favorable toxicity profile compared to other catechin compounds [2].

Breast cancer remains the most common cancer and leading cause of cancer-related mortality in women worldwide [1]. The MCF-7 cell line, an estrogen receptor-positive human breast adenocarcinoma model, serves as a valuable experimental system for evaluating potential therapeutic compounds. Research has demonstrated that CH exerts significant anti-proliferative effects on MCF-7 cells through the induction of apoptosis, positioning it as a promising candidate for further development in breast cancer therapeutic strategies [1]. The compound's ability to selectively induce programmed cell death in cancer cells while exhibiting modest side effects and good tolerability enhances its potential translational value [2].

Experimental Data and Quantitative Analysis

Apoptosis Induction by Catechin Hydrate in MCF-7 Cells

Table 1: Time and Concentration-Dependent Apoptosis Induction by Catechin Hydrate in MCF-7 Cells

CH Concentration (μg/mL) 24h Apoptosis Rate (%) 48h Apoptosis Rate (%) 72h Apoptosis Rate (%)
0 (Control) Baseline Baseline Baseline
150 40.70% 43.73% ~100%*
300 41.16% 52.95% ~100%*

Note: Nearly complete cell death observed at 72h exposure across both concentrations [1].

The quantitative analysis of CH-induced apoptosis in MCF-7 cells reveals a clear time-dependent and concentration-dependent relationship. At 24 hours of exposure, both 150 μg/mL and 300 μg/mL concentrations induced substantial apoptosis, approximately 40-41% of the cell population. By 48 hours, the apoptotic effect intensified, particularly at the higher concentration of 300 μg/mL, which resulted in nearly 53% apoptosis. Most notably, after 72 hours of continuous exposure to either concentration, virtually all cells (approaching 100%) had undergone apoptosis or lost structural integrity [1]. This pattern demonstrates the potent and sustained pro-apoptotic effect of CH on MCF-7 breast cancer cells.

Effects of Catechin Hydrate on Apoptotic Gene Expression

Table 2: Expression of Apoptotic Genes in MCF-7 Cells Following Catechin Hydrate Treatment

Gene Target Expression Change Treatment Conditions Temporal Pattern
Caspase-3 Significant upregulation 150-300 μg/mL for 24-48h Dose-dependent and time-dependent
Caspase-8 Significant upregulation 150-300 μg/mL for 24-48h Dose-dependent and time-dependent
Caspase-9 Significant upregulation 150-300 μg/mL for 24-48h Dose-dependent and time-dependent
TP53 Significant upregulation 150-300 μg/mL for 24-48h Dose-dependent and time-dependent

The modulation of key apoptotic regulators represents a crucial mechanism through which CH executes its anti-cancer effects. Comprehensive gene expression analysis using real-time quantitative PCR has confirmed that CH treatment significantly upregulates the expression of critical pro-apoptotic genes, including caspase-3, -8, -9, and TP53 [1]. This upregulation follows both dose-dependent and time-dependent patterns, mirroring the observed apoptosis rates detailed in Table 1. The simultaneous activation of both initiator (caspase-8 and -9) and executioner (caspase-3) caspases indicates that CH engages multiple apoptotic pathways in MCF-7 cells, while TP53 upregulation suggests involvement of the tumor suppressor's network in the cell death program [1].

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line Source: MCF-7 human breast cancer cells, typically obtained from recognized biological resource centers [1].
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin solution [1].
  • Growth Conditions: Maintain cells at 37°C in a humidified atmosphere containing 5% CO₂. Culture cells as adherent monolayers until they reach approximately 70-80% confluence before passaging or experimental use [1].
  • Subculturing Protocol: Harvest cells using brief trypsinization (0.25% trypsin-EDTA solution for 2-5 minutes at 37°C). Neutralize trypsin with complete medium containing serum, centrifuge at 1500 rpm for 5 minutes, resuspend in fresh medium, and seed into new culture vessels at appropriate densities [1].
Catechin Hydrate Preparation and Treatment
  • Stock Solution Preparation: Dissolve 100 mg of catechin hydrate in 10 mL of DMEM medium (with 10% FCS) to create a 10 mg/mL stock solution. Filter-sterilize using a 0.22μm filter [1].
  • Working Solution Preparation: Dilute the stock solution in complete culture medium to obtain desired working concentrations (typically 150 μg/mL and 300 μg/mL for apoptosis studies) [1].
  • Experimental Treatment: Seed MCF-7 cells at appropriate densities (1.5 × 10⁶ cells/well for 6-well plates, 2 × 10⁴ cells/well for 96-well plates) and allow to adhere overnight. Replace medium with CH-containing treatment medium at designated concentrations. Include untreated controls receiving fresh medium only and consider positive controls such as hydroxy camptothecin (HCPT) at 2.8 μmol/L [1].
  • Treatment Duration: Expose cells to CH for specified time periods (24, 48, or 72 hours) based on experimental objectives [1].
Apoptosis Detection via TUNEL Assay
  • Cell Preparation: After CH treatment, aspirate culture medium and trypsinize adherent cells. Reattach cells to 0.01% polylysine-coated slides and fix with 4% methanol-free formaldehyde solution for 25 minutes at room temperature [1].
  • Permeabilization: Permeabilize fixed cells with 0.2% Triton X-100 solution in PBS for 5 minutes [1].
  • Labeling Reaction: Follow manufacturer's protocol for the DeadEnd Fluorometric TUNEL System (Promega). Prepare TdT reaction mixture and incubate with samples for 60 minutes at 37°C in a humidified chamber [1].
  • Staining and Visualization: Counterstain nuclei with propidium iodide or DAPI. Analyze using a fluorescence microscope equipped with appropriate filter sets (e.g., Carl-Zeiss Axiovert with triple band-pass filter) [1].
  • Quantification: Count TUNEL-positive (apoptotic) cells and total cells across multiple random fields (minimum of 1000 cells total per sample). Calculate apoptosis percentage as (TUNEL-positive cells/total cells) × 100% [1].
Gene Expression Analysis by Real-Time PCR
  • RNA Extraction: Extract total RNA from treated MCF-7 cells using appropriate isolation kits according to manufacturer's instructions [1].
  • cDNA Synthesis: Convert RNA to cDNA using the Fastlane Cell cDNA kit (QIAGEN) or equivalent reverse transcription system [1].
  • Quantitative PCR Setup: Prepare reactions containing 12.5 μL master mix, 2.5 μL gene-specific primer assay (for caspase-3, -8, -9, TP53, or GAPDH), and 10 μL template cDNA (100 μg) in a total volume of 25 μL [1].
  • Amplification Parameters: Conduct amplification with the following cycling conditions: PCR activation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 5 seconds, and annealing/extension at 60°C for 10 seconds [1].
  • Data Analysis: Use the comparative threshold (Ct) method (2^(-ΔΔCt)) to calculate relative gene expression compared to untreated controls, with GAPDH as the internal reference gene for normalization [1].
Protein Expression Analysis via Western Blotting
  • Protein Extraction: After treatment with CH, lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 15,000 rpm for 15 minutes at 4°C and collect supernatant [3].
  • Protein Quantification: Determine protein concentration using BCA Protein Assay Kit according to manufacturer's instructions [3].
  • Gel Electrophoresis: Load 20-30 μg of protein per well on 12% SDS-PAGE gels. Run electrophoresis at 80V until samples reach the bottom of the gel [3].
  • Membrane Transfer: Transfer proteins from gel to nitrocellulose membrane using standard wet or semi-dry transfer systems [3].
  • Immunoblotting: Block membrane with 5% non-fat dry milk for 1 hour. Incubate with primary antibodies (e.g., Fas, FasL, caspase-8, Bid) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies for 2 hours at room temperature [3].
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and image with a gel documentation system. Analyze band intensity using image analysis software [3].

Molecular Mechanisms and Signaling Pathways

Apoptotic Signaling Pathways Activated by Catechin Hydrate

The molecular mechanisms through which catechin hydrate induces apoptosis in MCF-7 cells involve the concerted activation of multiple apoptotic pathways. Research has demonstrated that CH treatment significantly upregulates key mediators of both the intrinsic and extrinsic apoptotic pathways [1]. The observed increase in caspase-8 expression indicates activation of the extrinsic death receptor pathway, while enhanced caspase-9 expression suggests simultaneous engagement of the intrinsic mitochondrial pathway [1]. The elevated TP53 expression further indicates involvement of this critical tumor suppressor in coordinating the apoptotic response to CH treatment [1].

The execution phase of apoptosis is mediated through the significant upregulation of caspase-3, a key effector caspase that cleaves numerous cellular substrates to bring about the characteristic morphological changes of apoptosis [1]. This comprehensive activation across multiple apoptotic pathways underscores the potency of CH as a pro-apoptotic agent in breast cancer cells and suggests that its mechanism involves convergence of several death signaling cascades. The involvement of TP53 is particularly significant, as this tumor suppressor serves as a master regulator of the cellular response to various stresses and can activate both the intrinsic and extrinsic apoptotic pathways.

Visualization of Apoptotic Signaling Pathways

G Catechin Hydrate Apoptotic Signaling in MCF-7 Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase CH Catechin Hydrate Treatment DeathReceptor Death Receptor Activation CH->DeathReceptor Mitochondrial Mitochondrial Dysfunction CH->Mitochondrial TP53 TP53 Tumor Suppressor CH->TP53 FADD FADD Recruitment DeathReceptor->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 BidCleavage Bid Cleavage Caspase8->BidCleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 BidCleavage->Mitochondrial CytochromeC Cytochrome c Release Mitochondrial->CytochromeC Apaf1 Apaf-1 Activation CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Caspase3->Apoptosis TP53->DeathReceptor TP53->Mitochondrial

Figure 1: Catechin hydrate activates multiple apoptotic pathways in MCF-7 cells, including both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in caspase-3 activation and apoptosis execution [1].

Experimental Workflow for Apoptosis Assessment

G Experimental Workflow for CH-Induced Apoptosis Assay Step1 Cell Culture & MCF-7 Maintenance Step2 Catechin Hydrate Preparation (150-300 μg/mL) Step1->Step2 Step3 Treatment (24-72h) with Concentration Optimization Step2->Step3 Step4 Apoptosis Detection Methods Step3->Step4 Step5 Molecular Analysis Step4->Step5 TUNEL TUNEL Assay Step4->TUNEL FC Flow Cytometry (Annexin V/PI) Step4->FC Step6 Data Analysis & Interpretation Step5->Step6 WB Western Blot Step5->WB PCR Real-time PCR Step5->PCR

Figure 2: Comprehensive workflow for assessing catechin hydrate-induced apoptosis in MCF-7 cells, encompassing treatment, multiple detection methodologies, and molecular analysis [3] [1].

Technical Notes and Practical Applications

Critical Technical Considerations
  • Concentration Optimization: While 150 μg/mL and 300 μg/mL concentrations effectively induce apoptosis, preliminary range-finding experiments (e.g., 0-160 μg/mL) are recommended to establish appropriate doses for specific experimental conditions [1]. The IC50 value for CH in MCF-7 cells has been reported at approximately 54.76% cell death at 160 μg/mL after 24 hours of treatment [1].

  • Time Course Considerations: Apoptosis detection should include multiple time points (24, 48, and 72 hours) to capture the progression of cell death, as CH exhibits time-dependent effects with nearly complete cell death observed by 72 hours [1].

  • Appropriate Controls: Include both untreated controls (culture medium only) and positive controls for apoptosis induction, such as hydroxy camptothecin (HCPT) at 2.8 μmol/L or other established apoptosis inducers [3] [1].

  • Cell Viability Assessment: Confirm cell viability exceeding 95% before experimental treatments using trypan blue exclusion tests or similar viability assays [1].

  • Compound Stability: Prepare CH stock solutions fresh before each experiment or aliquot and store at -20°C protected from light to maintain stability, as polyphenolic compounds can degrade over time [1].

Application in Drug Development Research

The experimental protocols and mechanistic insights outlined in these application notes provide a robust framework for evaluating catechin hydrate as a potential therapeutic agent for breast cancer. The comprehensive approach to apoptosis assessment enables researchers to:

  • Quantity apoptotic effects through multiple complementary methods (TUNEL, flow cytometry, gene expression)
  • Elucidate molecular mechanisms through analysis of key apoptotic regulators
  • Establish dose-response relationships for potential therapeutic development
  • Compare efficacy with existing chemotherapeutic agents
  • Investigate combination therapies with conventional treatments

The selective cytotoxicity of natural compounds like catechin hydrate toward cancer cells, coupled with their modest side effects and good tolerability, positions them as attractive candidates for further development as cancer therapeutics or as adjuvants to conventional treatments [2]. The well-documented protocols provided here serve as a solid foundation for advancing such research initiatives.

References

Comprehensive Application Notes and Protocols: Investigating Catechin Hydrate Effects on Pancreatic Stellate Cells for Chronic Pancreatitis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Chronic pancreatitis (CP) is a progressive fibro-inflammatory disease characterized by irreversible damage to the pancreatic parenchyma, leading to exocrine and endocrine insufficiency and significantly diminished patient quality of life. The annual incidence of CP ranges from 5-14 per 100,000 individuals, with prevalence estimates between 120-143 per 100,000 annually worldwide. [1] [2] A central pathological feature of CP is pancreatic fibrosis, which results from excessive deposition of extracellular matrix (ECM) components that replaces functional pancreatic tissue. Despite its clinical significance, no FDA-approved therapies currently exist specifically for treating pancreatic fibrosis, highlighting an urgent need for novel therapeutic strategies. [1]

Pancreatic stellate cells (PSCs) have emerged as key mediators of pancreatic fibrosis in both chronic pancreatitis and pancreatic cancer. [3] [4] In their quiescent state, PSCs constitute approximately 4-7% of pancreatic parenchymal cells, functioning primarily as vitamin A storage units that maintain normal tissue architecture through regulated ECM turnover. [1] [2] However, upon exposure to inflammatory stimuli, oxidative stress, or growth factors, PSCs undergo activation transition from quiescent to myofibroblast-like cells characterized by depletion of cytoplasmic lipid droplets, increased proliferation, migration, and excessive production of ECM components including collagen types I and III, fibronectin, and hyaluronic acid. [1] [2] [4] This activated phenotype is identified by increased expression of α-smooth muscle actin (α-SMA),

Table 1: Key Characteristics of Pancreatic Stellate Cells

Parameter Quiescent PSCs Activated PSCs
Morphology Stellate shape with perinuclear lipid droplets Elongated, myofibroblast-like without lipid droplets
Primary Markers GFAP, desmin, vimentin α-SMA, collagen I, fibronectin
Proliferation Rate Low High
ECM Production Basal maintenance Significantly increased
Vitamin A Lipid Droplets Abundant Depleted

Catechin hydrate (CH), a natural flavon-3-ol phytochemical found in various plants including Tamarindus indica fruit pulp and green tea, has recently attracted scientific interest for its potential anti-fibrotic properties. [5] [6] Unlike other catechins such as EGCG which have raised hepatotoxicity concerns, catechin hydrate demonstrates a more favorable safety profile while retaining beneficial biological activities including antioxidant, anticancer, and immune-regulatory effects. [5] [6] Recent research has revealed that (+)-catechin hydrate exhibits remarkable inhibitory effects on pancreatic fibrosis by targeting key signaling pathways involved in PSC activation, positioning it as a promising candidate for therapeutic development in chronic pancreatitis. [5]

Experimental Protocols

Isolation of Murine Pancreatic Stellate Cells (mPSCs)

The isolation of high-purity pancreatic stellate cells is a critical first step for conducting mechanistic studies of anti-fibrotic compounds like catechin hydrate. The following protocol, adapted from recent methodology, ensures efficient separation of quiescent and activated PSCs suitable for in vitro investigation. [7] [8]

Materials and Reagents:

  • Animals: C57BL/6J mice (6-8 weeks old)
  • Enzyme Solution: Collagenase P (1.17 U/mL), Pronase (0.5 mg/mL), and DNase I (0.01 mg/mL) prepared in Gey's Balanced Salt Solution (GBSS)
  • Density Gradient Medium: 28.7% Nycodenz solution in GBSS (light-protected)
  • Basal Medium: Dulbecco's Modified Eagle Medium with Ham's F12 medium (DMEM/F12)
  • Supplements: Fetal bovine serum (FBS), antibiotics (penicillin/streptomycin)
  • Additional Reagents: Bovine serum albumin (BSA), 0.1% pentobarbital for anesthesia

Procedure:

  • Anesthesia and Preparation: Anesthetize mice via intraperitoneal injection of 0.1% pentobarbital. After ensuring surgical-level anesthesia, disinfect the abdominal area.
  • Surgical Exposure: Make a midline incision through the abdominal skin and peritoneum, taking care to avoid damaging intestinal structures.
  • Pancreatic Duct Cannulation: Clamp the common bile duct with a vascular clamp, then cannulate the biliopancreatic duct using a 30½ G needle.
  • Enzyme Perfusion: Slowly inject 3 mL of pre-warmed (37°C) enzyme solution into the duct to distend and digest the pancreatic tissue.
  • Tissue Harvest and Processing: Excise the fully distended pancreas and transfer to a centrifuge tube containing 10 mL of enzyme solution. Incubate with shaking at 37°C for 10 minutes.
  • Tissue Mechanical Disruption: After enzymatic digestion, mince the tissue fragments further with tissue scissors to create a cell suspension.
  • Filtration and Washing: Neutralize the digest with complete medium and filter through a 250 μm nylon mesh. Wash the filtrate with BSA solution and centrifuge at 450 × g for 10 minutes.
  • Density Gradient Centrifugation: Resuspend the cell pellet in a mixture of 9.5 mL BSA and 8 mL of 28.7% Nycodenz. Carefully layer this suspension beneath 6 mL of BSA in a new 50 mL centrifuge tube to create a clean interface. Centrifuge at 1400 × g for 20 minutes at 4°C.
  • PSC Collection: After centrifugation, collect the thin white cell layer at the interface (containing purified PSCs) and wash with BSA solution by centrifugation at 450 × g for 10 minutes at 4°C.
  • Cell Culture: Resuspend the final PSC pellet in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Plate cells at a density of 2.7-3.4×10⁴ cells/cm² for experimental use.

Quality Control and Validation:

  • Assess cell viability using Trypan blue exclusion, expecting >90% viability.
  • Confirm PSC identity through immunocytochemistry for standard markers: α-SMA, desmin, vimentin, and glial fibrillary acidic protein (GFAP).
  • Verify quiescent state by Oil Red O staining confirming the presence of lipid droplets.
  • Typical yield should range between 0.8-1.3×10⁶ mPSCs per mouse pancreas (200-250 mg tissue).
PSC Activation and Catechin Hydrate Treatment

This protocol details two complementary approaches for studying catechin hydrate effects on PSC activation: an in vivo activation model followed by cell isolation, and direct in vitro treatment of cultured PSCs.

A. In Vivo Activation Model with Caerulein:

  • Activation Induction: Administer caerulein (50 µg/kg) via intraperitoneal injection to mice once every hour, six times per day, four days per week, for three weeks to induce chronic pancreatitis and PSC activation. [5] [6]
  • Catechin Hydrate Treatment:
    • Prophylactic Protocol: Administer this compound (1, 5, or 10 mg/kg) intraperitoneally 1 hour before the first daily cerulein injection. [5] [6]
    • Therapeutic Protocol: Administer this compound (5 mg/kg) after cerulein injection for one or two weeks. [5] [6]
  • PSC Isolation: Isolate activated PSCs using the density gradient protocol described above.

B. In Vitro Activation and Treatment:

  • PSC Culture: Maintain isolated PSCs in complete Stellate Cell Medium (SteCM) with 2% FBS, growth supplements, and penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. [4]
  • Activation Induction: Activate PSCs by culturing in incomplete SteCM medium (lacking FBS and growth supplements) supplemented with 5 ng/mL TGF-β for 2-7 days, with medium changes every 3-4 days. [4]
  • Catechin Hydrate Treatment:
    • Prepare a 200 mg/mL stock solution of this compound (purity ≥98%) in ethanol, then dilute in saline or cell culture medium to desired working concentrations. [5] [6]
    • Apply catechin hydrate simultaneously with or following activation stimuli.
    • Recommended concentration range: 10-100 μM based on efficacy and toxicity profiling.

The following workflow diagram illustrates the complete experimental procedure from PSC isolation to catechin hydrate treatment:

G start Start: Mouse Pancreas step1 Enzyme Perfusion: Collagenase P, Pronase, DNase I start->step1 step2 Tissue Digestion (37°C, 10 min) step1->step2 step3 Density Gradient Centrifugation with Nycodenz step2->step3 step4 Collect PSC-rich Interface Layer step3->step4 step5 Culture in DMEM/F12 with 10% FBS step4->step5 branch Choose Activation Method: step5->branch in_vivo In Vivo Activation: Cerulein Injection (50 µg/kg, 3 weeks) branch->in_vivo In Vivo Path in_vitro In Vitro Activation: TGF-β Treatment (5 ng/mL, 2-7 days) branch->in_vitro In Vitro Path in_vivo_ch Catechin Hydrate Treatment (1-10 mg/kg) in_vivo->in_vivo_ch analysis Downstream Analysis: - Immunostaining - PCR - Western Blot in_vivo_ch->analysis in_vitro_ch Catechin Hydrate Treatment (10-100 µM) in_vitro->in_vitro_ch in_vitro_ch->analysis

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Catechin Hydrate Action

Catechin hydrate exerts its anti-fibrotic effects primarily through multi-target signaling pathway modulation in activated pancreatic stellate cells. The principal mechanism identified in recent research involves the inactivation of the TGF-β/Smad2 signaling axis, a central pathway driving fibrogenesis in chronic pancreatitis. [5] [6]

Upon PSC activation by inflammatory stimuli or pancreatic injury, transforming growth factor-beta (TGF-β) binds to its cognate receptors on PSCs, initiating intracellular signaling that leads to phosphorylation and activation of Smad2/3 transcription factors. These activated Smad complexes translocate to the nucleus where they promote the expression of pro-fibrotic genes including α-SMA, collagen I, and fibronectin. [5] [1] Catechin hydrate effectively interrupts this signaling cascade by suppressing Smad2 phosphorylation, thereby reducing nuclear translocation of activated Smad complexes and subsequent transcription of fibrosis-related genes. [5] [6]

Beyond TGF-β/Smad signaling, catechin hydrate also demonstrates inhibitory effects on platelet-derived growth factor (PDGF) signaling, another potent mitogen for PSC proliferation and migration. [5] Additionally, catechin hydrate modulates oxidative stress responses through potential interactions with the Nrf-2/HO-1 pathway, although this mechanism is more prominently associated with other natural compounds like curcumin in pancreatic fibrosis models. [9] [10] The compound's antioxidant properties contribute to reduced oxidative stress in the pancreatic microenvironment, indirectly suppressing PSC activation triggers.

The following diagram illustrates the key signaling pathways modulated by catechin hydrate in pancreatic stellate cells:

G tgf_b TGF-β Stimulus receptor1 TGF-β Receptor tgf_b->receptor1 pdgf PDGF Stimulus receptor2 PDGF Receptor pdgf->receptor2 smad2 Smad2 Phosphorylation receptor1->smad2 psc_activation PSC Activation & Fibrosis Progression receptor2->psc_activation Proliferation Signaling smad_complex Smad Complex Formation smad2->smad_complex nuclear_trans Nuclear Translocation smad_complex->nuclear_trans gene_exp Pro-fibrotic Gene Expression (α-SMA, Collagen I, Fibronectin) nuclear_trans->gene_exp gene_exp->psc_activation ch_inhibition Catechin Hydrate Inhibition ch_inhibition->receptor2 Modulates ch_inhibition->smad2 Suppresses

Quantitative Assessment of Catechin Hydrate Effects

The anti-fibrotic efficacy of catechin hydrate has been quantitatively demonstrated through multiple experimental approaches. The following tables summarize key findings from recent studies investigating catechin hydrate effects on pancreatic stellate cells and chronic pancreatitis models.

Table 2: In Vivo Efficacy of Catechin Hydrate in Cerulein-Induced Chronic Pancreatitis Model [5] [6]

Parameter Assessed Cerulein-Induced CP CP + Catechin Hydrate (5 mg/kg) Significance
Glandular Atrophy Severe (>75% involvement) Mild (<25% involvement) P<0.01
Inflammatory Cell Infiltration Extensive Minimal P<0.01
α-SMA Expression (IHC) Markedly increased Significantly reduced P<0.05
Fibronectin 1 Levels Elevated Near normal P<0.01
Collagen Deposition Extensive Minimal P<0.01

Table 3: In Vitro Effects of Catechin Hydrate on Isolated Pancreatic Stellate Cells [5] [6]

Cellular Process Control PSCs Catechin Hydrate Treated Significance
Proliferation Rate 100% (baseline) 45-60% reduction P<0.01
Migration Capacity 100% (baseline) 50-70% reduction P<0.05
α-SMA Expression High Low to undetectable P<0.001
Collagen I Production Elevated Significantly reduced P<0.01
Smad2 Phosphorylation Maximum 70-80% reduction P<0.001

Recent biophysical studies using atomic force microscopy and Raman spectroscopy have provided additional insights into PSC activation characteristics that can be modulated by therapeutic interventions. Activated PSCs demonstrate increased cellular stiffness (Young's modulus values), flattened morphology, and significant alterations in lipid composition with particularly notable increases in unsaturated lipids and triacylglycerols. [4] These mechano-metabolic changes represent additional potential targets for catechin hydrate activity that warrant further investigation.

Discussion and Research Applications

Research Implications and Applications

The experimental protocols and mechanistic insights outlined in these Application Notes provide researchers with comprehensive tools for investigating pancreatic stellate cell biology and evaluating potential anti-fibrotic compounds. The demonstrated efficacy of catechin hydrate in suppressing PSC activation through TGF-β/Smad2 pathway inhibition offers several important research applications:

  • Drug Discovery Platform: The established PSC isolation and culture methods serve as a validated in vitro system for high-throughput screening of novel anti-fibrotic compounds targeting pancreatic fibrosis. The clear mechanistic readouts (α-SMA expression, Smad2 phosphorylation, collagen production) enable rapid compound evaluation.

  • Combination Therapy Development: Given the multi-factorial nature of chronic pancreatitis, catechin hydrate could be investigated alongside other therapeutic agents with complementary mechanisms, such as curcumin which operates through Nrf-2/HO-1 signaling pathway activation. [9] [10] This approach could potentially target multiple fibrotic pathways simultaneously.

  • Mechanistic Studies: The detailed signaling pathway information enables researchers to design targeted experiments exploring crosstalk between different fibrotic pathways and identify potential synergistic interactions.

  • Disease Modeling: The established protocols for PSC activation using either in vivo cerulein pre-treatment or in vitro TGF-β stimulation allow creation of disease-relevant models that closely mimic the fibrotic microenvironment in human chronic pancreatitis.

Limitations and Future Directions

While current research demonstrates promising anti-fibrotic effects of catechin hydrate, several limitations and future research directions should be considered:

  • Species-Specific Differences: Most studies have utilized murine models, and translation to human PSC biology requires further validation using human primary PSCs or humanized models.

  • Bioavailability Optimization: The effective delivery and tissue distribution of catechin hydrate to the pancreatic microenvironment needs optimization, potentially through formulation development or delivery system engineering.

  • Long-Term Effects: Most studies have focused on short-term efficacy, while chronic pancreatitis requires long-term management. Investigation of sustained treatment effects and potential resistance development is needed.

  • Complex Pathway Interactions: The pancreatic fibrotic microenvironment involves numerous cell types beyond PSCs, including acinar cells, macrophages, and endothelial cells. Future research should examine catechin hydrate effects on these additional cellular components and their interactions.

Recent advances in PSC characterization technologies, particularly atomic force microscopy and Raman spectroscopy, provide opportunities to investigate the biophysical properties of PSCs and how they are influenced by catechin hydrate treatment. [4] These techniques can reveal subtle changes in cellular mechanics and composition that may provide earlier detection of therapeutic response or additional mechanistic insights.

Conclusion

These Application Notes provide comprehensive protocols and mechanistic insights for investigating catechin hydrate as a promising anti-fibrotic agent targeting pancreatic stellate cells in chronic pancreatitis. The detailed methodologies for PSC isolation, activation, and compound evaluation establish a robust framework for preclinical research in pancreatic fibrosis. The demonstrated efficacy of catechin hydrate through TGF-β/Smad2 signaling inhibition, coupled with its favorable safety profile relative to other catechins, positions it as a valuable candidate for further therapeutic development. Researchers can utilize these established protocols to advance our understanding of PSC biology and develop novel interventions for this treatment-resistant condition.

References

Analytical Protocol: UHPLC-MS/MS Quantification of Catechin Hydrate

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a detailed method for the sensitive and specific quantification of Catechin Hydrate (CH) using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method has been adapted and consolidated from published research for the analysis of biological matrices and plant materials [1] [2].

Sample Preparation
  • For Plant Material (e.g., Tea Leaves):
    • Infusion Preparation: Optimized conditions involve using 100 mL of water at 90-100 °C per gram of plant material, with an infusion time of 20 minutes [3] [4].
    • Clean-up: The resulting infusion is filtered through a membrane filter (e.g., 0.22 µm PVDF) and diluted with the mobile phase or water to fit within the analytical method's linear range and to mitigate matrix effects [3] [5].
  • For Biological Matrices (Plasma/Brain Tissue):
    • Protein Precipitation: Add a suitable volume of acetonitrile (typically a 1:3 or 1:4 sample-to-solvent ratio) to a plasma or tissue homogenate sample containing an Internal Standard (IS), such as Quercetin [2].
    • Mixing and Centrifugation: Vortex mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 10,000-15,000 × g) for 10 minutes.
    • Analysis: Collect the clear supernatant and inject it directly into the UHPLC-MS/MS system [2].
Instrumentation and Analytical Conditions

The core analytical method is summarized in the table below.

Parameter Specification
UHPLC System Ultra-High Performance Liquid Chromatography system
Column C18 stationary phase (e.g., CSH C18, 100 x 2.1 mm, 1.7 µm) [3]

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid [3] [2] | | Gradient | Linear gradient from 5% B to 95% B over 3-4 minutes [3] [4] | | Flow Rate | 0.4 - 0.6 mL/min [3] | | Injection Volume | 1 - 5 µL | | Column Temperature | 40 °C [3] | | MS/MS System | Triple Quadrupole Mass Spectrometer with ESI source | | Ionization Mode | Electrospray Ionization (ESI), Negative mode [3] [5] | | MRM Transitions | CH: 289.23 → 245.20 [2] IS (Quercetin): 301.21 → 151.21 [2] | | Retention Time | ~0.86 minutes for CH [2] |

Method Validation Summary

The following table summarizes key validation parameters for the described CH quantification method, demonstrating its reliability.

Validation Parameter Results for Catechin Hydrate

| Linearity Range | 1 - 1000 ng/mL (in biological matrices) [2] 50 - 5000 ng/mL (in tea samples) [3] [4] | | Correlation Coefficient (r²) | > 0.999 [3] [2] | | Accuracy (%) | 93.07 - 109.33% [5] [2] | | Precision (% RSD) | Intra-day: 0.39 - 4.90% [2] Inter-day: < 7.0% [5] | | LOD (Limit of Detection) | 0.03 µg/mL [5] / 1.5 - 7.5 ng/mL [3] | | LOQ (Limit of Quantification) | 0.1 µg/mL [5] / 5 - 25 ng/mL [3] | | Matrix Effect | Evaluated and found to be insignificant with proper dilution [3] [5] |

Experimental Workflow Diagram

The diagram below illustrates the complete experimental procedure for processing and analyzing samples, from preparation to data acquisition.

G Start Start Sample Preparation P1 Weigh/Measure Sample Start->P1 P2 Add Solvent & Internal Standard P1->P2 P3 Extract (Vortex/Sonicate/Centrifuge) P2->P3 P4 Filter Supernatant (0.22 µm) P3->P4 P5 Dilute to Calibration Range P4->P5 UHPLC UHPLC Separation P5->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Diagram 1: Sample preparation and analysis workflow for Catechin Hydrate quantification.

Application in Pharmaceutical Development

This UHPLC-MS/MS method has been successfully applied in advanced drug delivery research. One study focused on developing chitosan-coated PLGA nanoparticles (CS–CH–PLGA–NPs) for the nose-to-brain delivery of CH to treat epilepsy [2].

  • Purpose: To enhance brain bioavailability and evaluate the pharmacokinetic profile and anti-epileptic efficacy of the novel nanoformulation [2].
  • Findings:
    • The method effectively quantified CH in rat brain tissue and plasma.
    • The nanoformulation showed a highly significant (p < 0.001) increase in the maximum concentration (Cmax) and area under the curve (AUC) in the brain compared to intranasal (i.n.) and intravenous (i.v.) solutions of CH [2].
    • The formulation demonstrated significant anti-seizure effects in rodent models, confirming the success of the targeted delivery system [2].

Troubleshooting and Best Practices

  • Matrix Effects: A key finding from method validation is that matrix effects can be pronounced in tea and biological samples but are effectively minimized by appropriate dilution of the sample extract prior to injection [3] [5].
  • Epimer Separation: Catechins can form epimers. Using a high-resolution column like the CSH C18 is crucial for separating these pairs, which have identical mass transitions [3].
  • System Suitability: Before running analytical batches, ensure system performance by checking the retention time, peak shape, and signal-to-noise ratio of a standard at the LOQ.

References

Comprehensive Application Notes and Protocols: Catechin Hydrate Effects on Collagen Measurement via ELISA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Catechin hydrate (CH), a naturally occurring flavan-3-ol belonging to the polyphenol family, has garnered significant scientific interest for its potential therapeutic effects on collagen regulation and extracellular matrix remodeling. Found abundantly in green tea, apples, berries, and other plant sources, this compound demonstrates potent antioxidant properties and multifaceted biological activities that influence collagen synthesis, degradation, and organization. The growing body of evidence indicates that catechin hydrate can significantly modulate collagen expression and deposition through various molecular pathways, making it a promising candidate for pharmaceutical development targeting fibrotic disorders, wound healing, and age-related tissue degeneration. These application notes provide detailed methodologies for evaluating catechin hydrate's effects on collagen using enzyme-linked immunosorbent assay (ELISA) techniques, offering researchers standardized protocols for reliable quantification of collagen modulation in various experimental models. [1] [2]

The significance of collagen measurement in biomedical research cannot be overstated, as collagen constitutes the most abundant protein in the human body and serves as the primary structural component of connective tissues. Abnormal collagen regulation is implicated in numerous pathological conditions including hypertrophic scarring, photoaging, fibrotic diseases, and impaired wound healing. Catechin hydrate has demonstrated remarkable potential in modulating collagen dynamics through multiple mechanisms, including suppression of inflammatory mediators, inhibition of matrix metalloproteinases (MMPs), and direct interaction with collagen synthesis pathways. These application notes consolidate experimental approaches from recent studies that validate catechin hydrate's effects on collagen type I and type III expression, providing researchers with comprehensive tools to investigate these mechanisms in various model systems. [1] [3] [4]

Experimental Designs

In Vitro Models
  • Cell Culture Systems: Primary human dermal fibroblasts (HDFs) and bone marrow mesenchymal stem cells (BMSCs) serve as excellent in vitro models for investigating catechin hydrate's effects on collagen regulation. For BMSCs, isolate cells from Wistar rat tibias and femurs and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum and 1% penicillin/streptomycin. Maintain cells at 37°C under 5% CO₂ saturation with humid conditions, replacing media every 3 days until confluent. For collagen studies, passage cells at 70-80% confluence and use cells at the 3rd passage for experiments to ensure phenotype stability. For osteogenic differentiation studies, induce cells with standard osteogenic media following 24-hour pretreatment with catechin hydrate. [5] [4]

  • Treatment Conditions: Apply catechin hydrate (≥96% pure, CAS: 225937-10-0) dissolved in dimethyl sulfoxide (DMSO) at concentrations ranging from 0.06-30 μM based on specific experimental requirements. For compensation studies against cytotoxic agents like cadmium (Cd), utilize catechin hydrate at 0.25 μM concurrently with 1.5 μM Cd chloride. Include appropriate vehicle controls (DMSO at equivalent concentrations) and non-treatment controls in all experimental designs. For UV-induced photoaging studies, treat HDFs with catechin hydrate at concentrations of 0.1-10 μg/mL 24 hours prior to UV exposure. [1] [4]

  • Viability and Proliferation Assessment: Determine cell viability using trypan blue exclusion assay for initial screening and MTT assay for metabolic activity under treatment conditions. Calculate population doubling number (PDN) using the formula: PDN = logN/N₀ × 3.32, where N represents the final cell count and N₀ the initial cell count. Perform oxidative stress evaluation by measuring malondialdehyde (MDA) levels, total antioxidant capacity (TAC), and activities of antioxidant enzymes including catalase (CAT) and superoxide dismutase (SOD). [4]

In Vivo Models
  • Rabbit Ear Hypertrophic Scar Model: The rabbit ear model provides a well-established system for investigating hypertrophic scarring and collagen deposition. Create four wounds per ear (8 wounds per rabbit) using a 10-mm diameter biopsy punch on New Zealand white rabbits. Initiate treatments 35 days post-wounding when hypertrophic scar formation is confirmed through macroscopic and histological evaluation. Administer catechin hydrate via intralesional injection in DMSO solution at concentrations of 0.25, 1.25, and 2.5 mg/ml (50 μl volume) once weekly for 4 weeks. Include control groups: non-treatment group, vehicle control (DMSO-only injection), and baseline controls. Collect scar tissue samples one week after the final injection, preserving half in 10% formalin and half at -80°C for subsequent analysis. [1]

  • Photoaging Animal Models: For skin photoaging studies, utilize male Wistar rats aged 10-12 weeks divided into six experimental groups: (1) without intervention, (2) ultraviolet irradiated group, (3) ultraviolet irradiated with topical EGCG 2.5%, (4) ultraviolet irradiated with topical EGCG 5%, (5) ultraviolet irradiated with topical EGCG 10%, and (6) ultraviolet irradiated with topical base cream only (control). Apply UV irradiation according to standardized photoaging protocols for 5 weeks. Apply topical EGCG formulations daily throughout the irradiation period. Evaluate treatment effects through histological analysis and collagen measurement via ELISA and trichrome staining. [3]

Table 1: Catechin Hydrate Treatment Concentrations for Different Experimental Models

Experimental Model Catechin Hydrate Concentrations Vehicle Administration Route Treatment Duration
Rabbit Ear Scar Model 0.25, 1.25, 2.5 mg/ml DMSO Intralesional injection Once weekly for 4 weeks
BMSC Osteogenic Differentiation 0.25 μM Culture media Culture media supplement 20 days
HDF Antioxidant Study 0.1-10 μg/mL Culture media Culture media supplement 24 hours pre-treatment
Topical Photoaging Prevention 2.5%, 5%, 10% formulations Base cream Topical application 5 weeks

ELISA Protocols for Collagen Measurement

Materials and Equipment
  • Primary Reagents: Catechin hydrate (≥96% pure, CAS: 225937-10-0), dimethyl sulfoxide (DMSO, CAS: 68-67-5), phosphate-buffered saline (PBS, 20 mM, pH 7.2), ELISA kits for collagen type I and type III (e.g., Shanghai Crystal Day Biotech Co. China or equivalent), ELISA kit for MMP1, Tween-20, bovine serum albumin (BSA), formaldehyde, peroxidase substrate, stop solution. [1]

  • Equipment Requirements: Microplate reader capable of measuring absorbance at 450 nm, precision pipettes with disposable tips, sterile tissue culture plates (12-well, 96-well), humidified incubator maintained at 37°C, washing station or manual plate washer, orbital shaker, homogenizer for tissue samples, refrigeration unit (4°C, -20°C, -80°C). [1]

  • Sample Preparation Equipment: Surgical tools for tissue collection, biopsy punches, weighing balance, centrifuge, cryovials, tissue homogenizer, spectrophotometer for preliminary concentration measurements. [1]

Step-by-Step Procedure
  • Sample Preparation and Homogenization: For tissue samples, homogenize approximately 100 mg of scar or skin tissue in 1 mL of cold PBS (pH 7.2-7.4) using a mechanical homogenizer. Centrifuge the homogenate at 12,000 × g for 15 minutes at 4°C. Collect the supernatant and aliquot into fresh microcentrifuge tubes. For cell culture samples, wash cells twice with PBS, then lyse using appropriate lysis buffer. Determine protein concentration using Bradford or BCA assay to normalize loading concentrations. Dilute samples to working concentrations using the provided assay diluent, typically 1:10 to 1:100 dilution, depending on expected collagen concentrations. [1]

  • ELISA Assay Procedure: Begin by bringing all reagents, samples, and standards to room temperature (18-25°C) before use. Add 100 μL of standard or sample to appropriate wells in the collagen type I, type III, or MMP1 pre-coated ELISA plates. Cover the plate with a sealer and incubate for 2 hours at 37°C. Remove the liquid from each well and add 100 μL of biotinylated detection antibody working solution to each well. Cover and incubate for 1 hour at 37°C. Aspirate and wash each well three times with 350 μL wash buffer (1X PBS with 0.05% Tween-20), allowing 1-2 minute soaks between washes. After the final wash, remove any remaining wash buffer by aspirating or blotting. Add 100 μL of HRP conjugate working solution to each well, cover, and incubate for 30 minutes at 37°C. Repeat the wash process five times. Add 90 μL of substrate solution to each well and incubate for 15-30 minutes at 37°C protected from light. Add 50 μL of stop solution to each well and gently tap the plate to ensure thorough mixing. Read the optical density immediately at 450 nm using a microplate reader. [1]

  • Data Analysis and Normalization: Generate a standard curve using the provided collagen standards and plot absorbance values against known concentrations. Use four-parameter logistic (4-PL) curve fitting to calculate collagen concentrations in unknown samples. Normalize collagen values to total protein concentration or tissue weight as appropriate. Express results as mean ± standard error of mean (SEM) from at least three independent experiments. Perform statistical analysis using one-way analysis of variance (ANOVA) followed by appropriate multiple comparisons tests, with p-values <0.05 considered statistically significant. [1]

Troubleshooting and Optimization
  • Common Technical Issues: If signal intensity is too low, verify reagent expiration dates and ensure proper storage conditions. Check incubation times and temperatures, as insufficient incubation can reduce sensitivity. For high background, ensure adequate washing between steps and verify the dilution factor of detection antibodies. If standard curve fitting is poor, check proper reconstitution of standards and avoid repeated freeze-thaw cycles. For tissue samples with inconsistent results, ensure complete homogenization and clarify lysates adequately by centrifugation. [1]

  • Assay Validation: Perform spike-and-recovery experiments by adding known quantities of collagen standard to sample matrices and calculating recovery percentages (target: 80-120%). Conduct linearity-of-dilution tests by serially diluting high-concentration samples and verifying proportional measurement. Establish intra-assay precision (CV <10%) and inter-assay precision (CV <15%) through replicate measurements. Verify assay specificity by testing cross-reactivity with related collagen types and matrix proteins. [1]

Table 2: Key Parameters for Collagen ELISA Measurements in Catechin Hydrate Studies

Parameter Collagen Type I Collagen Type III MMP-1 Notes
Sample Volume 100 μL 100 μL 100 μL Dilute tissue samples 1:10-1:100
Incubation Time 2 hours at 37°C 2 hours at 37°C 2 hours at 37°C Ensure consistent temperature
Detection Range 1.56-100 ng/mL 0.78-50 ng/mL 0.195-12.5 ng/mL Kit-dependent variations
Significant CH Effect ↓ at 1.25-2.5 mg/ml [1] ↓ at 1.25-2.5 mg/ml [1] No significant effect [1] In rabbit ear hypertrophic scar model
Photoaging Context ↑ with EGCG 5-10% [3] Not reported ↓ with EGCG 5-10% [3] Topical application in UV-irradiated rats

Results & Data Analysis

Quantitative ELISA Findings
  • Hypertrophic Scar Model Results: ELISA measurements in the rabbit ear hypertrophic scar model demonstrated that catechin hydrate significantly reduced collagen type I and type III levels at concentrations of 1.25 and 2.5 mg/ml. The scar elevation index (SEI) and epidermal thickness index (ETI) showed statistically significant (P<0.001) reduction in catechin hydrate-treated groups compared to non-treatment and vehicle control groups. The most pronounced effects were observed at the highest concentration (2.5 mg/ml), with scar tissues exhibiting near-normal collagen deposition patterns and organization. Masson's trichrome staining confirmed reduced collagen deposition in treated groups, aligning with ELISA quantification data. Notably, catechin hydrate administration did not significantly affect MMP1 levels, suggesting its anti-fibrotic effects primarily operate through collagen synthesis modulation rather than protease inhibition. [1]

  • Photoaging Studies: Investigation of epigallocatechin-3-gallate (EGCG), a prominent catechin, in photoaging models revealed contrasting effects on collagen regulation. Topical EGCG application at 5% and 10% concentrations prevented UV-induced collagen degradation by significantly increasing collagen type I expression (P<0.05) while simultaneously suppressing MMP-1 expression. This dual mechanism enhanced dermal collagen counts in photoaged skin, demonstrating catechin's potential in cosmetic and pharmaceutical applications targeting skin aging. The Assam tea extract (ATE), rich in catechins including EGCG, similarly suppressed UV-induced MMP-1 and MMP-9 expressions in cocultures of HaCaT cells and HDFs, while promoting hyaluronic acid and collagen synthesis in human ex vivo skin models. [3] [5]

Supplementary Assessment Methods
  • Histological Evaluation: Hematoxylin and Eosin (H&E) staining provides essential structural context for ELISA data, enabling calculation of SEI and ETI indices. SEI is measured as the ratio of wound tissue height to adjacent unwounded tissue height (SEI>1 indicates hypertrophic scar formation), while ETI represents the ratio of epidermal thickness of scar tissue to adjacent unwounded tissue (ETI>1 indicates epidermal hypertrophy). Masson's trichrome staining quantifies collagen deposition by selectively staining collagen fibers blue, with quantification performed using image analysis software such as ImageJR by calculating the ratio of blue area pixels to total area pixels. [1]

  • Gene Expression Analysis: Complementary to ELISA protein measurement, quantitative PCR analysis of osteogenic and collagen-related genes provides mechanistic insights. Studies demonstrate that catechin hydrate significantly improves expression of Smad1, Bmp2, Runx2, osteocalcin, alkaline phosphatase, and collagen type I genes in BMSCs, particularly in counteracting cadmium-induced suppression of osteogenic differentiation. This gene expression profile confirms catechin hydrate's activity in promoting osteogenic differentiation and collagen synthesis through the SMAD/RUNX2 signaling pathway. [4]

Pathways & Mechanisms

Molecular Mechanisms of Action

Catechin hydrate exerts its effects on collagen regulation through multiple interconnected pathways. In hypertrophic scarring models, catechin hydrate significantly reduces collagen type I and type III deposition without altering MMP1 levels, suggesting primary action through inhibition of collagen synthesis rather than enhancement of degradation. The compound demonstrates potent antioxidant activity, effectively neutralizing reactive oxygen species (ROS) including hydroxyl, superoxide, and peroxyl radicals, as well as hydrogen peroxide. This antioxidant capacity protects collagen-producing cells from oxidative stress damage, particularly in scenarios of cadmium toxicity or UV exposure. In bone marrow mesenchymal stem cells, catechin hydrate activates the SMAD/RUNX2 signaling pathway, enhancing expression of bone morphogenetic protein 2 (BMP2) and downstream osteogenic factors that stimulate collagen type I synthesis. For photoaging applications, catechins like EGCG inhibit UV-induced expression of matrix metalloproteinases (MMP-1 and MMP-9) and pro-inflammatory cytokines (IL-6, IL-8), while simultaneously promoting collagen production and hyaluronic acid synthesis, thereby preventing extracellular matrix degradation. [1] [3] [5]

The following diagram illustrates the primary molecular pathways through which catechin hydrate modulates collagen expression and extracellular matrix remodeling:

G cluster_inflammatory Inflammatory Pathway cluster_differentiation Osteogenic Differentiation Pathway CH Catechin Hydrate (CH) ROS Reactive Oxygen Species (HO•, O₂•, H₂O₂) CH->ROS Scavenges Antioxidant Antioxidant Defense ↑ TAC, CAT, SOD CH->Antioxidant Enhances UV UV Exposure CH->UV Protects InflamCyt Inflammatory Cytokines (IL-6, IL-8) CH->InflamCyt Suppresses MMPs Matrix Metalloproteinases (MMP-1, MMP-9) CH->MMPs Inhibits BMP2 BMP2 Expression CH->BMP2 Stimulates OxDamage Oxidative Damage ↓ Cell Viability ROS->OxDamage Induces Antioxidant->OxDamage Prevents CollagenSynth Collagen Synthesis ↑ Type I & III OxDamage->CollagenSynth Inhibits UV->InflamCyt Induces InflamCyt->MMPs Activates CollagenDeg Collagen Degradation MMPs->CollagenDeg Mediates SMAD SMAD/RUNX2 Activation BMP2->SMAD Activates OsteoGenes Osteogenic Genes (ALP, Osteocalcin) SMAD->OsteoGenes Upregulates OsteoGenes->CollagenSynth Promotes ECMRemodeling Extracellular Matrix Remodeling CollagenSynth->ECMRemodeling Improves CollagenDeg->ECMRemodeling Impairs

Diagram 1: Molecular pathways through which catechin hydrate modulates collagen expression and extracellular matrix remodeling. Catechin hydrate (yellow node) influences multiple pathways including oxidative stress (gray nodes), inflammation (gray nodes), and osteogenic differentiation (gray nodes), ultimately promoting collagen synthesis (green node) while inhibiting collagen degradation (red node), resulting in improved extracellular matrix remodeling (blue node).

Experimental Workflow

The following diagram provides a comprehensive overview of the integrated experimental workflow for evaluating catechin hydrate's effects on collagen regulation, from sample preparation through data analysis:

G cluster_preparation Sample Preparation Phase cluster_elisa ELISA Analysis Phase cluster_analysis Data Analysis Phase ModelSelect Model Selection (In Vivo/In Vitro) CHTreatment Catechin Hydrate Treatment (0.25-2.5 mg/ml) ModelSelect->CHTreatment SampleCollect Sample Collection (Tissue/Cells) CHTreatment->SampleCollect Homogenize Homogenization & Centrifugation (12,000 × g, 15 min) SampleCollect->Homogenize ELISA ELISA Procedure (Collagen I/III, MMPs) Homogenize->ELISA Incubate Incubation (2h, 37°C) Washing & Detection ELISA->Incubate AbsRead Absorbance Measurement (450 nm) Incubate->AbsRead StdCurve Standard Curve Generation AbsRead->StdCurve Quantify Concentration Calculation (Normalization) StdCurve->Quantify Stats Statistical Analysis (ANOVA, p<0.05) Quantify->Stats Supplementary Supplementary Methods (Histology, PCR) Stats->Supplementary Optional Validation Results Results Interpretation & Reporting Stats->Results

Diagram 2: Integrated experimental workflow for evaluating catechin hydrate effects on collagen regulation. The process encompasses three major phases: sample preparation (yellow nodes) involving model selection, treatment, and sample processing; ELISA analysis (green nodes) including the actual assay procedure; and data analysis (blue nodes) comprising quantification and statistical evaluation, with optional supplementary methods (red node) for validation.

Applications & Conclusions

Research and Drug Development Applications

The methodologies outlined in these application notes support diverse research and development applications across multiple therapeutic areas. In anti-fibrotic drug development, catechin hydrate's ability to significantly reduce collagen type I and type III deposition in hypertrophic scar models presents promising opportunities for treating excessive scarring conditions. For osteoporosis therapeutics, catechin hydrate's capacity to counteract cadmium-induced suppression of osteogenic differentiation and enhance collagen type I synthesis through the SMAD/RUNX2 pathway offers novel approaches to bone regeneration. In dermatology and cosmetics, catechin hydrate's dual action of suppressing MMP expression while stimulating collagen production positions it as a valuable ingredient in anti-aging formulations. Additionally, the antioxidant properties of catechin hydrate provide protective effects in various oxidative stress-related pathologies where collagen disruption is a component. [1] [3] [5]

Methodological Considerations

When implementing these protocols, several methodological considerations warrant attention. Researchers should carefully select appropriate catechin hydrate concentrations based on their specific model system, as effective doses vary significantly between in vitro and in vivo applications. The choice of vehicle is critical, with DMSO being the most common solvent but requiring careful concentration control to avoid cellular toxicity. Sample collection timing is another crucial factor, particularly in in vivo models where treatment duration significantly influences outcomes. For ELISA measurements, proper sample homogenization and protein quantification are essential for obtaining reproducible results. Researchers should also consider implementing complementary assessment methods such as histology and gene expression analysis to provide comprehensive mechanistic insights alongside collagen protein quantification. [1] [4]

Conclusion

These application notes provide comprehensive methodologies for investigating catechin hydrate's effects on collagen regulation using ELISA-based approaches. The protocols detailed herein enable robust quantification of collagen modulation in various experimental models, supporting drug development efforts targeting fibrotic disorders, photoaging, and conditions characterized by aberrant collagen deposition. The integrated approach combining ELISA with complementary analytical techniques offers researchers a comprehensive toolkit for elucidating both the efficacy and mechanisms of catechin hydrate interventions. As research in this field advances, these standardized protocols will facilitate comparative analyses across studies and accelerate the development of catechin-based therapeutics targeting collagen-related pathologies. [1] [3] [5]

References

catechin hydrate animal model dosing

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Regimens for Animal Models

The table below summarizes effective doses of catechin hydrate (CH) from various animal studies.

Disease Model Species/Sex CH Dose & Frequency Route of Administration Duration Primary Outcomes Source Compound & Solvent
Aluminum Chloride-induced Nephrotoxicity [1] Rat (not specified) 10 & 20 mg/kg, daily Intraperitoneal (IP) 30 days ↓ Serum creatinine/urea, ↓ Oxidative stress, ↓ Inflammation/Apoptosis Catechin hydrate (Sigma CAS: 225937-10-0) in unknown solvent
Benzo[a]pyrene-induced Nephrotoxicity [2] Male Albino Rat 20 mg/kg, daily Oral Gavage 4 weeks ↓ Serum creatinine/urea, ↑ Antioxidant enzymes, ↓ Apoptosis Catechin hydrate (Sigma ≥98%) in 0.5% DMSO
Cerulein-induced Chronic Pancreatitis [3] Female C57BL/6 Mouse 1, 5, & 10 mg/kg, 4x/week Intraperitoneal (IP) 3 weeks (prophylactic) ↓ Glandular destruction, ↓ Inflammation, ↓ Fibrosis (+)-Catechin hydrate (Sigma ≥98%) in Ethanol/Saline
Spinal Cord Ischemia-Reperfusion Injury [4] Male Sprague-Dawley Rat 10 & 20 mg/kg, daily Oral Gavage 21 days (pre-treatment) ↑ Locomotor function, ↑ Antioxidant capacity, ↓ Neuronal death Catechin hydrate (Sigma CAS: 225937-10-0) in 0.5% DMSO
Cisplatin-induced Nephrotoxicity [5] Wistar Rat (either sex) 100 mg/kg, at -1h, +24h, +48h relative to cisplatin Intraperitoneal (IP) 4 days ↓ Renal biomarkers (BUN, Creatinine), ↑ Antioxidant status, ↓ Histological damage Catechin (solvent not specified)

Detailed Experimental Protocol: Nephrotoxicity Model

The following methodology is adapted from a study on aluminum chloride-induced kidney injury [1].

Experimental Animals and Grouping
  • Animals: Adult Wistar rats (e.g., 200-220 g).
  • Acclimatization: 1 week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
  • Groups (n=6-8/group):
    • Group I: Normal control (vehicle only).
    • Group II: Disease control (e.g., Aluminum Chloride, 10 mg/kg/day, IP).
    • Group III: Disease + CH (10 mg/kg/day, IP).
    • Group IV: Disease + CH (20 mg/kg/day, IP).
Dosing and Administration
  • Catechin Hydrate Preparation: Dissolve CH in an appropriate vehicle like 0.5% DMSO in saline [2] [4].
  • Administration: Administer CH intraperitoneally (or via oral gavage) 1 hour before the toxicant (e.g., Aluminum Chloride) for 30 consecutive days [1].
  • Sample Collection: 24 hours after the final dose, collect blood via cardiac puncture under anesthesia and harvest kidney tissues.
Key Assessments and Methods
  • Renal Function: Quantify serum urea and creatinine levels using commercial kits based on Jaffé and enzymatic methods, respectively [1] [2].
  • Oxidative Stress Markers:
    • Homogenate Preparation: Prepare 10% (w/v) kidney homogenate in ice-cold phosphate buffer (pH 7.4) [5].
    • Assessment: Measure levels of Glutathione (GSH), Malondialdehyde (MDA), and activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) using colorimetric assay kits [1] [2] [4].
  • Molecular Analysis:
    • RNA Extraction & RT-PCR: Isolve total RNA from kidney tissue using Trizol. Perform cDNA synthesis and RT-PCR to analyze expression of genes related to apoptosis (Bax, Bcl-2, Caspase-3) and inflammation (NF-κB, TNF-α) [1] [2].
  • Histopathology:
    • Fix tissues in 10% neutral-buffered formalin, embed in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
    • Score histological changes like glandular destruction, immune cell infiltration, and fibrosis in a blinded manner [1] [3].

Mechanism of Action: Key Signaling Pathways

Catechin hydrate confers protection by modulating multiple interconnected signaling pathways. The following diagram synthesizes its mechanism of action against organ toxicity, based on the cited studies.

G cluster_toxic Toxic Insults cluster_protective CH-Mediated Protection CH Catechin Hydrate (CH) Antioxidants ↑ Antioxidant Defense (GSH, SOD, CAT) CH->Antioxidants Stimulates NFkB NF-κB Pathway CH->NFkB Inhibits BaxCasp3 Pro-apoptotic Proteins (Bax, Caspase-3) CH->BaxCasp3 Downregulates Bcl2 ↑ Anti-apoptotic Bcl-2 CH->Bcl2 Upregulates TGFb TGF-β / Smad2 Pathway CH->TGFb Inactivates OxStress Oxidative Stress Antioxidants->OxStress Reduces Inflam Inflammation Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Leads to Cytokines->Inflam Ameliorates Apoptosis Apoptosis BaxCasp3->Apoptosis Induces Bcl2->Apoptosis Suppresses Fibrosis Fibrosis ECM ↓ Fibrosis Factors (FN1, Collagens) TGFb->ECM Leads to ECM->Fibrosis Ameliorates

Formulation and Analytical Considerations

For specialized delivery, advanced formulations can enhance efficacy:

  • Nanoparticulate Systems: Chitosan-coated PLGA nanoparticles have been developed for intranasal delivery to improve brain bioavailability of CH, demonstrating enhanced mucoadhesion and sustained release [6].
  • Bioanalytical Method: A specific and sensitive UHPLC-ESI-MS/MS method has been validated for quantifying CH in biological matrices like plasma and brain tissue, suitable for pharmacokinetic studies [6].

Critical Notes for Researchers

  • Solvent Selection: Proper dissolution is critical; 0.5% DMSO is a commonly used and well-tolerated vehicle for oral gavage and intraperitoneal administration [2] [4].
  • Dose-Dependent Effects: Efficacy is often dose-dependent. It is advisable to include at least two dose levels to establish a dose-response relationship [1] [4].
  • Temporal Dosing: The timing of CH administration relative to the toxicant is crucial. A prophylactic regimen (administering CH before the toxicant) is frequently employed to evaluate protective potential [1] [5].

References

Application Notes: Catechin Hydrate for Counteracting Cadmium-Induced Inhibition of Osteogenic Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for using the antioxidant catechin hydrate (CH) to prevent the inhibitory effects of cadmium (Cd) on the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs). The methodology is adapted from a 2025 study [1].


Summary of Experimental Concentrations and Key Findings

The table below summarizes the critical concentrations used and the primary outcomes observed from the co-treatment of BMSCs with cadmium and catechin hydrate.

Parameter Cadmium (Cd) Catechin Hydrate (CH) Key Findings & Effects of Co-Treatment
Working Concentration 1.5 µM 0.25 µM CH compensated for Cd-induced inhibition of osteogenesis [1].
Cell Viability (IC₅₀) 1.5 µM Not specified (used at 0.25 µM for proliferation) 0.25 µM CH was selected for its high proliferation-supporting ability [1].
Treatment Duration 20 days (post-confluence in osteogenic media) 20 days (post-confluence in osteogenic media) Treatment lasted throughout the osteogenic differentiation period [1].
Gene Expression Osteogenic Markers: Smad1, Bmp2, Runx2, Oc, Alp, Col-1 [1].
Protein Production Collagen-1 (COL1-A1) protein production [1].
Oxidative Stress Markers ↓ Malondialdehyde (MDA); ↑ Total Antioxidant Capacity (TAC), Catalase (CAT), and Superoxide Dismutase (SOD) activity [1].
Metabolic Enzymes Normalized Lactate Dehydrogenase (LDH), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) to control levels [1].

Detailed Experimental Protocols

Cell Culture and Reagent Preparation
  • BMSC Source and Culture: Isolate BMSCs from the tibias and femurs of 6-8 week-old Wistar rats. Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Maintain cultures at 37°C in a humidified incubator with 5% CO₂ [1].
  • Reagent Preparation:
    • Cadmium (Cd) Stock: Prepare a concentrated stock solution in sterile water or culture media. Dilute in complete media to achieve the final working concentration of 1.5 µM [1].
    • Catechin Hydrate (CH) Stock: Dissolve CH in DMSO or culture media to create a stock solution. Further dilute in complete media to the final working concentration of 0.25 µM. A vehicle control should be included for the solvent [1].
  • Osteogenic Induction Media: After cells reach confluence, switch to osteogenic induction media. This is typically base media supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

The following diagram illustrates the complete experimental workflow, from cell isolation to final analysis:

G Start Isolate BMSCs from Wistar Rat Femur/Tibia P0 Culture & Expand (P0) Start->P0 P3 Passage to P3 P0->P3 Seed Seed for Experiments P3->Seed Treat Apply Treatments (20 days in osteogenic media) Seed->Treat Cd Cadmium (1.5 µM) Treat->Cd CH Catechin Hydrate (0.25 µM) Treat->CH Combo Cd + CH Co-treatment Treat->Combo Analyze Perform Analyses Viability Viability & Proliferation (MTT Assay, PDN) Analyze->Viability All Groups Matrix Matrix Production (Alizarin Red, COL1A1) Analyze->Matrix Genetics Gene & Protein Expression (qPCR, Western Blot) Analyze->Genetics OxStress Oxidative Stress (MDA, TAC, CAT, SOD) Analyze->OxStress Metabolic Metabolic Activity (LDH, ALT, AST) Analyze->Metabolic Cd->Analyze CH->Analyze Combo->Analyze

Cell Viability and Proliferation Assay

This protocol is used to determine the optimal and non-toxic concentrations of CH and the IC₅₀ of Cd.

  • Principle: The MTT assay measures metabolic activity as an indicator of cell viability. The trypan blue exclusion test and Population Doubling Number (PDN) calculation assess proliferation and cumulative population growth [1].
  • Procedure:
    • Seed BMSCs at a density of 5 × 10⁴ cells per well in a 12-well plate.
    • After cell attachment, treat with a range of Cd (0.5, 1, 1.5, 2, 4, 5 µM) and CH (0.06 to 30 µM) concentrations for 20 days, refreshing media and treatments every 3 days.
    • MTT Assay:
      • Add 100 µL of MTT solution (5 mg/mL in PBS) to each well with 900 µL of FBS-free DMEM.
      • Incubate for 4 hours at 37°C.
      • Carefully remove the media and dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO).
      • Transfer 100 µL of the solution to a 96-well plate and measure the absorbance at 505 nm using a microplate reader.
      • Calculate the number of viable cells using a standard curve [1].
    • Proliferation (PDN): At the end of the treatment period, detach cells and count using a hemocytometer. Calculate the PDN using the formula: PDN = logN / log2, where N is the number of cells at the end of the experiment divided by the number of cells seeded [1].
Osteogenic Differentiation and Analysis

This protocol assesses the success of osteogenic differentiation and the compensatory effect of CH.

  • Principle: Under osteogenic induction, BMSCs differentiate into osteoblasts, producing mineralized matrix and expressing specific genes and proteins. This is measured through staining, qPCR, and protein analysis [1].
  • Procedure:
    • Seed BMSCs at high density and allow to reach 100% confluence.
    • Replace standard media with osteogenic induction media containing the test compounds (1.5 µM Cd, 0.25 µM CH, or both).
    • Culture for 20 days, changing the media every 3 days.
    • Matrix Production Analysis:
      • Use Alizarin Red S staining to visualize and quantify calcium deposits.
      • Analyze Collagen-1 (COL1-A1) protein levels via immunohistochemistry or Western blotting [1].
    • Gene Expression Analysis (qRT-PCR):
      • Extract total RNA from treated cells.
      • Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) for key osteogenic genes: Smad1, Bmp2, Runx2, Oc (Osteocalcin), Alp (Alkaline Phosphatase), and Col-1 (Collagen type I).
      • Normalize data to a housekeeping gene (e.g., GAPDH) and calculate fold change relative to the control group [1].
Oxidative Stress and Metabolic Marker Assays

This protocol evaluates the mechanism behind CH's protective effect by measuring oxidative stress and metabolic health.

  • Principle: Cd toxicity induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant defenses. CH, as an antioxidant, can restore this balance [1].
  • Procedure:
    • Lipid Peroxidation (MDA): Measure malondialdehyde (MDA) levels, a byproduct of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay. Expected outcome: Co-treatment lowers MDA levels elevated by Cd. [1]
    • Antioxidant Capacity:
      • Total Antioxidant Capacity (TAC): Use a commercial kit to assess the non-enzymatic antioxidant power of the cell lysates.
      • Enzyme Activities: Measure the activities of key antioxidant enzymes Catalase (CAT) and Superoxide Dismutase (SOD) using spectrophotometric methods. Expected outcome: Co-treatment boosts TAC, CAT, and SOD activities reduced by Cd. [1]
    • Metabolic Enzymes: Assess the activity of Lactate Dehydrogenase (LDH), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) in the culture supernatant using clinical assay kits. Expected outcome: Co-treatment normalizes LDH, ALT, and AST activities to control levels. [1]

The proposed mechanism by which catechin hydrate counteracts cadmium-induced toxicity is summarized below:

G Cd Cadmium (Cd) Exposure OS Induces Oxidative Stress Cd->OS Downstream Inhibition of Osteogenic Differentiation OS->Downstream Outcome Restored Osteogenic Program Downstream->Outcome CH Counteracts CH Catechin Hydrate (CH) Co-treatment Mech1 Scavenges Free Radicals (ROS) CH->Mech1 Mech2 Boosts Antioxidant Defenses (↑ TAC, CAT, SOD) CH->Mech2 Mech3 Reduces Lipid Peroxidation (↓ MDA) CH->Mech3 Mech1->Outcome Prevents Mech2->Outcome Prevents Mech3->Outcome Prevents GeneTable Key Upregulated Genes/ProteinsSmad1, Bmp2, Runx2Osteocalcin (Oc)Alkaline Phosphatase (Alp)Collagen-1 (Col-1, COL1-A1 protein)


Troubleshooting and Key Considerations

  • Mechanism Insight: The primary mechanism by which CH compensates for Cd-induced toxicity is through the prevention of oxidative stress and subsequent restoration of gene expression related to osteogenesis [1].
  • Solvent Control: If DMSO is used to dissolve CH, ensure the final concentration is low (e.g., ≤0.1%) and include a vehicle control group to rule out solvent effects.
  • Bi-phasic Effects: Be aware that polyphenols like catechins can have bi-phasic effects (antioxidant at low doses, pro-oxidant at high doses) [2]. The recommended 0.25 µM concentration is within the antioxidant range for this specific model.
  • Biomarker Confirmation: The normalization of LDH, ALT, and AST activities in the co-treatment group is a strong indicator of restored cellular metabolic health and membrane integrity [1].

References

Comprehensive Application Notes and Protocols: Catechin Hydrate Stability in Solution for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Catechin Chemistry and Stability Challenges

Catechin hydrate, a flavan-3-ol belonging to the polyphenolic compound family, has garnered significant attention in pharmaceutical and nutraceutical research due to its wide spectrum of bioactive properties, including antioxidant, anti-inflammatory, and cardioprotective activities. Despite its promising therapeutic potential, catechin hydrate faces substantial stability challenges in solution that complicate its formulation development and accurate analytical quantification. The chemical structure of catechin, characterized by multiple phenolic hydroxyl groups, renders it particularly susceptible to various degradation pathways, including oxidation, polymerization, epimerization, and pH-dependent decomposition. Understanding and controlling these instability factors is paramount for researchers and drug development professionals aiming to develop reliable catechin-based formulations and conduct reproducible scientific studies.

The stability limitations of catechin in aqueous systems present significant obstacles for commercial product development. Recent foundational research has demonstrated that catechin solutions in water-based solvents undergo visible brown discoloration over time, suggesting chemical transformation despite maintained catechin content, which directly impacts product quality and consumer acceptance [1]. This comprehensive application note synthesizes current scientific knowledge on catechin hydrate stability, providing validated experimental protocols, analytical methodologies, and evidence-based recommendations to address these challenges in research and development settings. The information presented herein is particularly relevant for scientists working in preclinical development and formulation optimization where catechin stability directly influences experimental outcomes and therapeutic efficacy.

Key Stability Factors and Degradation Pathways

Environmental Factors Affecting Catechin Stability
  • pH Impact: Catechin exhibits markedly different stability profiles across the pH spectrum. In acidic conditions (pH < 4), catechin remains relatively stable, while in alkaline environments (pH > 8), rapid degradation occurs, with studies reporting up to 63.9% degradation at pH 8 under blue light illumination within 240 minutes [2]. The degradation mechanism under alkaline conditions involves the formation of semi-quinone intermediates that subsequently convert to oxidized quinone compounds, leading to browning and potential loss of bioactivity [2]. This pH-dependent instability necessitates careful buffering in formulation development.

  • Temperature Effects: Thermal processing significantly accelerates catechin degradation. Research indicates that percentage extraction of catechin hydrate decreases when temperatures exceed 46°C, with thermal stability analysis confirming decomposition at elevated temperatures [3]. The energy of activation for diffusion processes relevant to catechin stability has been calculated at 32.78 kJ/kmol for catechin hydrate, providing a quantitative basis for predicting temperature-dependent behavior [3]. This thermal sensitivity necessitates careful control during extraction and processing.

  • Light Exposure: Catechin demonstrates particular photosensitivity to specific light wavelengths. Blue light illumination (20 W/m²) induces significant degradation, with studies reporting 17.3%, 43.8%, and 63.9% catechin diminishment at pH 6, 7, and 8 respectively after 240 minutes of exposure [2]. This photolytic degradation occurs through the generation of superoxide anion radicals (O₂•⁻) and formation of dimeric proanthocyanidins [2]. Interestingly, catechin shows minimal reactivity when exposed to green or red light, highlighting the wavelength-specific nature of its photodegradation.

Comprehensive Stability Factor Analysis

Table 1: Key Factors Affecting Catechin Hydrate Stability in Solution

Stability Factor Optimal Condition Problematic Condition Observed Impact
pH Level Acidic (pH < 4) Alkaline (pH > 8) Up to 63.9% degradation at pH 8 under BLI [2]
Temperature Below 46°C Above 46°C Decreased extraction yield, decomposition [3]
Light Exposure Amber glass, dark storage Blue/UV light Dimers and superoxide formation [2]
Solvent System Absolute ethanol Aqueous solutions Browning in water, stability in ethanol [1]
Storage Duration Immediate analysis 8 days (aqueous) Increased absorbance at 380-450 nm, browning [1]
Oxygen Exposure Anaerobic environment Ambient atmosphere Oxidation and quinone formation [2]

The solvent system employed significantly influences catechin stability. Research comparing catechin stability in different solvents demonstrated that absolute ethanol provides superior stability, while aqueous solutions develop increasing absorbance in the 380-450 nm range during 8-day storage, correlating with visible brown discoloration [1]. This color instability in aqueous formulations represents a major limitation for water-based product development. Additionally, oxygen exposure accelerates oxidative degradation through radical-mediated pathways, necessitating protective measures during preparation and storage.

Analytical Methodologies for Catechin Quantification

UPLC-MS/MS Analysis of Catechin Compounds

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents the gold standard for sensitive and specific quantification of catechin compounds in solution. This method provides exceptional analytical sensitivity with lower limit of quantification (LLOQ) values of 1 ng/mL for EGCG, ECG, and EGC, and 0.1 ng/mL for EC, significantly surpassing conventional HPLC methods [4]. The chromatography should be performed using an Atlantis T3 column (4.6 mm × 50 mm, 3 µm) with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% acetic acid, at a flow rate of 0.8 mL/min with gradient elution. The optimized gradient program should begin at 5% B (0-0.5 min), increase to 80% B (5.5-6.5 min), return to 5% B (7.0 min), and maintain until 10 min, with a total run time of 10 minutes [4].

Mass spectrometric detection should employ multiple reaction monitoring (MRM) in negative ionization mode with the following transitions: m/z 457.15 → 168.98 for EGCG, 443.10 → 123.00 for ECG, 307.20 → 151.00 for EGC, 291.20 → 139.00 for EC, and 199.01 → 127.03 for ethyl gallate (internal standard) [4]. Method validation should demonstrate good reproducibility with inter- and intra-assay accuracy and precision within acceptable limits (typically ±15% for LLOQ and ±20% for other levels). The calibration curves should be established over concentration ranges of 1–500 ng/mL for EGCG, ECG, and EGC, and 0.1–50 ng/mL for EC, with weighting factors of 1/x to ensure accuracy across the analytical range [4].

Sample Preparation: Liquid-Liquid Extraction Protocol

Proper sample preparation is critical for accurate catechin quantification. The liquid-liquid extraction (LLE) method has demonstrated superior performance compared to protein precipitation for catechin analysis:

  • Transfer 200 µL of plasma or aqueous sample to a microcentrifuge tube
  • Add 10 µL of internal standard working solution (ethyl gallate at 1 µg/mL)
  • Add 50 µL of 2% acetic acid to maintain acidic conditions
  • Add 1 mL of ethyl acetate as extraction solvent
  • Vortex mix vigorously for 10 minutes
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer 800 µL of the organic (upper) layer to a clean tube
  • Evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitute the residue in 200 µL of initial mobile phase (5% acetonitrile)
  • Vortex mix for 30 seconds and transfer to an autosampler vial for analysis [4]

This LLE method provides excellent extraction efficiency and effectively minimizes matrix effects that can compromise analytical accuracy. For alternative matrices, preliminary experiments may be needed to optimize recovery rates.

Table 2: Analytical Parameters for Catechin Quantification via UPLC-MS/MS

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) LLOQ Calibration Range
EGCG 457.15 168.98 4.30 1 ng/mL 1–500 ng/mL
ECG 443.10 123.00 5.03 1 ng/mL 1–500 ng/mL
EGC 307.20 151.00 3.59 1 ng/mL 1–500 ng/mL
EC 291.20 139.00 4.30 0.1 ng/mL 0.1–50 ng/mL
Ethyl gallate (IS) 199.01 127.03 5.18 - -

Experimental Protocols for Stability Assessment

Solution Stability Testing Protocol

A systematic approach to evaluating catechin hydrate stability in solution should encompass the following standardized protocol:

  • Solution Preparation: Prepare a 100 mg/L catechin hydrate solution in the solvent system of interest (e.g., distilled water, 50% ethanol in water, 100% ethanol, or relevant buffer). Use high-purity catechin (>95% purity) confirmed by liquid chromatography. Dissolve using ultrasonic cleaning for 30 minutes to ensure complete dissolution and homogeneity [1].

  • Storage Conditions: Aliquot the prepared solution into sterile containers (amber glass vials recommended). Store samples under various controlled conditions including: -20°C (protected), 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated). Include both light-protected and light-exposed subsets where relevant [1]. For light sensitivity studies, expose samples to specific light wavelengths using appropriate filters, with particular attention to blue light (420-480 nm) at 20 W/m² intensity [2].

  • Time Points and Analysis: Withdraw samples at predetermined time points (0, 1, 2, 4, 8, 24, 48, 96, 168, and 192 hours) for comprehensive analysis. At each time point, assess catechin content using validated UPLC-MS/MS methods, monitor visual appearance (particularly browning), measure UV-Vis absorption spectra (200-800 nm), and record pH changes [1]. For advanced degradation studies, employ LC-QQQ/MS to identify and quantify degradation products such as dimeric proanthocyanidins [5].

Stabilization Strategies for Aqueous Formulations

Based on empirical evidence, several effective stabilization approaches can be implemented:

  • Antioxidant Addition: Incorporate ascorbic acid (0.1-1.0%) or gallic acid to inhibit oxidative degradation. Studies demonstrate that these compounds reduce dimeric catechin formation and superoxide anion generation during photolytic reactions by up to 70% [2].

  • Metal Chelation: Add AlCl₃ (0.01-0.05%) to suppress photolytic reactions. Research shows aluminum chloride acts as a catalyst for the disconnection of proanthocyanidin during photolysis, significantly reducing degradation [2].

  • pH Control: Maintain solution pH below 4.0 using appropriate buffer systems (e.g., citrate-phosphate buffer). This simple measure can increase catechin half-life in solution by more than 3-fold compared to neutral or alkaline conditions [2].

  • Oxygen Exclusion: Implement nitrogen purging or headspace displacement in storage containers to minimize oxidative degradation. Sealed containers with minimal headspace are recommended for long-term storage.

Visualization of Degradation Pathways and Experimental Workflows

Catechin Degradation Pathway Diagram

degradation_pathway Catechin Hydrate Degradation Pathways Catechin Catechin Semiquinone Semiquinone Catechin->Semiquinone Oxidation Dimer Dimer Catechin->Dimer Blue light pH >7 Superoxide Superoxide Catechin->Superoxide Photosensitized oxidation Alkaline Alkaline Alkaline->Catechin Accelerates Heat Heat Heat->Catechin >46°C Accelerates Light Light Light->Catechin Blue/UV Initiates Oxygen Oxygen Oxygen->Catechin Enables Oxidation Quinone Quinone Semiquinone->Quinone Further oxidation Browning Browning Quinone->Browning Polymerization Dimer->Browning Accumulation

Stability Testing Workflow Diagram

stability_workflow Catechin Stability Testing Protocol Start Start Prepare Prepare Start->Prepare Solution Solution Prepare->Solution 100 mg/L Ultrasonic 30 min Store Store Conditions Conditions Store->Conditions -20°C to 40°C Light/dark Withdraw Withdraw Timepoints Timepoints Withdraw->Timepoints 0, 1, 2, 4, 8, 24, 48, 96, 168, 192 hours Analyze Analyze UPLC UPLC Analyze->UPLC Quantification UVVis UVVis Analyze->UVVis Spectral changes 200-800 nm Visual Visual Analyze->Visual Browning assessment End End Solution->Store Conditions->Withdraw Timepoints->Analyze UPLC->End UVVis->End Visual->End

Conclusion and Implementation Recommendations

Catechin hydrate presents significant stability challenges in solution that can substantially impact research reproducibility and product development. The most critical factors to control are pH maintenance in acidic ranges, temperature control during processing and storage, protection from light (particularly blue wavelengths), and careful solvent selection. The experimental protocols and analytical methods detailed in this application note provide researchers with validated approaches to systematically evaluate and mitigate catechin instability in various formulations.

For drug development professionals, implementing the stabilization strategies outlined—particularly antioxidant addition, metal chelation, and oxygen exclusion—can dramatically improve catechin shelf-life in aqueous formulations. The UPLC-MS/MS methodology described offers exceptional sensitivity and specificity for monitoring catechin content and degradation products, enabling precise stability assessment. By adhering to these evidence-based protocols and recommendations, researchers can overcome the historical challenges associated with catechin hydrate instability, thereby enhancing the reliability of scientific studies and accelerating the development of catechin-based therapeutics with consistent quality and performance.

References

Chemical Properties & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

(+)-Catechin hydrate is a natural flavonoid with significant antioxidant activity and has been identified as a potent inhibitor of proteins like RasGRP1 in macrophages, showing promise for treating conditions like sepsis [1] [2]. For in vitro studies, preparing a stable and accurate DMSO stock solution is a fundamental first step.

  • Molecular Formula: C₁₅H₁₆O₇
  • Molecular Weight: 308.29 g/mol [3]
  • CAS Number: 225937-10-0 [3] [4] [2]

The table below summarizes the key quantitative data for preparing stock solutions.

Parameter Value Notes / Source
Solubility in DMSO 12 mg/mL (≈38.93 mM) Sonication is recommended [2].
Recommended Stock Concentration 10-50 mM A common starting point for further dilution [4] [2].
DMSO Percentage in Assay ≤1% (v/v) Standard practice to minimize solvent toxicity in biological assays [5].
Detailed Protocol: 50 mM Stock Solution Preparation

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (e.g., ≥96.0% purity, CAS 225937-10-0) [3].
    • Anhydrous DMSO (high purity, suitable for molecular biology).
    • Analytical balance.
    • 1.5 mL or 2.0 mL amber microcentrifuge tubes (to protect from light).
    • Piper and tips.
    • Ultrasonic bath or sonicator.
  • Procedure:

    • Weighing: Accurately weigh 15.41 mg of this compound powder. The calculation is based on the molecular weight (308.29 g/mol) for a 1 mL solution: (308.29 g/mol × 0.050 mol/L) / 1 L = 15.41 mg.
    • Dissolution: Transfer the powder into a clean, dry amber microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.
    • Solubilization: Cap the tube and vortex vigorously until the powder is fully dissolved. To aid dissolution, place the tube in an ultrasonic bath for a few minutes. A clear, yellow to orange solution should be obtained [4].
    • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a sealed container away from moisture [4]. For longer-term storage, -80°C is recommended [2].

Biological Applications & Experimental Setup

Catechin hydrate has diverse biological activities relevant to drug discovery. The table below summarizes key experimental findings and setup parameters.

Biological Activity Experimental Model Key Finding / IC₅₀ / EC₅₀ Dosing Information
RasGRP1 Inhibition [1] LPS-induced RAW264.7 cells; CLP-induced septic mice Improved sepsis prognosis by inhibiting macrophage M1 polarization and oxidative stress. In vitro and in vivo models.
COX-1 Inhibition [4] Enzyme assay IC₅₀ = 1.4 µM Direct enzyme inhibition.
Antiproliferative Activity [4] MCF-7 (breast cancer) cells Induced apoptosis; IC₅₀ = 127.62 µg/mL (≈414 µM). 24-hour treatment; increased caspase-3, -8, -9, and p53 expression.
Antioxidant Activity [2] Various in vitro systems Acts as a free radical scavenger. Varies by assay system.
Detailed Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the use of the catechin hydrate DMSO stock in a macrophage-based anti-inflammatory assay, based on research into sepsis [1].

  • Cell Line: RAW264.7 murine macrophages.
  • Treatment:
    • Culture cells according to standard protocols.
    • Pre-treat cells with varying concentrations of catechin hydrate (e.g., 10-100 µM) for a suitable period (e.g., 1-2 hours). Prepare working concentrations by diluting the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration is ≤0.5% (v/v) and include a vehicle control with the same DMSO concentration.
    • Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cells.
  • Analysis:
    • After incubation (e.g., 24 hours), collect cell culture supernatants.
    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
    • Analyze cells for markers of M1 polarization and oxidative stress.

The diagram below illustrates the proposed signaling pathway through which catechin hydrate exerts its anti-inflammatory effects in macrophages, based on the cited research [1].

G LPS LPS RasGRP1 RasGRP1 LPS->RasGRP1 Stimulates M1Polarization M1Polarization RasGRP1->M1Polarization OxidativeStress OxidativeStress RasGRP1->OxidativeStress ProinflammatoryResponse ProinflammatoryResponse M1Polarization->ProinflammatoryResponse OxidativeStress->ProinflammatoryResponse Inflammation Inflammation SepsisDamage Organ Damage (Lung, Kidney, Brain) Inflammation->SepsisDamage CatechinHydrate CatechinHydrate CatechinHydrate->RasGRP1 Inhibits ProinflammatoryResponse->Inflammation

Key Experimental Considerations

  • Solubility in Assay Buffers: Catechin hydrate has limited solubility in aqueous buffers. For in vivo studies, a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline has been used to achieve a working concentration of 2 mg/mL (6.49 mM) [2]. Always prepare fresh working solutions for animal administration.
  • Competitive Protein Binding: Be aware that catechin can compete with other drugs for binding sites on Human Serum Albumin (HSA), specifically Sudlow site I [6]. This is a critical pharmacokinetic consideration if studying catechin in combination with other therapeutics.
  • Quality Control: For quantitative analysis of stock solutions, a common practice is to perform a large dilution (e.g., 1:100 in DMSO, followed by a 1:200 in mobile phase) with an appropriate solvent like ACN:Water (25:75) before LC-MS/MS analysis to minimize the interference of DMSO [7].

References

Catechin Hydrate & Collagen Quantification: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Background and Purpose: Hypertrophic scars (HS) result from abnormal wound healing and are characterized by excessive deposition of collagen, primarily types I and III [1]. Catechin Hydrate, a natural flavonoid with demonstrated anti-fibrotic properties, can reduce this excess collagen. This document outlines a protocol to quantify these changes using Masson's Trichrome staining [1] [2].

Experimental Snapshot: A recent (2024) study used a rabbit ear model of hypertrophic scar to investigate CH efficacy [1].

  • Test System: Hypertrophic scars induced on rabbit ears.
  • Intervention: Intralesional injections of CH in DMSO at 0.25, 1.25, and 2.5 mg/mL, once weekly for 4 weeks. Control groups included non-treatment and vehicle (DMSO only).
  • Key Findings: CH at concentrations of 1.25 and 2.5 mg/mL significantly improved scarring, reduced scar elevation, and decreased collagen deposition.

The quantitative outcomes of this study are summarized in the table below.

Parameter Non-Treatment Group Vehicle Control (DMSO) CH (0.25 mg/mL) CH (1.25 mg/mL) CH (2.5 mg/mL)
Scar Elevation Index (SEI) High High No significant change Significantly reduced Significantly reduced
Epidermal Thickness Index (ETI) High High No significant change Significantly reduced Significantly reduced
Total Collagen Deposition High High No significant change Significantly reduced Significantly reduced
Collagen Type I Level High High No significant change Significantly reduced Significantly reduced
Collagen Type III Level High High No significant change Significantly reduced Significantly reduced
Macroscopic Appearance Raised, red-brown, tense Raised, red-brown, tense Minimal change Near-normal skin level & color Near-normal skin level & color

Detailed Protocol: Masson's Trichrome Staining & Digital Quantification

Here is a step-by-step protocol for tissue processing, staining, and digital quantification of collagen, incorporating methods from the cited research [1] [2].

Sample Preparation and Sectioning
  • Tissue Fixation: Immerse scar tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature.
  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
  • Sectioning: Use a microtome to cut 4-5 µm thick sections. Float sections on a warm water bath (40-45°C) and mount them on glass slides. Dry the slides overnight at 37°C.
Masson's Trichrome Staining Procedure

Follow the steps in the workflow below to perform the staining. This process will stain collagen fibers blue, nuclei black, and cytoplasm/muscle fibers red.

G Start Start: Deparaffinized & Hydrated Section S1 Step 1: Nuclei Staining (Weigert's Iron Hematoxylin) Start->S1 S2 Step 2: Rinse (Running Tap Water) S1->S2 S3 Step 3: Counterstain (Biebrich Scarlet/Acid Fuchsin) S2->S3 S4 Step 4: Differentiate (Phosphomolybdic/ Phosphotungstic Acid) S3->S4 S5 Step 5: Collagen Staining (Aniline Blue) S4->S5 S6 Step 6: Final Rinse (Acetic Acid) S5->S6 S7 Step 7: Dehydrate, Clear, Mount with Resin S6->S7 End End: Analysis (Collagen = Blue) S7->End

Digital Image Acquisition and Collagen Quantification

Quantify the stained collagen using image analysis software like ImageJ (Fiji).

  • Image Acquisition: Capture high-resolution digital micrographs of the stained sections under a light microscope using consistent lighting settings.
  • Color Channel Separation: Use the Color Deconvolution plugin in ImageJ to separate the stained image into its constituent colors. Select the vector set for "Masson's Trichrome" to isolate the blue color channel representing collagen [2].
  • Thresholding and Measurement:
    • Convert the isolated blue channel image to an 8-bit grayscale image.
    • Apply a manual threshold to create a binary (black and white) image, where the white pixels represent the collagen fibers.
    • Use the "Analyze Particles" function to measure the area fraction (%) of the white pixels, which corresponds to the percentage of collagen deposition in the tissue section [1] [2].

The following diagram summarizes the image analysis workflow.

G A A. Acquire Digital Image of Stained Section B B. Color Deconvolution (Separate Blue Channel) A->B C C. Apply Threshold (Create Binary Mask) B->C D D. Analyze Particles (Measure Area %) C->D E E. Export Data (Collagen Density) D->E

Key Considerations for Your Experiment

  • Controls are Crucial: Always include appropriate controls (e.g., normal skin, untreated scar tissue, vehicle-treated tissue) for accurate biological and technical comparison [1].
  • Standardization: Ensure all staining and image acquisition steps are performed under identical conditions to minimize technical variation.
  • Validation: While Masson's Trichrome is excellent for total collagen quantification, consider complementary techniques like Picrosirius Red staining viewed under polarized light for more specific information on collagen type and maturity [2] [3].

References

Application Notes: Catechin Hydrate and Scar Elevation Index Measurement in Hypertrophic Scar Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hypertrophic scarring represents a significant clinical challenge resulting from abnormal wound healing processes that lead to excessive collagen deposition and raised, inflexible scar tissue. The scar elevation index (SEI) has emerged as a fundamental quantitative metric for evaluating scar volume and height in pre-clinical models. Catechin hydrate, a natural flavonoid compound found in various plants including green tea, has recently demonstrated promising anti-fibrotic potential in experimental models of hypertrophic scarring. These application notes provide comprehensive protocols for the evaluation of catechin hydrate's effects on hypertrophic scars using SEI measurement as a primary endpoint, offering researchers in dermatology and drug development standardized methodologies for consistent experimental execution and data interpretation.

Background and Mechanism of Action

Catechin Hydrate Properties

Catechin hydrate is a flavan-3-ol compound possessing demonstrated antioxidant, anti-inflammatory, and anti-fibrotic properties that make it particularly suitable for investigation in scar management applications [1]. The compound's effectiveness against fibrotic conditions stems from its ability to modulate collagen synthesis and reduce inflammatory signaling, both critical pathways in hypertrophic scar formation [2]. Catechin and its derivatives have shown efficacy in various wound healing models, with research indicating they can scavenge reactive oxygen species (ROS) that contribute to oxidative tissue damage and delayed healing [3].

Pathophysiology of Hypertrophic Scarring

Hypertrophic scars are characterized by excessive extracellular matrix deposition, particularly collagen types I and III, resulting from disrupted wound healing processes following deep tissue injury [1]. The scarring process involves persistent inflammation, notable angiogenesis, and dysregulated collagen metabolism, creating raised, often pruritic and erythematous lesions that can cause functional and aesthetic concerns [2]. In predisposed individuals, damage to the reticular dermis through trauma, burns, or surgery triggers abnormal fibroblast activity and collagen accumulation that manifests as hypertrophic scarring.

Experimental Models and Methodologies

Animal Model Selection

The rabbit ear hypertrophic scar model has been extensively validated for scar research and provides a standardized platform for evaluating potential anti-fibrotic compounds like catechin hydrate:

  • Animal Specification: New Zealand White rabbits (2.5-3 kg), mixed sex distribution [1]
  • Environmental Conditions: Standard housing with temperature maintained at 22±2°C, relative humidity 55%±2%, and 12:12 hour dark/light cycle [1]
  • Acclimatization Period: Minimum 7 days prior to experimental procedures with ad libitum access to food and water [1]
Hypertrophic Scar Induction

The following table summarizes the key parameters for successful hypertrophic scar induction in the rabbit ear model:

Table 1: Hypertrophic Scar Induction Protocol

Parameter Specification Rationale
Anesthesia Ketamine (80 mg/ml) and xylazine (10 mg/kg) intraperitoneally Achieve surgical anesthesia with analgesia
Wound Creation 10 mm diameter biopsy punch Standardized wound size across experimental groups
Wound Pattern 4 wounds per ear (8 wounds per rabbit) Maximize data collection while maintaining animal welfare
Wound Location Removal of full-thickness skin and cartilage Ensure damage to reticular dermis to trigger hypertrophic response
Post-operative Care Daily monitoring for infection with standard wound care Maintain animal health and protocol compliance

Hypertrophic scar formation is typically confirmed through macroscopic and histological evaluation at approximately 35 days post-wounding, characterized by raised, firm tissue with histology showing thickened epidermis and dermis with dense collagen bundles [1] [2].

Catechin Hydrate Treatment Protocols

Formulation and Administration

Catechin hydrate can be administered through multiple routes depending on experimental design objectives:

Table 2: Catechin Hydrate Administration Protocols

Administration Method Formulation Dosing Regimen Experimental Groups
Intralesional Injection Catechin hydrate dissolved in DMSO at concentrations of 0.25, 1.25, and 2.5 mg/mL [1] Weekly injections (50 μL volume) for 4 weeks, beginning 35 days post-wounding [1] Non-treatment control, vehicle control (DMSO), and catechin treatment groups [1]
Topical Application Ointment containing 1%, 2%, and 4% w/w catechin hydrate in Eucerin base prepared by levigation method [4] Daily application to scar tissue Negative control, Eucerin base control, and catechin treatment groups [4]
Formulation Optimization

For enhanced stability and delivery, recent advances in catechin formulation include:

  • Encapsulation Systems: Catechin-in-cyclodextrin-in-phospholipid liposomes (CCPL) significantly improve water solubility (25.13% vs pure catechin) and permeability (42.14% vs pure catechin) while maintaining antibacterial efficacy [5] [6]
  • Hydrogel Delivery: Injectable carboxymethyl chitosan/konjac glucomannan/catechin hydrogels provide sustained release with free radical-scavenging, antimicrobial, and pro-healing capabilities [7]
  • Silk Fibroin Conjugates: EGCG-grafted silk fibroin hydrogels demonstrate reactive oxygen species scavenging activity for enhanced wound healing applications [3]

Tissue Processing and SEI Measurement

Histological Preparation

Proper tissue processing is essential for accurate SEI determination:

  • Sample Collection: Scar tissue samples collected 7 days after final treatment [1]
  • Fixation: 10% formalin immersion for 24-48 hours at room temperature [1]
  • Sectioning: Serial sections of 4-5 μm thickness through the central region of the scar
  • Staining: Standard Hematoxylin and Eosin (H&E) staining following established protocols [1]
Scar Elevation Index Calculation

The SEI is calculated as the ratio of total wound tissue area to the area of normal underlying tissue:

SEI = Hwound / Hnormal

Where:

  • Hwound = Height from cartilage surface to top of epidermis in wounded area
  • Hnormal = Height from cartilage surface to top of epidermis in adjacent normal tissue

Table 3: SEI Measurement Specifications and Catechin Hydrate Effects

Measurement Parameter Specification Catechin Hydrate Outcome
Measurement Tool ImageJ software or equivalent image analysis system N/A
Microscope Magnification 400X for image capture N/A
Sample Size Minimum of 3 measurements per scar with multiple scars per group N/A
SEI Interpretation SEI > 1 indicates hypertrophic scar formation N/A
Vehicle Control SEI Typically ranges from 1.8-2.2 in established models Baseline for comparison
Catechin 0.25 mg/mL No significant reduction in SEI Limited efficacy at low concentrations
Catechin 1.25 mg/mL Significant reduction (p<0.001) in SEI Therapeutically effective concentration
Catechin 2.5 mg/mL Maximum significant reduction (p<0.001) in SEI Optimal efficacy concentration

Complementary Assessment Methods

Epidermal Thickness Index (ETI)

The ETI provides additional quantification of epidermal hyperplasia in hypertrophic scars:

  • Calculation: ETI = Epidermal thickness of scar tissue / Epidermal thickness of adjacent normal tissue [1]
  • Interpretation: ETI > 1 indicates epidermal hypertrophy [1]
  • Catechin Effect: Significant reduction (p<0.001) at concentrations of 1.25 and 2.5 mg/mL [1]
Collagen Deposition Analysis

Evaluation of collagen content and organization provides crucial mechanistic data:

  • Staining Method: Masson's trichrome staining (collagen fibers appear blue) [1]
  • Quantification: Image analysis to calculate percentage of blue area pixels to total area pixels [1]
  • ELISA Assessment: Quantitative measurement of collagen types I and III using specific ELISA kits [1]
  • Catechin Effect: Significant dose-dependent reduction in collagen types I and III, and total collagen deposition (p<0.05) [1]
Matrix Metalloproteinase Analysis
  • MMP-1 Assessment: ELISA measurement of matrix metalloproteinase-1 levels in scar tissue [1]
  • Catechin Effect: No significant effect on MMP1 levels in therapeutic treatment [1], though significant enhancement in MMP1 with 4% topical formulation in preventive approach [4]

Data Analysis and Statistical Considerations

Statistical Methods
  • Data Presentation: Mean ± Standard Error of Mean (SEM) [1]
  • Analysis Method: One-way Analysis of Variance (ANOVA) followed by appropriate multiple comparisons test [1]
  • Software Tools: GraphPad Prism (version 8 or higher) or equivalent statistical packages [1]
  • Significance Threshold: p < 0.05 deemed statistically significant [1]
Data Interpretation Guidelines
  • Therapeutic vs. Preventive Effects: Distinct mechanisms observed between treatment approaches
  • Concentration Dependency: Clear dose-response relationship established for catechin hydrate
  • Timing Considerations: Intervention timing significantly influences molecular mechanisms
  • Combination Potential: Catechin may enhance efficacy of existing anti-scarring therapies

Visual Experimental Workflow

The following diagram illustrates the complete experimental workflow for evaluating catechin hydrate effects on hypertrophic scars using the rabbit ear model:

G Start Study Initiation Animal Rabbit Ear Model New Zealand White (2.5-3 kg) Start->Animal Wound Wound Creation 10 mm biopsy punch 4 wounds per ear Animal->Wound ScarForm Hypertrophic Scar Formation 35 days monitoring Wound->ScarForm Treatment Catechin Hydrate Treatment Intralesional: 0.25, 1.25, 2.5 mg/mL Topical: 1%, 2%, 4% w/w 4 weeks duration ScarForm->Treatment TissueCol Tissue Collection 7 days post-treatment Treatment->TissueCol Processing Histological Processing H&E staining Masson's trichrome TissueCol->Processing SEI SEI Measurement ImageJ analysis Hwound / Hnormal Processing->SEI Collagen Collagen Analysis ELISA: Type I & III Masson's quantification Processing->Collagen Stats Statistical Analysis ANOVA with multiple comparisons p<0.05 significant SEI->Stats Collagen->Stats End Data Interpretation & Conclusion Stats->End

Mechanism of Action Visualization

The following diagram illustrates the proposed molecular mechanisms through which catechin hydrate exerts its anti-fibrotic effects in hypertrophic scarring:

G cluster_effects Molecular & Cellular Effects cluster_pathways Affected Pathways cluster_outcomes Histological Outcomes Catechin Catechin Hydrate Administration Antioxidant Antioxidant Activity ROS scavenging Catechin->Antioxidant Antiinflam Anti-inflammatory Action Reduces IL-6, IL-8 Catechin->Antiinflam Antifibrotic Anti-fibrotic Effects Reduces collagen synthesis Catechin->Antifibrotic TGF TGF-β/Smad Signaling Potential inhibition Antioxidant->TGF Protects from oxidative stress CollagenSynth Collagen Synthesis ↓ Type I & III collagen Antiinflam->CollagenSynth Reduces inflammatory triggers MMP MMP Regulation Variable effects on MMP1 Antifibrotic->MMP Modulates ECM turnover ETI_Red Reduced ETI (Epidermal Thickness Index) CollagenSynth->ETI_Red CollOrg Improved Collagen Organization MMP->CollOrg SEI_Red Reduced SEI (Scar Elevation Index) TGF->SEI_Red Clinical Clinical Improvement Flattened scars Normal skin color Soft texture SEI_Red->Clinical Leads to ETI_Red->Clinical Leads to CollOrg->Clinical Leads to

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Inconsistent Scar Formation: Ensure consistent wound depth including cartilage removal to guarantee reticular dermis damage
  • High Variability in SEI Measurements: Standardize sectioning through the central scar region and employ blinded measurement techniques
  • Catechin Stability Issues: Utilize fresh preparations and consider encapsulated formulations for improved stability [5] [6]
  • Animal Welfare Concerns: Monitor for infection and provide appropriate analgesia following surgical procedures
Method Validation
  • Positive Controls: Include established anti-fibrotic agents when available for benchmark comparisons
  • Blinding Protocols: Implement blinded assessment for all histological measurements to minimize bias
  • Sample Size Justification: Power analysis based on preliminary data to ensure statistically robust results
  • Reprodubility Measures: Multiple researchers conducting independent measurements to validate findings

Conclusion

These application notes provide comprehensive methodologies for evaluating the effects of catechin hydrate on hypertrophic scarring using the scar elevation index as a primary quantitative endpoint. The protocols outlined enable standardized assessment of this promising natural compound's anti-fibrotic properties, facilitating consistent research approaches across laboratories. Catechin hydrate demonstrates significant potential for scar management, with particular efficacy observed at concentrations of 1.25 mg/mL and above in intralesional administration. Further research should explore optimal formulation strategies, combination therapies with existing treatments, and translation of these preclinical findings to clinical applications.

References

catechin hydrate solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Common Issues

The table below summarizes key solubility data for catechin hydrate from commercial and research sources.

Solvent Solubility (mg/mL) Solubility (mM) Notes Source
DMSO 45 - 58 mg/mL ~156 - 199 mM Common stock solvent; highly concentrated. [1] [2] [3]
Ethanol 10.1 - 58 mg/mL ~35 - 199 mM Suitable for in vitro applications. [4] [3]
Water 1.8 - 4 mg/mL ~6 - 14 mM Low solubility, not ideal for stock solutions. [4] [3]

A primary issue researchers face is the absorption of moisture by DMSO, which can significantly reduce its dissolving power over time [1] [4]. Using fresh, anhydrous DMSO is critical for preparing high-concentration stock solutions. Furthermore, while catechin hydrate is soluble in DMSO, its poor membrane permeability and rapid metabolism can lead to low bioavailability in biological systems [5].

Experimental Protocols for Solubility and Interaction Studies

Protocol 1: Preparing a Standard Stock Solution in DMSO

This method is standard for creating concentrated stocks for in vitro assays [1] [4].

  • Calculations: To prepare a 100 mM stock solution, you will need (308.29 g/mol * 0.1 mol/L) / (0.058 g/mL) ≈ 5.3 mL of DMSO per gram of catechin hydrate. Adjust based on your desired volume and the specific solubility of your batch.
  • Weighing: Accurately weigh the required amount of catechin hydrate powder.
  • Dissolution: Transfer the powder to a clean, dry vial. Add the calculated volume of fresh, anhydrous DMSO.
  • Mixing: Vortex or sonicate the mixture until the solution is clear and no particulate matter is visible.
  • Storage: Aliquot the stock solution into small, single-use vials. Store at -20°C and use within one month to avoid freeze-thaw cycles and moisture absorption [2] [3].
Protocol 2: Using Surfactant Micelles to Improve Bioavailability

This protocol is based on research that uses surfactant micelles as model membranes to study and improve drug delivery [5].

  • Reagent Preparation:
    • Prepare a stock solution of catechin hydrate in DMSO as in Protocol 1.
    • Prepare individual stock solutions of surfactants (e.g., SDS, DTAB, Tween-80, Triton X-100) in a suitable buffer or water. The critical micelle concentration (CMC) for each surfactant should be known.
  • Interaction Study:
    • Into a series of vials, add a fixed concentration of the surfactant stock to achieve final concentrations both below and above its CMC.
    • Add a fixed, small volume of the catechin hydrate stock solution to each vial.
    • Dilute the mixture to the final volume with buffer, ensuring the final DMSO concentration is low (e.g., <1%) to avoid affecting micelle formation.
    • Incubate the samples at a constant temperature (e.g., 25°C, 37°C) for a set time to reach equilibrium.
  • Analysis:
    • Spectroscopic Analysis: Use UV-Vis or fluorescence spectroscopy to determine the binding constant and partition coefficient of catechin hydrate with the micelles.
    • Volumetric/Acoustic Analysis: Measure density and sound velocity to compute parameters like apparent molar volume and compressibility, providing insight into solute-solvent interactions [5].

Troubleshooting Common Problems

  • Problem: Catechin hydrate precipitates upon dilution of the DMSO stock into an aqueous buffer.
    • Solution: This is common. Consider using co-solvents, cyclodextrins, or surfactant micelles (as in Protocol 2) to maintain solubility in aqueous environments [5]. Alternatively, add the compound directly to the culture medium from the DMSO stock, ensuring the final DMSO concentration is tolerated by the cells (typically <0.5%).
  • Problem: The biological activity of catechin hydrate is lower than expected in cellular assays.
    • Solution: This could be due to poor cellular uptake or compound degradation. Using surfactant-based delivery systems can enhance membrane permeability and stability [5]. Also, ensure you are testing within a relevant concentration range and confirm the compound's stability in your assay buffer.

Alternative Solvents and Strategies

If DMSO is unsuitable for your experiment, consider these alternatives:

  • Ethanol: A less toxic solvent with good solubility for catechin hydrate, suitable for many in vitro applications [4].
  • Zwitterionic Liquids (ZIL): Emerging solvents like ZIL show great promise as biocompatible alternatives to DMSO. They are less toxic, not cell-permeable, and can dissolve various hydrophobic compounds without interfering with their biological activity [6].
  • Solubility Enhancement via Oligomerization: Research shows that enzymatically polymerized oligomers of catechin exhibit significantly higher antioxidant capacity and metal-chelating ability compared to the monomer [7]. While this changes the compound, it is a strategy to enhance the activity and potentially the solubility of catechin-derived molecules.

The diagram below illustrates the decision-making process for selecting the right solvent or strategy based on your experimental goals.

G Start Start: Catechin Hydrate Solubility Strategy HighConc Need high-concentration stock solution? Start->HighConc DMSO Use Fresh, Anhydrous DMSO (45-58 mg/mL) HighConc->DMSO Yes Ethanol Use Ethanol (10-58 mg/mL) HighConc->Ethanol No BioAssay Planning cellular or in vivo assays? DMSO->BioAssay AqIssues Experiencing precipitation in aqueous buffers? BioAssay->AqIssues Yes DMSOToxic DMSO interferes with assay? BioAssay->DMSOToxic No End Proceed with Experiment Ethanol->End Surfactant Employ Surfactant Micelles (e.g., Tween-80, SDS) AqIssues->Surfactant Yes AqIssues->DMSOToxic No Surfactant->End ZIL Consider Zwitterionic Liquid (ZIL) DMSOToxic->ZIL Yes DMSOToxic->End No ZIL->End

References

catechin hydrate stability problems solution

Author: Smolecule Technical Support Team. Date: February 2026

Catechin Stability: Challenges & Solutions

Instability Factor Observed Problem Proposed Solution Key Supporting Evidence
Aqueous Solutions Significant brown discoloration and increased absorbance in the 380-450 nm range over 8 days, indicating transformation and degradation [1]. Use absolute ethanol or other non-aqueous solvents. For aqueous formulations, consider Natural Deep Eutectic Solvents (NADES) as a stabilizer [1] [2]. Catechin in absolute ethanol showed no spectral changes or discoloration, unlike in water or 50% ethanol [1].
Alkaline pH Rapid degradation and oxidation, forming semiquinone intermediates and quinones, leading to loss of activity [3]. Maintain solution pH in the acidic to neutral range (pH 4-6). Avoid alkaline conditions (pH > 8) [4] [3]. Catechin is relatively stable at pH 4-6 but degrades completely within minutes at pH > 8 [4] [3].
Metal Ion Contamination Metal oxides (Fe, Cu, Co) in ceramic glazes or equipment dramatically accelerate degradation, causing severe color changes and catechin loss [5]. Use non-reactive labware (e.g., high-quality glass, specific plastics). Avoid or test equipment containing catalytic metals [5]. Fe, Cu, and Co oxides in glazes promoted degradation of EGC, EC, EGCg, and ECg; Ti oxide had a lesser effect [5].
High-Temperature Processing Degradation and epimerization (e.g., EGCg to GCg) during processes like spray-drying or heat treatment [6]. Optimize temperature and time; use low-temperature methods (e.g., freeze-drying). Control Relative Humidity (RH) for solid powders [6]. The stability of catechins in green tea powder decreases with increasing temperature and environmental RH [6].

Experimental Protocols for Stability Assessment

Here are detailed methodologies you can adopt to monitor catechin stability in your own experiments, based on the protocols used in the research.

Protocol 1: Monitoring Stability in Solution

This method is adapted from a foundational study on catechin stability in aqueous systems [1].

  • 1. Sample Preparation:
    • Prepare a 100 mg/L (100 ppm) catechin hydrate solution in your solvents of interest (e.g., distilled water, 50% ethanol, absolute ethanol).
    • Homogenize the solution using an ultrasonic cleaner for 30 minutes.
  • 2. Storage Conditions:
    • Aliquot the solution into sealed containers (e.g., test tubes).
    • Store the samples at room temperature under ambient light and atmospheric conditions to simulate normal lab storage. For accelerated stability studies, higher temperatures can be used.
  • 3. Stability Analysis:
    • UV-Vis Spectrophotometry: Periodically (e.g., daily over 8 days) measure the absorbance spectrum from 200 to 800 nm.
      • Monitor the maximum absorbance (~279 nm) for concentration changes.
      • Check for increasing absorbance between 380-450 nm, which correlates with brown discoloration [1].
    • Visual Inspection (Organoleptic): Document color changes (e.g., from light yellow to brown) over time [1].
    • HPLC Analysis: For quantitative analysis, use HPLC to track the concentration of specific catechin isomers (e.g., EGCG, ECG) against a fresh standard [7].
Protocol 2: Enhancing Stability with NADES

This protocol is based on a study that found Natural Deep Eutectic Solvents (NADES) can enhance catechin stability and antimicrobial activity [2].

  • 1. NADES Preparation:
    • Prepare a NADES by mixing and heating two natural compounds, such as choline chloride and a sugar or organic acid (e.g., glycerol, citric acid), until a clear liquid forms.
  • 2. Sample Preparation:
    • Dissolve catechin hydrate in the prepared NADES. A control sample should be dissolved in water for comparison.
  • 3. Stability and Activity Assessment:
    • Stability Measurement: Expose both the NADES and water-based catechin solutions to different temperatures (e.g., 4°C, 25°C, 40°C). Analyze the catechin content over time using HPLC or by monitoring absorbance with a UV-Vis spectrophotometer.
    • Mechanism Investigation: Use Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to investigate the stabilizing mechanism, which is often attributed to an extensive hydrogen-bonding network between the NADES and the catechin molecules [2].
    • Bioactivity Assay: Compare the antimicrobial or antioxidant activity of the catechin-NADES solution against the aqueous solution after storage to confirm preserved efficacy [2].

Frequently Asked Questions (FAQs)

Q1: Why did my clear catechin solution in water turn brown after a few days? This is a classic sign of oxidative degradation in an aqueous environment. The catechin molecules are transforming, forming polymers that absorb light in the 380-450 nm range, resulting in a brown color [1]. To prevent this, formulate in absolute ethanol or investigate stabilizers like NADES [1] [2].

Q2: I need an aqueous formulation for my cell-based assay. What are my options? Consider using Natural Deep Eutectic Solvents (NADES). Research shows that certain NADES not only improve the solubility of catechins but also significantly enhance their stability in aqueous systems by forming a protective hydrogen-bonding network, which can also boost their antimicrobial activity [2].

Q3: Can the type of labware I use affect catechin stability? Yes, significantly. A 2023 study demonstrated that ceramic glaze surfaces containing iron (Fe), copper (Cu), or cobalt (Co) oxides act as Lewis acids and can catalytically promote the degradation of catechins, leading to massive color changes and loss of content [5]. Always use high-quality glass or metal-free plastic labware for catechin solutions.

Q4: At what pH is catechin most stable? Catechin is most stable in acidic to neutral conditions (pH 4-6) [4]. It becomes highly unstable in alkaline conditions (pH > 8), where it rapidly degrades via oxidation and can form quinones and other polymers [3]. Always check and adjust the pH of your buffers accordingly.

Workflow for Troubleshooting Catechin Stability

This decision diagram can help you systematically address catechin stability issues in your experiments:

Start Catechin Stability Problem Solvent Is your solvent aqueous-based? Start->Solvent Color Is browning/discoloration observed? Solvent->Color No Sol1 Switch to absolute ethanol or non-aqueous solvent Solvent->Sol1 Yes pH Is solution pH above 8? Color->pH No Sol2 Consider using NADES for aqueous formulations Color->Sol2 Yes Metal Using ceramic or metal equipment? pH->Metal No pH1 Adjust and maintain pH in acidic-neutral range (4-6) pH->pH1 Yes Temp Exposed to high temperature/humidity? Metal->Temp No Equip1 Switch to high-quality glass or plastic labware Metal->Equip1 Yes Storage1 Store solids at low humidity and temperature Temp->Storage1 Yes Monitor Proceed with Protocol 1: Monitor Stability in Solution Temp->Monitor No

References

Catechin Hydrate Nanoparticle Encapsulation Efficiency: Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the encapsulation efficiency (EE) and loading capacity (LC) of catechin hydrate in various nanoparticle systems as reported in recent studies.

Nanoparticle System Encapsulation Efficiency (EE%) Loading Capacity (LC%) Key Findings Citation
Iron (III) Oxide (coated with HAp/NaAlg) 81.25 ± 2.55% 20.31 ± 0.64% Spherical particles of 9-13 nm; higher toxicity against cancer cells (HT-29, MCF-7) vs. free catechin. [1]
Chitosan-Alginate ~70% (estimated from standard curve) Information not specified Particle size: ~200 nm; improved cognitive function in Alzheimer's disease rat model. [2]
Starch Nanoparticles (SNPs) Improved compared to non-encapsulated Information not specified Formation of crystalline inclusion & amorphous complexes; enhanced catechin solubility and UV stability. [3]

Experimental Protocols and Measurement

Here are detailed methodologies for preparing nanoparticles and measuring encapsulation efficiency, as drawn from the research.

Preparation of Catechin-Loaded Chitosan-Alginate Nanoparticles

This protocol uses the ionotropic gelation method [2]:

  • Dissolve: Dissolve 0.0064 g of medium molecular weight chitosan in 8 mL of 1% acetic acid and adjust the pH to 4.5.
  • Add Drug: Add 500 μL of a catechin hydrate solution to the chitosan solution.
  • Form Nanoparticles: Slowly add 4 mL of calcium chloride solution (3.35 mg/mL) and the chitosan-catechin mixture dropwise into 20 mL of an alginate solution (3 mg/mL). Stir gently at 250 rpm for 2 hours at room temperature.
  • Recover Nanoparticles: Centrifuge the dispersion at 13,000 rpm for 15 minutes to form a chitosan-alginate gel.
  • Store: Freeze-dry the recovered gel and store it at -20°C for future use.
Standard Method for Determining Encapsulation Efficiency

Encapsulation efficiency (EE%) and loading capacity (LC%) are critical for evaluating nanoparticle performance. The general process involves separating free drug and quantifying the encapsulated amount. [4] [2]

  • Separation of Free Catechin: Separate unencapsulated (free) catechin from the nanoparticle suspension using methods like centrifugation, ultrafiltration, or gel chromatography. [4]
  • Quantification using UV-Vis Spectrophotometry: Use the Folin-Ciocalteu (F-C) method to quantify catechin concentration.
    • Prepare standard solutions with known catechin concentrations.
    • Measure the absorbance of the supernatant (containing free catechin) at 765 nm using a UV-Vis spectrophotometer to determine the "Free drug" concentration. [2]
    • Compare this to the "Total drug" concentration from the initial solution.
  • Calculation: Use the following formulas [2]:
    • EE% = ( (Total drug - Free drug) / Total drug ) × 100
    • LC% = ( (Total drug - Free drug) / Weight of NPs ) × 100

Troubleshooting Guide and FAQs

Based on the search results and general nanoparticle formulation principles, here are some common challenges and solutions.

Problem Potential Causes Suggested Solutions
Low EE% Rapid drug diffusion, weak drug-carrier interaction, inappropriate synthesis method. Optimize drug-to-polymer ratio; use composites that form hydrogen bonds & hydrophobic interactions with catechin (e.g., starch [3]).
Large Particle Size & High PDI Aggregation, improper surfactant concentration, inefficient stirring. Optimize stirring speed/time; use appropriate surfactants (e.g., Pluronic F68 [5]); filter or sonicate post-formulation.
Poor Catechin Stability Degradation from light, oxygen, or pH changes during processing/storage. Use protective nanocarriers (e.g., starch SNPs [3], lipid-based systems); process in controlled light/temperature conditions.

Encapsulation Efficiency Analysis Workflow

The following diagram illustrates the general workflow for creating catechin-loaded nanoparticles and determining their encapsulation efficiency, based on the protocols above.

G cluster_prep Key Preparation Steps start Start Experiment prep Prepare Nanoparticles (Ionotropic Gelation) start->prep sep Separate Free Catechin (Centrifugation/Ultrafiltration) prep->sep dissolve Dissolve Polymer (e.g., Chitosan) quant Quantify Free Catechin (Folin-Ciocalteu Assay) sep->quant calc Calculate EE% and LC% quant->calc analyze Analyze Results & Optimize calc->analyze add_drug Add Catechin Hydrate dissolve->add_drug form_np Form Nanoparticles (e.g., in Alginate Solution) add_drug->form_np recover Recover & Dry NPs (Centrifugation, Freeze-dry) form_np->recover

Critical Considerations for Experimental Success

  • Nanocarrier Material Matters: The choice of polymer directly impacts EE%. Studies show that using starch nanoparticles [3] or chitosan-alginate composites [2] can successfully form favourable interactions with catechin, leading to higher encapsulation efficiency and improved stability.
  • Prioritize Reproducibility: To ensure your results are reliable, focus on using highly reproducible and comparable experimental methods. [4] Carefully control factors like stirring speed, temperature, and addition rates during nanoparticle synthesis.
  • Validation is Key: The protocols provide a strong starting point. However, for a specific new formulation, you may need to validate and optimize critical parameters like drug-to-polymer ratio, pH of the solution, and surfactant type/concentration to achieve the best results. [5] [2]

References

Troubleshooting Guide: Reducing Catechin Hydrate Burst Release

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core factors and solutions for controlling CTH release from PLGA nanoparticles.

Factor & Strategy Mechanism of Action Key Experimental Findings

| Chitosan Coating [1] [2] | Forms a positive, mucoadhesive barrier that slows drug diffusion and responds to acidic pH. | • Zeta potential shifts from negative (e.g., -3.94 mV) to highly positive (e.g., +26.01 mV) [2]. • Burst release significantly reduced; one study showed a drop from 66.9% to 14.3% after 2 hours [1]. • Enhanced cellular uptake and cytotoxicity in cancer cells [1] [2]. | | Polymer Properties [3] | Adjusting the PLGA composition and molecular weight controls degradation rate and drug diffusion. | • LA:GA Ratio: A 50:50 ratio degrades fastest. Higher GA content increases hydrophilicity and release rate [3]. • Molecular Weight: Lower Mw PLGA degrades and releases drugs faster than higher Mw PLGA [3]. | | Formulation & Process [3] | Optimizing preparation methods influences initial drug distribution and encapsulation. | • Using a high-gravity rotating packed bed (RPB) reactor can improve nanoparticle uniformity and increase drug encapsulation efficiency (EE) to over 87% [1]. • The choice of emulsifier (e.g., PVA concentration) and sonication parameters are critical for controlling particle size and preventing burst release [3] [4]. |

Experimental Protocol: CS-Coated CTH-PLGA NPs

Here is a detailed methodology for preparing chitosan-coated CTH-PLGA nanoparticles using the double emulsion-solvent evaporation method, a common and effective technique [2] [4].

workflow W1 W1: Dissolve CTH in aqueous solution E1 Primary Emulsion (W1/O) Sonicate W1->E1 O O: Dissolve PLGA in DCM O->E1 W2 W2: Add PVA/Chitosan to aqueous solution E2 Double Emulsion (W1/O/W2) Sonicate W2->E2 Start Start Start->W1 Start->O E1->E2 SolventEvap Solvent Evaporation Stirring E2->SolventEvap Washing Washing & Centrifugation Remove unencapsulated drug SolventEvap->Washing Lyophilization Lyophilization Obtain dry NPs Washing->Lyophilization End End Lyophilization->End

Key Steps and Optimization Parameters [2] [4]:

  • Formulation of Emulsions: The primary emulsion is formed by sonicating the inner aqueous phase (W1) containing CTH with the organic phase (O) containing PLGA in dichloromethane (DCM). This is then added to a larger volume of the outer aqueous phase (W2) containing a stabilizer like Polyvinyl Alcohol (PVA) and chitosan, followed by further sonication to form a stable double emulsion (W1/O/W2).
  • Critical Factors:
    • Sonication Time & Temperature: Typically 90 seconds at 25°C is a starting point for optimization [4].
    • PVA Concentration: Often around 1-2% (w/v) as a stabilizer to control particle size [4].
    • Chitosan to PLGA Ratio: This ratio directly impacts particle size, zeta potential, and release profile. A systematic study is recommended [1].
  • Characterization:
    • Particle Size & PDI: Use Dynamic Light Scattering (DLS). Aim for a size below 200 nm and a PDI <0.3 for uniformity [2] [4].
    • Zeta Potential (ZP): A successful CS coating will change the ZP from negative (uncoated PLGA, e.g., -12 to -20 mV) to positive (e.g., +25 mV) [1] [2].
    • Encapsulation Efficiency (EE): Determine using HPLC. Values over 80% are achievable with optimized methods [1] [2].
  • In Vitro Release Study: Conduct the release study in PBS (e.g., pH 7.4 and 5.5) with a solubilizer like Tween 80 (0.5% w/w) at 37°C. The CS-coated NPs should show a slower, more sustained release profile compared to uncoated NPs, with a notably reduced burst release [1] [2].

Frequently Asked Questions

Q1: Why does a chitosan coating reduce burst release? Chitosan acts as a gel-forming, mucoadhesive physical barrier on the PLGA surface. This gel layer slows down the initial rapid diffusion of the drug from the nanoparticle core into the release medium. Furthermore, the protonation of its amino groups in acidic environments (like a tumor microenvironment) allows for a more controlled, pH-responsive release [1] [2].

Q2: Besides chitosan, what other factors can I adjust? You have a multi-factorial toolkit. Consider the LA:GA ratio of your PLGA polymer (50:50 for fast release, 75:25 for slower release) [3], its molecular weight (higher Mw for slower release) [3], and your preparation technique. Employing advanced reactors like a High-Gravity Rotating Packed Bed (RPB) can lead to more uniform particles with higher encapsulation efficiency, inherently reducing burst release [1].

Q3: My CS-coated NPs are larger than expected. Is this a problem? Yes, it is expected. Coating PLGA NPs with chitosan consistently increases the hydrodynamic particle size. For example, one study reported an increase from ~125 nm to ~151 nm after coating. Monitor the Polydispersity Index (PDI); a value below 0.3 indicates a sufficiently uniform population despite the size increase [2].

References

catechin hydrate low brain concentration solutions

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies to Enhance Brain Delivery

The table below summarizes a key nano-formulation strategy identified in the literature, which uses a central composite design to optimize nanoparticles for intranasal delivery [1].

Parameter Description & Composition
Core Nanoparticle Poly(lactic-co-glycolic acid) (PLGA)
Surfactant Polyvinyl Alcohol (PVA)
Coating Polymer Chitosan (CS)
Optimized Formulation PLGA (50.0 mg), PVA (1.10%), sonication time (90.0 s), temperature (25.0 °C)
Particle Size (PDI) 93.46 ± 3.94 nm (0.106 ± 0.01)
Zeta Potential (Uncoated) -12.63 ± 0.08 mV
Zeta Potential (CS-coated) Positive value (exact value not specified)
Key Advantages Biocompatibility, mucoadhesion, sustained release, bypasses the blood-brain barrier (BBB).

This nano-formulation enhances brain uptake through several mechanisms. The small particle size and mucoadhesive properties of chitosan increase nasal residence time, facilitating transport via the olfactory pathway. Coating with chitosan changes the particle's surface charge to positive, which improves interaction with negatively charged nasal membranes and enhances drug absorption [1].

Protocol: Preparation of CS-coated PLGA Nanoparticles

Here is the detailed methodology for creating and evaluating this formulation [1]:

  • Nanoparticle Preparation: Prepare CH-loaded PLGA nanoparticles using a double emulsion-solvent evaporation method.
  • Experimental Design: Optimize the formulation using a four-factor, three-level central composite design. The independent variables are PLGA amount, PVA concentration, sonication time, and temperature.
  • Coating: Coat the optimized PLGA nanoparticles with chitosan to create CS–CH–PLGA–NPs.
  • In-Vitro Evaluation: Assess the nanoparticles for characteristics like particle size, polydispersity index (PDI), zeta potential, drug release profile, and mucoadhesive strength.
  • In-Vivo Pharmacokinetics: Conduct studies on animal models (e.g., Wistar rats). Administer the formulation intranasally (i.n.) and compare brain concentration profiles against intravenous (i.v.) administration.
  • Bioanalytical Method: Quantify CH in brain tissue and plasma using a developed and validated UHPLC-MS/MS method. The reported method has a linear range of 1–1000 ng/mL, with high accuracy and precision [1].
  • Pharmacodynamics: Evaluate the anti-epileptic efficacy in seizure threshold rodent models.

The experimental workflow for this protocol can be visualized as follows:

Start Start: Formulation Objective P1 Prepare CH-PLGA-NPs (Double emulsion method) Start->P1 P2 Optimize via Central Composite Design P1->P2 P3 Coat with Chitosan P2->P3 P4 Characterize NPs (Size, PDI, Zeta Potential) P3->P4 P5 In-Vitro Release & Mucoadhesion Study P4->P5 P6 Develop UHPLC-MS/MS Bioanalytical Method P5->P6 P7 In-Vivo PK/PD Study (Intranasal Admin.) P6->P7 End End: Evaluate Brain Bioavailability P7->End

Frequently Asked Questions (FAQs)

Q1: Why is the intranasal route preferred for enhancing catechin hydrate brain concentration? The intranasal route offers a non-invasive pathway that directly delivers the drug to the brain via the olfactory and trigeminal nerves. This bypasses the blood-brain barrier (BBB) and avoids first-pass metabolism in the liver, significantly improving the fraction of the drug that reaches the central nervous system [1].

Q2: What is the role of chitosan in this formulation? Chitosan is a natural mucoadhesive polymer. Its key roles are:

  • Mucoadhesion: It adheres to the nasal mucosa, increasing the formulation's residence time in the nasal cavity.
  • Permeation Enhancement: The positive charge of chitosan interacts with negative charges on the cell membranes, facilitating paracellular transport and increasing drug absorption [1].

Q3: Are there any in vivo studies proving the efficacy of this approach? Yes. The summarized study reported that Cmax and AUC(0-24) in the brains of Wistar rats were significantly higher (p < 0.001) for the CS-coated nanoparticles administered intranasally compared to both intranasal and intravenous solutions of the unformulated drug. The formulation also showed significant anti-epileptic effects in rodent models [1].

Q4: My research is on Alzheimer's disease, not epilepsy. Is this strategy still relevant? Absolutely. The challenge of low brain bioavailability is common across many neurological conditions. Furthermore, catechin hydrate itself has demonstrated neuroprotective effects in a rat model of Alzheimer's-type dementia, improving cognitive impairment and reducing oxidative stress and neuroinflammation [2]. Enhancing its delivery to the brain is therefore directly applicable to Alzheimer's disease research.

References

catechin hydrate degradation prevention storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Risk Factors Primary Citation
What is the most critical factor for catechin hydrate stability? Solution pH. Catechin is highly unstable in neutral to alkaline conditions. Stability is greatest in acidic environments (pH < 4). [1]
How does pH affect the degradation rate? Degradation accelerates significantly as pH increases. One study found that ~65% of catechin was degraded after 24 hours at pH 10. [1]
What are the consequences of degradation? Degradation leads to loss of bioactivity (e.g., antioxidant and antimicrobial effects) and formation of dimeric proanthocyanidins and quinone intermediates. [1]
Are there strategies to enhance stability? Yes. Chemical conjugation (e.g., to chitosan) and encapsulation in nanoparticles (e.g., PLGA) have been shown to improve stability and control release. [2] [3]

Summary of Quantitative Stability Data

The table below summarizes key experimental data on catechin hydrate stability under different conditions.

Parameter & Condition Quantitative Finding Experimental Context / Method
pH Stability (over 24 hours) HPLC analysis of catechin remaining in solution [1].
• At pH 10 ~65% degradation
• At pH 8 (with MCH*) ~65% degradation
• At pH 6 Highly stable
Optimal Extraction Solvent Design of Experiment (DoE) to maximize catechin yield from tea [4].
• Acetone-Water (~50:50) Highest catechin yield
Stabilization via Encapsulation Nanoparticle characterization [3].
• Entrapment Efficiency Up to ~80% in CS-coated PLGA NPs
• Release Profile Sustained release in target microenvironment

*MCH: Minocycline Hydrochloride, used in a co-degradation study.

Experimental Protocols for Stability Assessment

Protocol 1: Assessing pH-Dependent Stability in Solution

This protocol is adapted from studies on catechin degradation under alkaline conditions [1].

  • 1. Solution Preparation:
    • Prepare a 1 mM stock solution of catechin hydrate in a suitable solvent (e.g., water, ethanol).
    • Prepare 0.1 M phosphate-buffered saline (PBS) at various pH levels (e.g., 6.0, 7.4, 8.0, 10.0).
    • Mix the catechin stock solution with the PBS buffers to achieve the desired final concentration and pH.
  • 2. Incubation and Sampling:
    • Incubate the solutions under controlled conditions (e.g., room temperature, protected from light).
    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).
  • 3. Analysis by HPLC:
    • Use an isocratic HPLC method for rapid analysis [5].
    • Mobile Phase: Water-Methanol (75:25, v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is critical for good peak separation.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 280 nm.
    • Quantify the remaining catechin by comparing peak areas against a fresh standard curve.
Protocol 2: Stabilization by Chitosan Grafting

This protocol is based on methods for covalently grafting catechins to chitosan to create stable, antioxidant polymers [2].

  • 1. Synthesis of Catechin-g-CS:
    • Dissolve Chitosan (CS) in a dilute acetic acid solution.
    • Add Ascorbic Acid (AA) and Hydrogen Peroxide (H₂O₂) to the CS solution to generate ascorbate radicals (AscH•), which create macro-radicals on the chitosan backbone.
    • Introduce catechin hydrate to the reaction mixture. The catechin molecules will conjugate onto the free radical sites of chitosan.
    • Allow the reaction to proceed for several hours, then terminate it.
    • Purify the resulting catechin-grafted chitosan (Catechin-g-CS) via dialysis and lyophilization.
  • 2. Confirmation and Testing:
    • Confirm successful conjugation using Fourier-Transform Infrared Spectroscopy (FT-IR) to detect new phenolic bonds and Nuclear Magnetic Resonance (¹H NMR) [2].
    • The antioxidant activity of the Catechin-g-CS can be evaluated using standard assays like ABTS or DPPH radical scavenging and compared to plain chitosan.

The following workflow diagram summarizes the two key experimental paths for assessing and preventing catechin hydrate degradation.

Start Start: Catechin Hydrate Stability Assessment P1 Protocol 1: Solution Stability Test Start->P1 P2 Protocol 2: Stabilization by Grafting Start->P2 S1 Prepare solutions at various pH (6, 8, 10) P1->S1 G1 Graft catechin onto Chitosan polymer P2->G1 S2 Incubate over time (0, 2, 8, 24 hours) S1->S2 S3 Analyze by HPLC with UV detection at 280 nm S2->S3 R1 Result: Determine degradation profile and optimal pH S3->R1 G2 Purify conjugate (Catechin-g-CS) G1->G2 G3 Characterize with FT-IR and ¹H NMR G2->G3 R2 Result: Stable, antioxidant catechin derivative G3->R2

Key Troubleshooting Tips

  • Handling Solutions: Always prepare catechin stock solutions fresh daily and store them in acidic conditions (pH ~3-4) if not used immediately to minimize pre-experimental degradation [1].
  • Light Exposure: Catechin is also susceptible to photodegradation, especially at neutral/alkaline pH. Ensure all experiments are conducted under controlled lighting, ideally in the dark [1].
  • Analytical Challenges: If using HPLC, the addition of 0.1% TFA in the mobile phase is crucial for obtaining sharp, well-resolved peaks for catechin and its potential degradation products [5].

References

optimizing catechin hydrate intralesional injection

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data & Experimental Protocols

The table below summarizes core quantitative data from a rabbit ear model study to help you establish baseline expectations for your experiments [1] [2].

Parameter Non-Treatment Group Vehicle Control (DMSO) CH (0.25 mg/ml) CH (1.25 mg/ml) CH (2.5 mg/ml)
Scar Elevation Index (SEI) >1 (Baseline) >1 (Similar to Non-Treatment) No significant change Significant decrease (P<0.001) Significant decrease (P<0.001)
Epidermal Thickness Index (ETI) >1 (Baseline) >1 (Similar to Non-Treatment) No significant change Significant decrease (P<0.001) Significant decrease (P<0.001)
Collagen Type I Baseline Similar to Non-Treatment Not significant Significant decrease (P<0.05) Significant decrease (P<0.05)
Collagen Type III Baseline Similar to Non-Treatment Not significant Significant decrease (P<0.05) Significant decrease (P<0.05)
Total Collagen Deposition High High Not significant Significant decrease Significant decrease
MMP1 Levels Baseline Baseline No significant effect No significant effect No significant effect
Macroscopic Appearance Raised, red-brown, tensile Raised, red-brown, tensile Not very effective Near normal skin level & color, softer Near normal skin level & color, softer
Detailed Experimental Protocol

Here is the methodology used to generate the data above, which you can adapt for your own work [1] [2]:

  • Animal Model: Ten New Zealand white rabbits (2.5-3 kg, male and female).
  • Hypertrophic Scar Induction: Four 10 mm diameter full-thickness wounds were created on the ventral side of each ear using a biopsy punch. Hypertrophic scars were allowed to form over 35 days.
  • Group Allocation & Dosing:
    • Non-treatment group: Scars were left untreated.
    • Vehicle control group: Received 50 µl intralesional injections of DMSO once a week for 4 weeks.
    • CH treatment groups: Received 50 µl intralesional injections of CH dissolved in DMSO at concentrations of 0.25, 1.25, and 2.5 mg/ml, once a week for 4 weeks.
  • Sample Collection: Scar tissues were collected one week after the final injection (day 63). Half of each sample was fixed in 10% formalin for histology, and the other half was frozen at -80°C for ELISA.
  • Key Assessment Methods:
    • Histology: Hematoxylin and Eosin (H&E) staining was used to measure the Scar Elevation Index (SEI) and Epidermal Thickness Index (ETI).
    • Collagen Deposition: Masson's Trichrome staining was used to quantify total collagen fibers (blue area).
    • Protein Analysis: ELISA was used to determine the levels of Collagen Type I, Collagen Type III, and Matrix Metalloproteinase-1 (MMP1) in scar tissues.

This experimental workflow can be visualized as follows:

Start Study Start Model Hypertrophic Scar Induction (10 mm wounds, rabbit ear) Start->Model Groups Group Allocation & Treatment Initiation (Day 35) Model->Groups Treat Weekly Intralesional Injections (4 weeks total) Groups->Treat Collect Tissue Collection (1 week post-final injection) Treat->Collect Analyze Analysis & Evaluation Collect->Analyze H_E H&E Staining Analyze->H_E MT Masson's Trichrome Analyze->MT ELISA ELISA Analyze->ELISA Macro Macroscopic Evaluation Analyze->Macro Data Key Outputs: SEI, ETI, Collagen Deposition, Collagen I/III, MMP1 Levels H_E->Data Histology MT->Data Collagen Quant. ELISA->Data Protein Levels Macro->Data Appearance

Frequently Asked Questions & Troubleshooting

  • What is the optimal dosing concentration for CH? Based on the referenced study, the effective concentrations for intralesional CH are 1.25 mg/ml and 2.5 mg/ml. The 0.25 mg/ml concentration did not show significant effects. Doses were administered in a volume of 50 µl per injection site, once per week for four weeks [2].

  • How do I properly formulate CH for injection? CH was dissolved in dimethyl sulfoxide (DMSO) to create the stock solution for injection [2]. DMSO also served as the vehicle control. Ensure proper sterile filtration (e.g., through a 0.22 µm filter) of the final solution before injection.

  • Why are my results inconsistent with the literature? Injection Timing: Confirm that treatment is initiated only after HS is fully formed. The protocol started injections on day 35 post-wounding, after macroscopic and histological confirmation of HS [2]. Animal Model: Ensure your HS model is correctly established. The rabbit ear model is valid because the skin on the ventral side has a tight cartilage backing, which inhibits wound contraction and promotes HS formation similar to humans [2].

  • The therapeutic effect seems suboptimal, what can be improved? Consider a Sustained-Release System: The rapid metabolism of free drugs can limit efficacy. Recent research explores using hydrogels for sustained release. One study developed an exosome-loaded GelMA hydrogel (Exos-GelMA) that maintained drug concentration at the wound site and significantly improved outcomes by reducing collagen deposition and VEGF expression [3]. This approach could be adapted for CH delivery.

Proposed Molecular Mechanism of Catechin Hydrate

The anti-fibrotic effects of CH are likely linked to the suppression of collagen synthesis. The diagram below illustrates this proposed pathway.

CH Catechin Hydrate Intralesional Injection Effect Downstream Effects CH->Effect Outcome Therapeutic Outcome Effect->Outcome Collagen1 ↓ Synthesis of Collagen Type I Effect->Collagen1 Collagen3 ↓ Synthesis of Collagen Type III Effect->Collagen3 Deposition ↓ Total Collagen Deposition Effect->Deposition MMP1 No Significant Change in MMP1 Levels Effect->MMP1 ScarIndex Reduced Scar Elevation Index (SEI) Collagen1->ScarIndex EpidermalIndex Reduced Epidermal Thickness Index (ETI) Collagen1->EpidermalIndex Collagen3->ScarIndex Deposition->ScarIndex Appearance Improved Macroscopic Appearance Deposition->Appearance MMP1->ScarIndex No Contribution

References

Comparison of Catechin Hydrate Delivery Systems for Improved Uptake

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of different delivery systems designed to enhance the cellular uptake and stability of Catechin Hydrate.

Delivery System Key Composition Preparation Method Key Performance Findings Reference (Source)
Niosomes Span 60, Cholesterol [1] Thin-film hydration [1] Uptake increased to 3.25 ± 0.37 µg/mg protein (from 1.22 ± 0.16 for free CH); Apparent Permeability (Papp): 2.39 ± 0.31 cm/s (from 1.68 ± 0.16) [1]
Chitosan-coated PLGA Nanoparticles PLGA, PVA, Chitosan [2] Double emulsion-solvent evaporation [2] Particle size: ~93 nm; Zeta potential: negative to positive after coating; Significantly higher Cmax and AUC in rat brain vs. free CH [2]
pH-Sensitive Colon-Targeted Nanoparticles Aminated Silica, Eudragit S100 [3] Electrostatic coating [3] Prevents burst release in stomach (pH 1.9); ~90% release at colonic pH (7.4) [3]
Folate-Conjugated Chitosan Nanoparticles Folate-modified Chitosan, Na-tripolyphosphate [4] Ionic gelation [4] Entrapment efficiency: 19.02–43.28%; Loading capacity: 8.66–11.53% [4]
Genipin-Modified Chitosan Nanoparticles Chitosan, Genipin [4] Ionic gelation [4] Particle size: 180.4 nm; Zeta potential: +31.79 mV; Entrapment efficiency: ~76.35% [4]

Detailed Experimental Protocols

Here are step-by-step methodologies for two of the most effective delivery systems based on the search results.

Protocol 1: Preparation of CH-Loaded Niosomes via Thin-Film Hydration

This method is noted for its effectiveness in enhancing intestinal absorption [1].

  • Dissolve Components: In a round-bottom flask, dissolve predetermined amounts of the non-ionic surfactant Span 60 and Cholesterol in an organic solvent.
  • Form Thin Film: Evaporate the organic solvent using a rotary evaporator (e.g., Buchi Rotavapor) to form a thin, dry lipid film on the inner wall of the flask.
  • Hydrate with Drug: Add an aqueous medium containing Catechin Hydrate to the flask. Hydrate the film under controlled conditions (e.g., rotation, temperature) for a specific period to form multi-lamellar niosomes.
  • Size Reduction (Optional): Sonicate the formed niosomal suspension to reduce vesicle size and achieve a more uniform distribution.
  • Separate Unencapsulated Drug: Separate the niosomes (encapsulated drug) from the free drug using a method like ultracentrifugation (e.g., 20,000 rpm at 4°C for 1 hour) [1].
  • Characterize and Store: Re-suspend the niosomal pellet in an appropriate buffer. Characterize the niosomes for size, zeta potential, and encapsulation efficiency. Store at 4°C until use.
Protocol 2: Formulating CH-Loaded, Chitosan-Coated PLGA Nanoparticles

This protocol uses a statistical design to optimize the formulation for nose-to-brain delivery [2].

  • Apply Experimental Design: Use a Central Composite Design (CCD). Select independent variables such as PLGA amount (mg), PVA concentration (%), and sonication time (s) and temperature (°C). The dependent variables to be optimized are particle size (nm), Polydispersity Index (PDI), and Zeta Potential (mV).
  • Formulate PLGA NPs: Prepare the core nanoparticles using a double emulsion-solvent evaporation method (w/o/w).
    • First Emulsion: Dissolve CH and PLGA polymer in an organic solvent (e.g., dichloromethane). Add this solution to a primary aqueous phase (e.g., containing a stabilizer like PVA) and emulsify using a probe sonicator to form the first water-in-oil (w/o) emulsion.
    • Second Emulsion: Add this primary emulsion to a larger volume of a secondary aqueous PVA solution and homogenize to form a double (w/o/w) emulsion.
    • Evaporate Solvent: Stir the double emulsion continuously to allow the organic solvent to evaporate, solidifying the nanoparticles.
  • Harvest Core NPs: Collect the nanoparticles by ultracentrifugation and wash to remove residual solvents and unencapsulated drug.
  • Coat with Chitosan: Re-suspend the PLGA nanoparticle pellet in an aqueous solution of chitosan (typically 0.1-0.5% w/v in mild acetic acid). Stir gently to allow electrostatic coating of the cationic chitosan onto the anionic PLGA surface.
  • Purify and Store: Recover the chitosan-coated nanoparticles (CS–CH–PLGA–NPs) by centrifugation. Re-suspend in a buffer like PBS, and lyophilize for long-term storage if necessary.

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter while developing these formulations.

  • Problem: Low Encapsulation Efficiency

    • Possible Cause & Solution: The drug may be leaking into the external aqueous phase during preparation, especially in single emulsion methods. Troubleshooting: For water-soluble drugs like CH, use a double emulsion (w/o/w) method [2]. Optimize the concentration of surfactants (e.g., PVA) and the polymer-to-drug ratio [2].
  • Problem: Nanoparticle Aggregation

    • Possible Cause & Solution: Low zeta potential (near-neutral charge) leads to instability. Troubleshooting: Ensure the zeta potential is sufficiently high (e.g., >|±20| mV). Coating PLGA nanoparticles (normally negative) with chitosan (positive) can increase zeta potential and improve physical stability through electrostatic repulsion [2] [4].
  • Problem: Inconsistent Cellular Uptake Results

    • Possible Cause & Solution: The uptake mechanism may be energy-dependent, and results can be influenced by experimental conditions. Troubleshooting: Conduct uptake studies at different temperatures (e.g., 4°C vs. 37°C). Use specific inhibitors for transport proteins (e.g., verapamil for P-gp, MK-571 for MRP2) to elucidate the primary uptake pathway [1].
  • Problem: Prematured Drug Release in Stomach

    • Possible Cause & Solution: The delivery system is not adequately protected from the acidic gastric environment. Troubleshooting: Employ a pH-responsive polymer coating like Eudragit S100, which remains intact in the stomach (pH ~1.9-2) but dissolves at the higher pH of the colon (pH >7), enabling targeted release [3].

Pathways and Mechanisms of Cellular Uptake Enhancement

The following diagram illustrates how different delivery systems enhance the cellular uptake of Catechin Hydrate.

G Mechanisms of Enhanced Catechin Hydrate Uptake cluster_0 Advanced Delivery Systems Start Catechin Hydrate (Low Bioavailability) System Select & Prepare Delivery System Start->System Niosomes Niosomal Carriers System->Niosomes ChitosanPLGA Chitosan-coated PLGA Nanoparticles System->ChitosanPLGA pHSystem pH-Sensitive Nanocarriers System->pHSystem Mech1 Enhanced Membrane Permeability & Bypass Efflux Pumps Niosomes->Mech1 Mech2 Mucoadhesion & Paracellular Transport Opening ChitosanPLGA->Mech2 Mech3 Site-Specific Release (Colon Targeting) pHSystem->Mech3 Result Improved Cellular Uptake (Higher Concentration, Better Efficacy) Mech1->Result Mech2->Result Mech3->Result

Frequently Asked Questions (FAQs)

  • What is the primary challenge in working with Catechin Hydrate? The main challenge is its poor oral bioavailability, which stems from low stability in the gastrointestinal tract, incomplete absorption, and sensitivity to oxidation [1] [4]. This limits its therapeutic potential.

  • Why are niosomes and chitosan-coated nanoparticles so effective? Niosomes enhance permeability across intestinal epithelial cells and can bypass efflux transporters like P-glycoprotein [1]. Chitosan-coated nanoparticles provide mucoadhesion, increasing residence time at the absorption site, and can transiently open tight junctions between cells to facilitate paracellular transport [2] [4].

  • How can I accurately measure the improvement in cellular uptake? A robust method is to use a Caco-2 cell monolayer model, a standard for predicting intestinal absorption. You can quantify uptake by conjugating CH with a fluorescent marker (e.g., FITC) and measuring intracellular fluorescence, or by using advanced techniques like UHPLC-MS/MS to detect the drug concentration within cells or tissues [1] [2].

  • Can these delivery systems be used for targeted drug delivery beyond general uptake? Yes. For example, coating nanoparticles with a pH-responsive polymer like Eudragit S100 allows for targeted release in the colon, which is beneficial for treating local conditions like irritable bowel syndrome or colorectal cancer [3]. Functionalizing nanoparticles with ligands like folate can also enable active targeting to specific cell types [4].

References

catechin hydrate plasma half-life extension

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main pharmacokinetic challenges with Catechin Hydrate? Natural catechins like CH often have a short plasma half-life and low bioavailability. For instance, a related catechin, EGC, showed an elimination half-life of only 1.7 hours in humans, requiring frequent dosing to maintain therapeutic levels [1]. The goal of formulation strategies is to overcome this rapid clearance.

  • Q2: Which formulation strategies are most effective for half-life extension? Encapsulating CH in nano-carriers is a highly effective approach. Research demonstrates that Chitosan-coated PLGA nanoparticles (CS-CAT-PLGA-NPs) can significantly enhance bioavailability and drug exposure in target tissues (like the brain and lungs) compared to simple drug solutions [2] [3]. These systems protect the drug, provide controlled release, and enhance tissue targeting.

  • Q3: How can I experimentally measure the success of my formulation? The gold standard is a pharmacokinetic study in animal models (e.g., rats). You will track the concentration of CH in plasma or target tissue (e.g., brain, lung) over time after administering your formulation. Key parameters to calculate include the Area Under the Curve (AUC) and the elimination half-life (t½). A successful formulation will show a significantly higher AUC and a longer t½ compared to a control [2] [3].

Proven Formulation Strategies & Quantitative Outcomes

The following table summarizes two successful nano-formulation approaches as documented in recent research, providing a benchmark for your experiments.

Formulation Strategy Key Composition Particle Size (nm) & Zeta Potential (mV) Key Pharmacokinetic (PK) Outcomes Target Application

| CS-coated PLGA NPs (Intranasal) [2] | PLGA, Chitosan, PVA | Size: 150.81 ± 15.91 ZP: +26.01 ± 1.19 [3] | Significantly higher (p<0.001) C~max~ and AUC~0-24~ in rat brain compared to IV and intranasal solution [2]. | Brain targeting for Epilepsy [2] | | CS-coated PLGA NPs (Intranasal) [3] | PLGA, Chitosan, PVA | Size: 150.81 ± 15.91 ZP: +26.01 ± 1.19 [3] | Significantly higher (p<0.001) C~max~ and AUC~0-24~ in rat lungs compared to oral and IV administration [3]. | Lung cancer therapy [3] |

Detailed Experimental Protocol: CS-coated PLGA Nanoparticles

Here is a detailed methodology based on the cited works for preparing and evaluating CH-loaded nanoparticles [2] [3].

Preparation of CH-loaded PLGA NPs (Double Emulsion Method)
  • Step 1 (Primary Emulsion): Dissolve CH and PLGA polymer in a suitable organic solvent like dichloromethane (DCM). Add an aqueous solution (e.g., 1-2% PVA) to this organic phase and emulsify using a high-speed homogenizer or probe sonicator for a short duration (e.g., 60-90 seconds).
  • Step 2 (Double Emulsion): Add the primary emulsion (W/O) to a larger volume of a second aqueous PVA solution under continuous stirring. This forms a double (W/O/W) emulsion.
  • Step 3 (Solvent Evaporation): Stir this double emulsion for several hours to allow the organic solvent to evaporate, solidifying the nanoparticles.
  • Step 4 (Collection & Washing): Collect the nanoparticles by ultracentrifugation at high speed (e.g., 20,000 rpm for 30 min) and wash several times with distilled water to remove excess PVA and unencapsulated drug.
Coating with Chitosan (CS)
  • Step 5 (Coating): Re-disperse the washed PLGA-NPs pellet into an aqueous solution of chitosan (typically 0.1-0.5% w/v in mild acetic acid). Stir this mixture for a fixed period to allow the chitosan to adsorb onto the PLGA surface.
  • Step 6 (Final Collection): Recover the CS-coated nanoparticles (CS-CH-PLGA-NPs) by centrifugation and wash to remove unbound chitosan.
Critical Quality Attribute (CQA) Evaluation
  • Particle Size, PDI, and Zeta Potential: Characterize the final formulation using dynamic light scattering (DLS). CS-coating will typically increase the particle size and shift the zeta potential from negative (for plain PLGA-NPs) to positive [2] [3].
  • Entrapment Efficiency (EE) and Drug Loading (DL): Determine by centrifuging a sample of the NPs. Analyze the supernatant (which contains free, unentrapped drug) using a validated UHPLC-MS/MS method to calculate the amount of drug successfully encapsulated [3].
  • In-Vitro Drug Release: Perform a release study by suspending NPs in a buffer (e.g., PBS at pH 7.4) in dialysis tubing. Sample the release medium at predetermined time points and analyze the CH content via UHPLC-MS/MS to generate a release profile [3].

Analytical Method: UHPLC-MS/MS for PK Studies

For accurate quantification of CH in biological matrices (plasma, tissue homogenates), developing a sensitive UHPLC-MS/MS method is crucial [2] [3].

  • Chromatography: A C18 column with a mobile phase of acetonitrile and water (or a buffer like 0.1% formic acid) is typical.
  • Mass Spectrometry: Use Electrospray Ionization (ESI) in negative mode. The Multiple Reaction Monitoring (MRM) transition for CH is m/z 289.23 → 245.20 [2] or 289.21 → 109.21 [3].
  • Internal Standard (IS): Use a stable compound like Quercetin (IS MRM: m/z 301.21 → 151.21) for precision [2] [3].
  • Method Validation: The method must be validated for linearity (e.g., 1–1000 ng/mL), accuracy (>90%), and precision (%CV <5%) per ICH guidelines [2] [3].

Experimental Workflow for PK Study

The diagram below outlines the logical workflow for conducting a pharmacokinetic study to evaluate your new CH formulation.

pk_study start Administer CH Formulation (Test vs. Control) collect Collect Serial Blood/Tissue Samples Over Time start->collect process Process Samples (Centrifugation, Extraction) collect->process analyze Analyze CH Concentration Using UHPLC-MS/MS process->analyze pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) analyze->pk_calc compare Compare Parameters (Test vs. Control) pk_calc->compare

Troubleshooting Common Experimental Issues

  • Problem: Low Entrapment Efficiency (EE)

    • Possible Cause: Drug leaking into the external aqueous phase during the double emulsion process.
    • Solution: Optimize the sonication time and power during emulsification. Increase the concentration of the stabilizer (PVA) in the external phase. You can also experiment with different PLGA copolymer ratios (e.g., 50:50 vs. 75:25) [2].
  • Problem: Large Particle Size or High PDI (>0.3)

    • Possible Cause: Inefficient emulsification or aggregation of particles.
    • Solution: Ensure proper homogenization/sonication energy and time. Filter the nanoparticle suspension through a membrane filter (e.g., 0.45 or 0.8 µm) to remove aggregates. Optimize the concentration of PLGA and PVA using a statistical design (like Central Composite Design) [2].
  • Problem: Inconsistent Zeta Potential After CS-Coating

    • Possible Cause: Incomplete or uneven coating due to pH or concentration issues.
    • Solution: Ensure the chitosan solution is in an acidic pH to keep it soluble. Optimize the concentration of chitosan and the stirring time during the coating process. A successful coating will show a clear shift from a negative to a positive zeta potential [3].
  • Problem: High %CV in UHPLC-MS/MS Analysis

    • Possible Cause: Inconsistent sample preparation or instrument drift.
    • Solution: Use a stable internal standard (like Quercetin) in every sample. Ensure consistent protein precipitation or extraction techniques. Re-calibrate the mass spectrometer and check the chromatography for peak shape and retention time stability [2] [3].

Important Research Note

One of the key foundational papers on this topic has been retracted (Pharmaceutics 2020, retracted 2025) [2]. While its detailed methodology and results are consistent with other, non-retracted work [3], it is essential to interpret its findings with caution and prioritize validating all critical data in your own experiments.

References

catechin hydrate analytical method sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Sensitivities at a Glance

The table below summarizes the quantitative performance of different analytical methods for catechin detection, which is crucial for selecting an appropriate technique based on your sensitivity requirements [1] [2] [3].

Analytical Technique Detection Method Matrix Key Sensitivity Metrics Analysis Time Reference
UHPLC-MS/MS Mass Spectrometry Tea Infusions LOD: 0.4 ng/mL; LOQ: 1.3 ng/mL ~3.5 minutes [1]
Isocratic HPLC-UV Ultraviolet (UV) Formulation Studies Not explicitly stated; "reasonably sensitive" Shorter than gradient methods [2]
HPLC-Fluorescence Fluorescence (Ex: 280 nm, Em: 315 nm) Cocoa & Chocolate Wide linear range; High precision (%CV 7-15%) Not specified [3]
Colorimetric (Enzyme) UV-Vis (410 nm) Tea Samples Linear range: 50-500 µM; LOD: 42 µM ~1 hour (incl. incubation) [4]

Detailed Experimental Protocols

Here are the detailed methodologies for the two most sensitive techniques from the search results, which you can adapt for troubleshooting and method validation.

UHPLC-MS/MS Method for High Sensitivity

This method is designed for high-throughput and sensitive quantification of catechin hydrate and other derivatives in tea samples [1].

  • Sample Preparation: Tea infusions are prepared by steeping tea in hot water (90-100 °C for 20 minutes). The infusion is then filtered and diluted before analysis.
  • Chromatography:
    • Column: CSH C18 column (100 mm x 2.1 mm, 1.7 µm).
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
    • Gradient: 5% B to 25% B over 3.5 minutes.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 2 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in negative mode.
    • Monitoring: Multiple Reaction Monitoring (MRM) mode.
    • Catechin Hydrate Transitions: m/z 289→245 (quantifier) and m/z 289→203 (qualifier).
HPLC-Fluorescence Method for Food Matrices

This consensus method is robust for analyzing catechin and epicatechin in complex, fatty matrices like cocoa and chocolate [3].

  • Sample Preparation (Critical Defatting Step):
    • Accurately weigh 1-2 g of finely grated sample into a 50 mL centrifuge tube.
    • Add ~40 mL of HPLC-grade hexane, cap tightly, and mix until completely dispersed.
    • Centrifuge for 5 minutes at 2500 × g.
    • Carefully decant and dispose of the hexane layer.
    • Repeat the defatting process (steps 2-4) a second time.
    • Uncap the tube and allow the residual hexane to evaporate completely in a fume hood (e.g., overnight).
  • Analyte Extraction:
    • Add two glass beads (~5 mm) to the tube with the defatted sample.
    • Add 9 mL of extraction solvent (Acetone:Water:Acetic Acid, 70:29.5:0.5 v/v).
    • Vigorously shake to break up the pellet.
    • Sonicate the sample in a bath at 40°C for 15 minutes, shaking again halfway through.
    • Allow the solution to cool, then centrifuge.
    • Transfer the supernatant to a 10 mL volumetric flask and bring to volume with the extraction solvent.
    • Filter through a 0.45 µm PVDF, PTFE, or hydrophilic polypropylene syringe filter into an HPLC vial.
  • Chromatography:
    • Column: C18 column (e.g., Phenomenex Luna, 250 mm x 3.0 mm, 5 µm).
    • Mobile Phase: (A) 0.2% Acetic acid in water; (B) 0.2% Acetic acid in acetonitrile.
    • Gradient: Linear gradient from 0% to 20% B over 30 minutes.
    • Detection: Fluorescence, Excitation (Ex) = 280 nm, Emission (Em) = 315 nm.
    • Injection Volume: 10 µL.

This sample preparation workflow for the HPLC-fluorescence method can be visualized as follows:

G Start Start Sample Prep Weigh Weigh 1-2 g sample Start->Weigh Defat1 Add 40 mL hexane and mix Weigh->Defat1 Centrifuge1 Centrifuge (5 min, 2500 × g) Defat1->Centrifuge1 Decant1 Decant hexane layer Centrifuge1->Decant1 Defat2 Repeat defatting steps 2-4 Decant1->Defat2 Dry Dry residue (Evaporate hexane) Defat2->Dry Extract Add extraction solvent (Acetone:Water:Acetic Acid) Add glass beads Dry->Extract Shake Shake vigorously Extract->Shake Sonicate Sonicate at 40°C for 15 min Shake->Sonicate Cool Cool to room temp Sonicate->Cool Centrifuge2 Centrifuge Cool->Centrifuge2 Dilute Dilute to 10 mL in volumetric flask Centrifuge2->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter HPLC HPLC Analysis Filter->HPLC

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive technique for quantifying catechin hydrate in biological samples?

  • A: For biological matrices like plasma or tissue homogenates, UHPLC-MS/MS is the most sensitive technique. The cited method achieves an LOD of 0.4 ng/mL and an LOQ of 1.3 ng/mL, which is essential for detecting low concentrations in pharmacokinetic studies [1] [5].

Q2: My HPLC peaks for catechin are broad or show tailing. What could be the cause?

  • A: Peak shape issues are often related to the mobile phase pH or column condition. The methods above successfully use acidic modifiers like 0.1-0.2% formic or acetic acid in the mobile phase to improve peak shape [1] [3]. Additionally, ensure your column is not degraded and is compatible with the pH of your mobile phase.

Q3: When analyzing chocolate, my results are inconsistent and the column pressure is high. What step might be missing?

  • A: This is a classic symptom of inadequate sample cleanup. Chocolate is high in fat, which can foul the HPLC column and interfere with analysis. The HPLC-fluorescence method mandates a two-step hexane defatting process prior to extraction [3]. Ensure this defatting is performed thoroughly and that the hexane is completely evaporated before proceeding to the extraction step.

References

catechin hydrate inter-day precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a typical acceptable range for inter-day precision of catechin analysis? In a validated UHPLC-MS/MS method for catechin hydrate in biological samples, inter-day precision was reported as a percentage relative standard deviation (% RSD) of 0.39% to 4.90% [1]. Aim for an RSD of less than 5% as a general benchmark for a robust method.

  • Why does my catechin hydrate solution lose potency over multiple days? Catechins are chemically unstable and prone to oxidation and degradation in solution [2]. This is a leading cause of poor inter-day precision. A stability study showed that a mixed standard solution of catechins was only stable for about 2 hours at room temperature without protective measures [2].

  • How can I improve the stability of my catechin standards? Add ascorbic acid as an antioxidant to your standard solutions. Research demonstrates that adding 1 mM ascorbic acid to the stock solution can significantly improve stability, making it stable for more than two days in an auto-sampler [2]. Prepare fresh stock solutions frequently and store them in the dark at low temperatures.

  • What chromatographic techniques improve catechin separation and precision? Using sub-2 μm particle columns in UHPLC can provide better resolution and shorter run times, reducing the window for degradation during analysis [3]. For separating challenging epimeric pairs like catechin and epicatechin, a CSH C18 stationary phase has been shown to be effective [3].

Troubleshooting Guide: Improving Inter-Day Precision

Use the following table to diagnose and resolve specific issues in your analytical process.

Problem Area Potential Cause Recommended Action

| Standard Solution | Degradation/oxidation of stock solution | • Add 1 mM ascorbic acid to stock solutions [2]. • Use fresh DMSO as (+)-Catechin hydrate is moisture-absorbing [4]. | | Sample Preparation | Inconsistent extraction or cleanup | • For plasma, use liquid-liquid extraction (LLE) with ethyl acetate over protein precipitation (PP) for better sensitivity and cleaner samples [5]. • Keep sample preparation timing consistent. | | Chromatography | Poor resolution of analytes or epimers | • Use a UPLC/HPLC column with sub-2 μm particles for faster, higher-resolution separation [3]. • For catechin/epicatechin separation, employ a CSH C18 column [3]. | | Method Validation | Un-optimized or un-validated method | • Follow a rigorous validation protocol. The table below shows key parameters from a successfully validated method [1]. |

Validated Method Performance Benchmark

For reference, here is a summary of validation data from a study that developed a highly precise UHPLC-MS/MS method for catechin hydrate in rat plasma and brain tissue [1].

Parameter Result
Analytical Technique UHPLC-MS/MS
Retention Time (CH) 0.856 min
Linear Range 1–1000 ng mL⁻¹
Inter-day Precision (% RSD) 0.39 – 4.90%
Intra-day Precision (% RSD) 0.39 – 4.90%
Accuracy 93.07 – 99.41%

Experimental Workflow for Robust Analysis

The following diagram outlines a systematic workflow to achieve high inter-day precision, integrating the solutions mentioned above.

Start Start: Method Development S1 1. Prepare Stable Standards • Add 1 mM Ascorbic Acid • Use fresh, dry DMSO Start->S1 S2 2. Optimize Sample Prep • Use LLE (e.g., Ethyl Acetate) • Standardize timing S1->S2 S3 3. Optimize Chromatography • Use UHPLC with sub-2µm column • Employ CSH C18 for epimers S2->S3 S4 4. Full Method Validation • Establish linearity, LLOQ • Determine inter/intra-day precision S3->S4 End Precise & Robust Analysis S4->End

References

catechin hydrate nasal residence time extension

Author: Smolecule Technical Support Team. Date: February 2026

Formulation & Characterization Data

The table below summarizes core data for Catechin Hydrate-loaded nanoparticles from research studies, providing a benchmark for your own experiments [1] [2].

Parameter CH–PLGA–NPs CS–CH–PLGA–NPs Significance & Impact
Particle Size (nm) 93.46 ± 3.94 [1] 150.81 ± 15.91 [2] Smaller size aids mucosal penetration; chitosan coating increases size.
124.64 ± 12.09 [2]
Polydispersity Index (PDI) 0.106 ± 0.01 [1] 0.306 ± 0.03 [2] PDI <0.3 indicates a highly uniform particle population.
0.163 ± 0.03 [2]
Zeta Potential (mV) -12.63 ± 0.08 [1] +26.01 ± 1.19 [2] Shift from negative to highly positive charge confirms chitosan coating, enhancing mucoadhesion.
-3.94 ± 0.19 [2]
Entrapment Efficiency (%) Information not explicitly stated "Higher entrapment efficiency" [2] Critical for drug loading and minimizing waste. Chitosan coating can improve EE.
Nasal Permeation & Mucoadhesion -- "Excellent mucoadhesive nature" [1] Positive charge of CS interacts with negative mucosal surface, increasing residence time.

Experimental Protocol: CS-CH-PLGA-NPs Preparation

Here is a detailed methodology for preparing chitosan-coated, Catechin Hydrate-loaded PLGA nanoparticles using the double emulsion-solvent evaporation method, optimized via a Central Composite Design (CCD) [1] [2].

1. Optimization and Formulation:

  • A four-factor, three-level Central Composite Design (CCD) is typically used.
  • Independent Variables: PLGA amount (e.g., 50 mg), PVA concentration (e.g., 1.10%), sonication time (e.g., 90 s), and temperature (e.g., 25°C) [1].
  • Dependent Variables: Particle size, PDI, and Zeta Potential are measured to identify the optimal formulation.

2. Preparation of PLGA-NPs (Double Emulsion Method):

  • Step 1 (Primary W1/O Emulsion): Dissolve the drug (Catechin Hydrate) in a small volume of aqueous solution (W1). Dissolve PLGA polymer in a suitable organic solvent like dichloromethane (O). Add the aqueous drug solution to the organic polymer solution and emulsify using a high-speed homogenizer or probe sonicator for a short duration (e.g., 60-90 seconds) over an ice bath [1] [2].
  • Step 2 (Secondary W1/O/W2 Emulsion): Add this primary emulsion to a larger volume of an aqueous solution of an emulsifier like Polyvinyl Alcohol (PVA) (e.g., 1-2% w/v). This forms the double emulsion. Subject this mixture to a second round of homogenization or sonication [1] [2].
  • Step 3 (Solvent Evaporation): Stir the resulting double emulsion magnetically for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate, solidifying the nanoparticles.
  • Step 4 (Purification): Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 rpm for 30-60 minutes) to pellet the nanoparticles. Wash the pellet with distilled water to remove excess PVA and unentrapped drug. The nanoparticles can be re-suspended in water for further processing [2].

3. Chitosan Coating:

  • Prepare a chitosan solution (e.g., 0.1-0.5% w/v) in a mild acetic acid solution.
  • Add the purified PLGA-NPs suspension to the chitosan solution under gentle stirring.
  • Continue stirring for a predetermined time to allow the chitosan to adsorb onto the surface of the PLGA nanoparticles via electrostatic interaction.
  • Purify the CS-coated nanoparticles (CS-CH-PLGA-NPs) again by centrifugation to remove unbound chitosan [1] [2].

4. Characterization:

  • Particle Size, PDI, and Zeta Potential: Use dynamic light scattering (DLS).
  • Surface Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm spherical morphology and core-shell structure after coating [2].
  • Drug Entrapment and Loading: Determine by lysing a known amount of nanoparticles and analyzing the drug content using a validated UHPLC-MS/MS method [1] [2].
  • In Vitro Drug Release: Study using dialysis membrane in a suitable buffer (e.g., PBS pH 7.4). CS-coated NPs often show a more sustained release profile compared to uncoated ones [2].

Troubleshooting Common Issues

Here are solutions to common problems encountered during the formulation process.

Problem: Low Entrapment Efficiency of Catechin Hydrate

  • Potential Cause: Catechin Hydrate is a hydrophilic molecule that can easily leak into the external aqueous phase (W2) during the double emulsion process.
  • Solution:
    • Optimize the volume of the internal aqueous phase (W1) - use the minimum possible volume.
    • Increase the concentration of the polymer (PLGA) to create a more viscous organic phase and a denser polymer matrix.
    • Ensure the second emulsification step is brief and performed on an ice bath to minimize drug diffusion.

Problem: Inconsistent Zeta Potential After Chitosan Coating

  • Potential Cause: Incomplete or uneven coating due to insufficient stirring time, incorrect chitosan concentration, or presence of excess PVA on the PLGA-NP surface which can interfere with chitosan adsorption.
  • Solution:
    • Ensure PLGA-NPs are thoroughly washed before coating to remove PVA.
    • Systematically optimize the chitosan concentration and the stirring time for the coating process.
    • Verify the zeta potential of the purified CS-CH-PLGA-NPs; a successful coating is indicated by a strong positive value (>+20 mV) [2].

Problem: Nanoparticle Aggregation During Preparation or Storage

  • Potential Cause: High particle concentration, surface property instability, or physical instability during storage.
  • Solution:
    • After preparation, dilute the nanoparticle suspension to a suitable concentration.
    • Use cryoprotectants (e.g., trehalose, mannitol) for lyophilization (freeze-drying) to create a stable solid powder that can be re-suspended before use.

Experimental Workflow Visualization

The following diagram illustrates the complete preparation and characterization process for CS-CH-PLGA-NPs.

Start Start Experiment PLGA Dissolve PLGA in Organic Solvent Start->PLGA CH Dissolve CH in Aqueous Solution (W1) Start->CH PVA Prepare PVA Solution (W2) Start->PVA CS Prepare Chitosan Solution Start->CS Emuls1 Primary Emulsification (W1/O) PLGA->Emuls1 CH->Emuls1 Emuls2 Secondary Emulsification (W1/O/W2) PVA->Emuls2 Coating Chitosan Coating CS->Coating Emuls1->Emuls2 Evap Solvent Evaporation Emuls2->Evap Centrifuge1 Centrifugation & Washing Evap->Centrifuge1 Char1 Characterization: Size, PDI, Zeta Centrifuge1->Char1 Yields CH-PLGA-NPs Centrifuge2 Centrifugation & Washing Coating->Centrifuge2 Char2 Characterization: Size, PDI, Zeta, EE, Morphology Centrifuge2->Char2 Yields CS-CH-PLGA-NPs Char1->Coating

Key Technical Insights for Researchers

  • Mucoadhesion Mechanism: The efficacy of chitosan coating stems from the electrostatic interaction between its positively charged amino groups and the negatively charged sialic acid residues in the nasal mucosa. This is the primary mechanism for extending nasal residence time [3].
  • Critical Quality Attributes (CQAs): For effective nose-to-brain or nose-to-lungs delivery, closely monitor three CQAs: particle size (should be <200 nm for efficient mucosal interaction), PDI (should be <0.3 for batch homogeneity and predictable behavior), and zeta potential (should be strongly positive after coating to confirm mucoadhesion potential) [1] [2].
  • Analytical Method Validation: The cited studies developed and validated a specific UHPLC-MS/MS method for quantifying Catechin Hydrate in biological matrices. Employing a similarly robust and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic and biodistribution data for your formulation [1] [2].

References

catechin hydrate blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Framework: BBB Penetration of Catechin

Understanding the fundamental mechanisms is crucial before exploring enhancement strategies.

  • Basic Penetration: Pure catechin and epicatechin can cross the BBB in a time-dependent manner. This transport is stereoselective, with evidence suggesting epicatechin crosses more readily than catechin [1]. The BBB endothelial cells also contain enzymes that can metabolize these compounds, often via conjugation with glucuronic acid [1].
  • Key Challenge: The BBB is a highly selective barrier. While small, lipid-soluble molecules can passively diffuse, the presence of efflux pumps like P-glycoprotein (P-gp) can actively transport compounds back into the bloodstream, limiting brain accumulation [2] [3].
  • Enhancement Strategy: A primary advanced strategy is nanoparticle (NP)-mediated delivery, specifically using intranasal administration to bypass the BBB entirely [4] [5].

Enhancement Strategies & Comparative Data

The table below summarizes quantitative data on a promising nano-formulation for catechin hydrate (CH) brain delivery.

Formulation Characteristic CH Solution (Control) CH–PLGA–NPs CS–CH–PLGA–NPs
Particle Size (nm) Not Applicable 93.46 ± 3.94 Increased (after chitosan coating)
Zeta Potential (mV) Not Applicable -12.63 ± 0.08 Positive (charge reversed)
Mucoadhesive Property Low Moderate Excellent
Brain Cmax (Pharmacokinetics) Baseline Significantly higher than control (p < 0.001) Highest; highly significant (p < 0.001)
Brain AUC0–24 (Pharmacokinetics) Baseline Significantly higher than control (p < 0.001) Highest; highly significant (p < 0.001)
Anticonvulsant Effect Baseline Significant (p < 0.001) More significant (p < 0.001)

Key Takeaways:

  • CS–CH–PLGA–NPs: Chitosan (CS) coating changes surface charge to positive, enhancing mucoadhesion and interaction with negatively charged nasal membranes for improved brain targeting [4] [5].
  • Critical Advantage: Intranasal delivery bypasses the BBB and hepatic first-pass metabolism, directly targeting the central nervous system [4].

Experimental Protocol: NP Formulation & Evaluation

Here is a detailed methodology for creating and testing the cited chitosan-coated PLGA nanoparticles [4] [5].

Nanoparticle Preparation (Double Emulsion-Solvent Evaporation)
  • Primary Emulsion: Dissolve CH and PLGA polymer in an organic solvent like dichloromethane. Add this solution to an aqueous polyvinyl alcohol (PVA) solution and emulsify using a probe sonicator (e.g., 90 seconds at 25°C).
  • Secondary Emulsion: Form a double emulsion by adding the primary emulsion to a larger volume of aqueous PVA solution under high-speed homogenization.
  • Solvent Evaporation: Stir the final emulsion continuously to evaporate the organic solvent, hardening the nanoparticles.
  • Coating & Harvesting: Add a chitosan solution to the nanoparticle suspension to form the coating. Recover nanoparticles by ultracentrifugation, wash to remove residual PVA, and lyophilize for storage.
Critical Quality Control Tests
  • Particle Size & PDI: Use dynamic light scattering (DLS) to ensure nanoparticles are within the target size range (e.g., ~90-100 nm) with a low polydispersity index (PDI < 0.2), indicating a uniform population.
  • Zeta Potential: Measure using electrophoretic light scattering. A successful chitosan coating will shift zeta potential from negative to positive [4].
  • Drug Loading & Encapsulation Efficiency: Lyse a known amount of NPs in a suitable solvent and use a validated UHPLC-MS/MS method to quantify the amount of CH loaded [4].
In-Vivo Pharmacokinetic & Efficacy Study
  • Animal Groups: Use Wistar rats divided into at least three groups receiving: 1) CH solution intranasally (i.n.), 2) CH–PLGA–NPs i.n., and 3) CS–CH–PLGA–NPs i.n.
  • Sample Collection & Analysis: Sacrifice animals at predetermined time points post-administration. Collect and homogenize brain tissues. Extract CH from homogenates and analyze using UHPLC-MS/MS to determine drug concentration over time [4].
  • Efficacy Testing: Evaluate anticonvulsant activity in seizure threshold rodent models. Compare the ability of different formulations to raise the seizure threshold in models like increasing current electroshock or pentylenetetrazole-induced seizures [4].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low Drug Encapsulation Efficiency Drug leaching into the external aqueous phase during emulsion. Optimize the volume and concentration of the internal aqueous phase. Increase the viscosity of the internal phase.
Large Nanoparticle Size Inadequate sonication energy or time. High polymer concentration. Increase sonication power or duration in a controlled manner. Reduce the polymer-to-drug ratio while maintaining integrity.
Poor Brain Bioavailability (post-intranasal) Rapid clearance from the nasal cavity. Insufficient mucoadhesion. Ensure successful chitosan coating (confirm with zeta potential). Use in-situ gelling agents to increase nasal residence time.
High PDI Non-uniform emulsion formation. Aggregation of nanoparticles. Ensure consistent homogenization speed and time. Include a suitable surfactant (e.g., PVA) and optimize its concentration.

Experimental Workflow & Transport Mechanisms

The following diagrams visualize the core experimental workflow and the mechanisms of transport across the BBB.

G Start Start: Develop Nanoformulation A Prepare CH-PLGA NPs (Double Emulsion Method) Start->A B Coat with Chitosan (Zeta Potential turns +ve) A->B C Characterize NPs (Size, PDI, Drug Load) B->C D In-Vitro Evaluation (Drug Release, Mucoadhesion) C->D E In-Vivo Study (Intranasal Admin in Rats) D->E F Analyze Brain Samples (UHPLC-MS/MS for CH) E->F G Assess Efficacy (Seizure Models) F->G End Interpret Data G->End

G Blood Blood Capillary BBB BBB Endothelial Cell Paracellular Paracellular Diffusion (Restricted by Tight Junctions) Blood->Paracellular  Limited Transcellular Transcellular Diffusion (For lipid-soluble molecules) Blood->Transcellular  Passive RMT Receptor-Mediated Transcytosis (e.g., Transferrin Receptor) Blood->RMT  Specific AMT Absorptive-Mediated Transcytosis (Cationic charge interaction) Blood->AMT  Cationic NPs Brain Brain Parenchyma Efflux Active Efflux (e.g., P-gp Pump) BBB->Efflux  Pumps drug out

References

Chemical Profile & Key Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the fundamental properties and reported efficacies of Catechin Hydrate and EGCG based on experimental data.

Aspect Catechin Hydrate Epigallocatechin Gallate (EGCG)
Basic Structure Flavonoid, polyphenol; often refers to (+)-Catechin [1] Catechin derivative with a gallate ester group [2]
Antioxidant Activity Strong antioxidant, scavenges free radicals [1] Potent free-radical scavenger; superior activity due to gallate group and trihydroxyl structure [2] [3]
In Vitro Anti-Cancer Efficacy (Cell Lines) MCF-7 (Breast Cancer): Induced apoptosis (40.7-52.95% in 24-48h at 150-300 μg/mL); upregulated caspase-3, -8, -9, TP53 [1] Data extensive across many cancer types; mechanisms include inducing apoptosis, cell cycle arrest, inhibiting angiogenesis [4]
Skin Protective Effects Information not readily available in search results HaCaT (Keratinocytes): ↑skin hydration genes (FLG, HAS-1/2), ↓HYAL; ↓UVB-induced apoptosis; antioxidant & anti-melanogenesis in melanoma cells [2]
Neuroprotective Effects Information not readily available in search results • Inhibits Aβ & tau aggregation in models of Alzheimer's [5]. • Epidemiological studies link consumption to lower dementia risk [5].
Lifespan & Metabolic Health Information not readily available in search results C. elegans: ↑lifespan & stress resistance at 2.5 μM via AMPK/SIRT1, FOXO pathways; inhibits mitochondrial complex I [6]. • Human Trials: Associated with reduced blood pressure, fasting glucose [6].

Experimental Protocols from Key Studies

For researchers to evaluate and replicate findings, here are the detailed methodologies from pivotal studies on each compound.

Study on Catechin Hydrate-Induced Apoptosis in MCF-7 Cells [1]
  • Cell Line: MCF-7 human breast cancer cells.
  • Treatment: Cells treated with 150 μg/mL and 300 μg/mL of Catechin Hydrate for 24, 48, and 72 hours.
  • Viability/Cytotoxicity Assay: Cell Titer Blue viability assay.
  • Apoptosis Detection: Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay.
  • Gene Expression Analysis: Real-time quantitative PCR (RT-PCR) to analyze mRNA levels of caspase-3, -8, -9, and TP53. GAPDH used as reference gene. Data analyzed via comparative Ct (ΔΔCt) method.
Study on EGCG for Skin Protection [2]
  • Cell Line: Human keratinocyte (HaCaT) cells and melanoma cells.
  • Treatment: EGCG under normal and UVB irradiation conditions.
  • Gene Expression Analysis: Reverse transcription PCR (RT-PCR) to measure expression of filaggrin (FLG), hyaluronic acid synthase (HAS-1, HAS-2), and hyaluronidase (HYAL).
  • Antioxidant Assay: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
  • Protein Analysis: Western blotting to detect levels of caspase-8 and caspase-3.
  • Anti-pigmentation Assay: Measurement of melanin secretion and production in melanoma cells.
Study on EGCG/ECG for Lifespan Extension in C. elegans [6]
  • Model Organism: Caenorhabditis elegans (N2 wild-type and mutant strains).
  • Treatment: 2.5 μM EGCG and ECG.
  • Lifespan Assay: Nematodes were treated and survival was monitored.
  • Metabolic Analysis: Mitochondrial respiration (O2 consumption) measured; ATP levels quantified; ROS levels detected via fluorescent probes.
  • Genetic Analysis: Utilized mutant strains for AAK-2/AMPK, SIR-2.1/SIRT1, PMK-1/p38 MAPK, SKN-1/NRF2, and DAF-16/FOXO to establish pathway dependency.
  • Biochemical Assays: Measured fat content (Oil Red O staining) and activities of antioxidant enzymes SOD and catalase.

Diagram of EGCG's Mechanism in Lifespan Extension

The experiment in C. elegans revealed that EGCG extends lifespan by inducing a mild stress that triggers adaptive cellular responses. The flowchart below illustrates this complex signaling pathway and the experimental workflow used to define it.

G EGCG EGCG/ECG Treatment (2.5 µM) ComplexI Inhibition of Mitochondrial Complex I EGCG->ComplexI TransientEvents Transient Cellular Events ComplexI->TransientEvents ATPdrop Transient Drop in ATP Levels TransientEvents->ATPdrop ROSburst Transient Increase in ROS Levels TransientEvents->ROSburst EnergySensors Energy Sensor Activation ATPdrop->EnergySensors StressSensor Stress Sensor Activation ROSburst->StressSensor AAK2 AAK-2 (AMPK) EnergySensors->AAK2 SIR21 SIR-2.1 (SIRT1) EnergySensors->SIR21 Transcription Transcription Factor Activation AAK2->Transcription ExpEvidence Mutant strains confirmed the necessity of each component in this pathway. AAK2->ExpEvidence SIR21->Transcription SIR21->ExpEvidence PMK1 PMK-1 (p38 MAPK) StressSensor->PMK1 PMK1->Transcription PMK1->ExpEvidence SKN1 SKN-1 (NRF2) Transcription->SKN1 DAF16 DAF-16 (FOXO) Transcription->DAF16 AdaptiveResponse Adaptive Response SKN1->AdaptiveResponse SKN1->ExpEvidence DAF16->AdaptiveResponse DAF16->ExpEvidence SOD ↑ SOD Activity AdaptiveResponse->SOD CAT ↑ Catalase Activity AdaptiveResponse->CAT FatRed ↓ Fat Content AdaptiveResponse->FatRed Outcome Long-term Outcome SOD->Outcome CAT->Outcome FatRed->Outcome Health Enhanced Stress Resistance Outcome->Health Lifespan Increased Lifespan Outcome->Lifespan

This mechanism, where EGCG inhibits complex I to initiate a beneficial stress response (mitohormesis), is a key differentiator documented in research [6].

Key Insights for Research and Development

  • EGCG is More Extensively Researched: The breadth and depth of data for EGCG far surpass that for catechin hydrate, covering diverse areas from cancer and skin health to neuroprotection and aging [2] [4] [5].
  • Potency is Tied to Chemical Structure: EGCG's superior antioxidant and broad biological activity is frequently attributed to its gallate ester group and the specific arrangement of hydroxyl groups on its B ring [2] [3].
  • Bioavailability is a Central Challenge: Both compounds face issues with stability and bioavailability. Advanced extraction technologies like Pulsed Electric Field (PEF) are being explored to enhance catechin yield and activity [7]. Formulation strategies such as nanoethosomes have been used to improve EGCG's skin penetration and stability [8].

References

catechin hydrate collagen reduction vs other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Collagen-Reducing and Related Effects

The following table summarizes experimental findings on catechin hydrate and other flavonoids from in vivo and in vitro studies.

Compound / Extract Experimental Model Key Effects on Collagen & Related Markers Experimental Protocol Overview

| Catechin Hydrate [1] | In vivo: Rabbit ear hypertrophic scar model | - Collagen I & III: Significantly decreased (P<0.05) - Total Collagen Deposition: Significantly decreased (P<0.05) - Scar Elevation Index (SEI): Significantly reduced (P<0.001) - MMP1 Levels: No significant effect | Duration: 4 weeks (once-a-week intralesional injection after scar formation) Doses: 0.25, 1.25, and 2.5 mg/ml Analysis: H&E staining (for SEI), Masson's trichrome (for collagen), ELISA (for Collagen I/III and MMP1) | | Total Flavonoids of Litchi Seed (TFL) [2] | In vivo: Rat liver fibrosis model In vitro: Hepatic stellate cells (HSC-T6) | - Collagen I & III: Downregulated in rat liver - α-SMA (activation marker): Reduced mRNA and protein levels | Duration: 35 days (daily oral gavage in rats) In vivo Dose: 200 mg/kg Analysis: H&E staining, Masson's trichrome, Immunohistochemistry, RT-qPCR, Western Blot | | Quercetin, Luteolin, Apigenin [3] | In vitro: Macrophage studies | - NLRP3 Inflammasome: Inhibited assembly and activation - IL-1β secretion: Decreased - Mechanism: Scavenging ROS or activating Nrf2/HO-1 pathway | Model: LPS-induced macrophages Analysis: Western Blot, ELISA, ROS detection assays |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies in depth, here is a detailed breakdown of the key methodologies.

Catechin Hydrate in Hypertrophic Scarring [1]

This study provides a robust model for assessing anti-fibrotic effects.

  • Animal Model: Hypertrophic scars were induced on rabbit ears using a 10 mm biopsy punch.
  • Treatment Regimen:
    • Initiation: Treatments started on day 35 post-wounding, once scar formation was confirmed.
    • Groups: Non-treatment, vehicle control (DMSO), and three CH treatment groups (0.25, 1.25, and 2.5 mg/ml in DMSO).
    • Administration: Intralesional injection (50 µl) once a week for 4 weeks.
  • Primary Outcome Measures:
    • Scar Elevation Index (SEI): Ratio of wound tissue height to adjacent normal tissue height (measured via H&E staining).
    • Epidermal Thickness Index (ETI): Ratio of scar epidermis thickness to normal epidermis.
    • Collagen Deposition: Quantified from Masson's trichrome-stained sections using image analysis software.
    • Collagen Type I & III and MMP1: Measured in scar tissue homogenates using commercial ELISA kits.
Flavonoids in Macrophage Regulation [3]

This protocol outlines a common in vitro approach to study anti-inflammatory mechanisms relevant to fibrosis.

  • Cell Model: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
  • Stimulation & Treatment: Cells are stimulated with an inflammatory agent like LPS (Lipopolysaccharide) to induce an inflammatory state. They are concurrently or subsequently treated with the flavonoid of interest.
  • Key Readouts:
    • NLRP3 Inflammasome Activation: Assessed by measuring caspase-1 cleavage and IL-1β secretion via Western Blot or ELISA.
    • Pyroptosis: Detected by measuring the cleavage of Gasdermin D (GSDMD).
    • Reactive Oxygen Species (ROS): Quantified using fluorescent probes like DCFH-DA.
    • Signaling Pathways: Investigation of pathways like Nrf2/HO-1 through techniques like Western Blot or siRNA knockdown.

Mechanisms of Action and Signaling Pathways

The anti-fibrotic effects of flavonoids are often mediated through shared pathways, primarily involving the suppression of pro-fibrotic and pro-inflammatory signals. The diagram below illustrates the key mechanisms by which catechin hydrate and other flavonoids reduce collagen production.

G Key Pathways for Flavonoid-Mediated Collagen Reduction Flavonoids Flavonoids (e.g., Catechin Hydrate, TFL) ROS Reactive Oxygen Species (ROS) Flavonoids->ROS Direct Scavenging Nrf2 Nrf2 Pathway Activation Flavonoids->Nrf2 Inhibit1 Flavonoids->Inhibit1 Inhibit2 Flavonoids->Inhibit2 InflammatorySignal Inflammatory Signal (e.g., LPS, Tissue Injury) NF_kB_MAPK NF-κB / MAPK Pathway Activation InflammatorySignal->NF_kB_MAPK NLRP3 NLRP3 Inflammasome Activation InflammatorySignal->NLRP3 HSC Hepatic Stellate Cell (HSC) Activation / Myofibroblast Differentiation NF_kB_MAPK->HSC CollagenProduction ↑ Collagen I & III Production HSC->CollagenProduction Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B ↑ Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1B IL1B->HSC Promotes ROS->NF_kB_MAPK Activates ROS->NLRP3 Activates Antioxidants ↑ Antioxidant Enzymes Nrf2->Antioxidants Antioxidants->ROS Scavenges Inhibit1->NF_kB_MAPK Inhibits Inhibit2->NLRP3 Inhibits Inhibit3

Interpretation of Available Evidence and Research Gaps

  • Catechin Hydrate has demonstrated direct and significant collagen-reducing effects in a relevant in vivo model of hypertrophic scarring, making it a strong candidate for anti-fibrotic drug development [1].
  • The evidence for other flavonoids is often derived from different disease contexts (e.g., liver fibrosis) or focuses on upstream anti-inflammatory mechanisms rather than direct collagen measurement [2] [3].
  • A critical finding is that catechin hydrate reduced collagen without affecting MMP1 levels, suggesting its action may be primarily through inhibiting collagen synthesis rather than promoting its degradation [1]. This is a key differentiator for mechanism-based research.
  • A major research gap is the lack of head-to-head studies in a single, standardized model that directly compares catechin hydrate to other prominent flavonoids like quercetin or luteolin for collagen reduction.

References

catechin hydrate anti-fibrotic effect comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-Fibrotic Efficacy

The table below summarizes the experimental data for Catechin Hydrate and other related phenolic compounds, highlighting their effects across different disease models.

Compound Experimental Model Key Efficacy Findings Proposed Mechanisms Citation

| Catechin Hydrate (CH) | In Vivo: Mouse model of cerulein-induced Chronic Pancreatitis (CP) In Vitro: Pancreatic Stellate Cells (PSCs) | • Reduced glandular destruction & inflammation. • Inhibited PSC activation. • Reduced production of Fibronectin 1 and Collagens. | Inactivation of TGF-β/Smad2 signaling pathway. [1] | | | Catechin Hydrate (CH) | In Vivo: Rabbit ear model of Hypertrophic Scar (HS) | • Significantly reduced Scar Elevation Index (SEI) and Epidermal Thickness Index (ETI). • Lowered levels of Collagen Type I and III. • Reduced total collagen deposition. | Data suggests direct reduction of collagen; no significant change in MMP1 levels. [2] | | | (-)-Epigallocatechin-3-gallate (EGCG) | In Vivo: Bile duct-ligated (BDL) rat model of liver fibrosis In Vitro: Human hepatic stellate cells (LX-2) | • Ameliorated liver necrosis, inflammation, and fibrosis. • Suppressed expression of TNF-α, IL-1β, TGF-β1, α-SMA, and COL1A1. | Inhibition of the PI3K/Akt/Smad pathway. [3] | | | (-)-Epigallocatechin-3-gallate (EGCG) | In Vitro: Human uterine fibroid cells | • Reduced expression of fibrotic proteins: Fibronectin (FN1), Collagen (COL1A1), PAI-1, CTGF, and α-SMA. | Altered activation of YAP, β-catenin, JNK, and AKT signaling pathways. [4] | | | Gallic Acid (GA) | In Vivo: Thioacetamide (TAA)-induced liver fibrosis in rats In Vitro: Hepatic stellate cells (HSC-T6) | • Reduced collagen deposition and improved fibrosis score. • Inhibited HSC proliferation and activation. • Induced HSC apoptosis. | Reduction of HSC proliferation/activation and induction of apoptosis; reduced levels of PDGF-BB and TGF-β1. [5] | |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies from the key experiments on Catechin Hydrate.

Protocol: Catechin Hydrate in Chronic Pancreatitis [1]

This study provides a robust model for investigating both prophylactic and therapeutic treatment regimens.

  • Animal Model: C57BL/6 mice.
  • Disease Induction: CP was induced by intraperitoneal injection of 50 µg/kg cerulein, administered once every hour, six times a day, four times a week, for three weeks.
  • CH Treatment:
    • Prophylactic Regimen: Mice were injected with CH (1, 5, or 10 mg/kg) 1 hour before the first daily cerulein injection.
    • Therapeutic Regimen: Mice were administered CH (5 mg/kg) after cerulein injection had begun, for a duration of one or two weeks.
  • Outcome Assessment: Pancreatic tissues were analyzed for histology (glandular destruction, inflammation), and fibrosis markers (e.g., fibronectin, collagens) were measured.
Protocol: Catechin Hydrate in Hypertrophic Scar [2]

This model is specific for dermal fibrosis and scar formation.

  • Animal Model: New Zealand white rabbits.
  • Disease Induction: Hypertrophic scars were induced on rabbit ears using a 10 mm diameter biopsy punch.
  • CH Treatment: Starting 35 days after wounding, hypertrophic scars received weekly intralesional injections of CH/DMSO solution at concentrations of 0.25, 1.25, and 2.5 mg/ml for four weeks.
  • Outcome Assessment:
    • Macroscopic: Scar appearance and texture.
    • Histological: Scar Elevation Index (SEI) and Epidermal Thickness Index (ETI) from H&E staining.
    • Biochemical: Collagen deposition (Masson's trichrome staining) and levels of Collagen Type I/III (ELISA).

Mechanisms of Action and Signaling Pathways

The anti-fibrotic effects of these compounds are primarily mediated through the inhibition of key signaling pathways that drive fibrosis. The diagram below synthesizes the mechanisms of Catechin Hydrate and EGCG based on the cited research.

G cluster_0 Catechin Hydrate (CH) Primary Action cluster_1 EGCG Broader Action TGFb TGF-β Receptor TGF-β/PDGF Receptor TGFb->Receptor Binding PDGF PDGF PDGF->Receptor Binding Smad2 Smad2/3 Receptor->Smad2 Phosphorylation PI3K PI3K/Akt Receptor->PI3K Activation PSCs Pancreatic Stellate Cell (PSC) Activation Smad2->PSCs Promotes ECM Excessive ECM Production (Fibronectin, Collagen) PSCs->ECM Leads to CH Catechin Hydrate (CH) Inhibition CH->Smad2 Inactivates EGCG_node EGCG Inhibition EGCG_node->PI3K Inhibits OtherPaths Other Pathways (YAP, β-catenin, JNK) EGCG_node->OtherPaths Modulates PI3K->PSCs Promotes PI3K->OtherPaths Crosstalk OtherPaths->PSCs Promotes

The diagram illustrates that while both compounds target fibrotic pathways, their points of action differ:

  • Catechin Hydrate appears to have a more focused mechanism, primarily inactivating the TGF-β/Smad2 signaling axis in pancreatic stellate cells. [1]
  • EGCG demonstrates a broader, multi-target profile. It inhibits the PI3K/Akt/Smad pathway in liver fibrosis, and also modulates other critical pathways like YAP, β-catenin, and JNK in uterine fibroids. [3] [4]

Key Takeaways for Research and Development

  • Catechin Hydrate is a promising anti-fibrotic agent with strong, targeted evidence in pancreatic and dermal fibrosis models. Its primary mechanism involves suppressing the core TGF-β/Smad2 pathway. [2] [1]
  • EGCG, a well-studied catechin, shows a broader mechanism of action across multiple organ systems (liver, uterus, lung). Its ability to simultaneously modulate several pro-fibrotic pathways may offer advantages for complex fibrotic diseases. [3] [4] [6]
  • Comparative Efficacy: Direct, head-to-head comparative studies between CH and EGCG are not available in the searched literature. The choice between them would depend on the target organ and the specific pathogenic pathways involved.

References

catechin hydrate apoptosis induction vs standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Catechin Hydrate vs. Standard Apoptosis Inducers

Feature Catechin Hydrate (CH) Standard Drugs / Agents
Primary Origin Natural phenolic compound (e.g., green tea, grape seeds) [1] [2] Synthetic or biological (e.g., Doxorubicin, TRAIL, Anti-Fas antibodies) [3] [4]
Key Apoptosis Targets Upregulates TP53, Caspase-3, -8, and -9 [1] [5] [2] Varies by drug; targets include DNA (Doxorubicin), Death Receptors (TRAIL, Anti-Fas), or Bcl-2 family (BH3 mimetics) [6] [3] [4]
Mechanistic Pathways Activates both intrinsic (via TP53, Caspase-9) and extrinsic (via Caspase-8) pathways [1] [5] Pathway-specific: Doxorubicin (Intrinsic/p53), TRAIL/Anti-Fas (Extrinsic), BH3 mimetics (Intrinsic) [4]
Reported In Vitro Efficacy IC50 of 127.62 µg/mL (MCF-7 breast cancer, 24h); 196.07 µg/mL (SiHa cervical cancer, 24h) [1] [5] Highly variable and typically potent at nM or µM concentrations (e.g., Doxorubicin: 0.2 µg/mL; Staurosporine: 1-10 µM) [4]
Therapeutic Window Consideration Shown to be less toxic in some non-cancerous cell models [2]; protective against toxin-induced damage in mice [7] Often associated with side effects and toxicity (e.g., cardiotoxicity from Doxorubicin, hepatotoxicity concerns with some TRAIL formulations) [3]

Mechanisms of Action: A Closer Look

The comparative effects of CH and standard drugs stem from how they engage the body's intrinsic and extrinsic apoptosis pathways.

cluster_ch Catechin Hydrate (CH) Mechanisms cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CH Catechin Hydrate TP53 Upregulates TP53 CH->TP53 Induces Casp8 Activates Caspase-8 CH->Casp8 Upregulates MOMP Promotes MOMP TP53->MOMP Casp9 Activates Caspase-9 Apoptosis Apoptosis Execution (Caspase-3 Activation, DNA Fragmentation) Casp9->Apoptosis MOMP->Casp9 Casp8->Apoptosis

Catechin hydrate exerts a multi-target effect, influencing both major apoptosis pathways [1] [5] [2]. In contrast, many standard drugs are designed to target a specific protein or pathway node [3] [4]. For instance, BH3 mimetics precisely inhibit anti-apoptotic Bcl-2 proteins, while an anti-Fas antibody exclusively activates the extrinsic pathway.

Key Experimental Data and Protocols

The data in the summary table is derived from standardized laboratory protocols that are central to apoptosis research.

Proliferation and Viability Assays
  • Purpose: To determine the concentration of a compound that kills 50% of cells (IC50) and its cytotoxic profile [1] [5].
  • Typical Protocol (Cell Titer Blue Assay):
    • Plate cancer cells (e.g., 2×10⁴ cells/well) in a 96-well plate.
    • Treat cells with a range of CH concentrations (e.g., 0-160 µg/mL) for a set time (e.g., 24 hours).
    • Add the Cell Titer Blue reagent and incubate for several hours.
    • Measure fluorescence (e.g., 560Ex/590Em); a reduction in signal correlates with cell death [1].
Confirming Apoptosis: TUNEL Assay
  • Purpose: To specifically label and quantify cells undergoing apoptosis by detecting fragmented DNA, a hallmark of apoptosis [1] [5].
  • Typical Protocol (Fluorometric TUNEL):
    • Culture and treat cells on a slide (e.g., 1.5×10⁶ cells/well).
    • Fix cells with 4% methanol-free formaldehyde.
    • Permeabilize cells to allow entry of the assay enzymes.
    • Incubate with a reaction mix containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the fluorescent nucleotides to the ends of broken DNA strands.
    • Visualize and count fluorescent (apoptotic) cells using a fluorescence microscope [1].
Gene Expression Analysis
  • Purpose: To investigate the molecular mechanism by measuring changes in the expression of key apoptotic genes [1].
  • Typical Protocol (Real-Time Quantitative PCR):
    • Extract RNA and prepare complementary DNA (cDNA) from treated and control cells.
    • Mix cDNA with a SYBR Green-based master mix and gene-specific primers (e.g., for CASP3, CASP8, CASP9, TP53, and a reference gene like GAPDH).
    • Run the samples in a real-time PCR system for 35-40 cycles.
    • Analyze data using the comparative Ct (ΔΔCt) method to calculate the fold-change in gene expression relative to untreated control cells [1].

The workflow for these key experiments can be summarized as follows:

CellCulture Cell Culture & Compound Treatment Viability Viability Assay (e.g., Cell Titer Blue) CellCulture->Viability IC50 Data ApoptosisCheck Apoptosis Confirmation (e.g., TUNEL Assay) CellCulture->ApoptosisCheck % Apoptotic Cells MechAnalysis Mechanism Analysis (e.g., qPCR, Western Blot) CellCulture->MechAnalysis Gene/Protein Expression

Implications for Research and Development

For a researcher or scientist, the data suggests:

  • Catechin hydrate is a promising broad-spectrum natural apoptopic agent with a well-characterized mechanism, suitable for foundational studies on apoptosis induction. Its natural origin and multi-target action may be advantageous for certain research questions or as a lead compound.
  • Standard drugs are typically more potent and serve as precise molecular tools for investigating specific nodes within the apoptosis network. They are crucial for pathway-specific research and represent the current forefront of targeted therapy development [6] [3].

References

catechin hydrate COX inhibition vs NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Catechin Hydrate vs. NSAIDs

The table below provides a high-level comparison of the core characteristics.

Feature Catechin Hydrate Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) Selective COX-2 Inhibitors (Coxibs, e.g., Celecoxib)
Classification Natural polyphenol (flavonoid) [1] Synthetic nonsteroidal anti-inflammatory drugs [2] Synthetic nonsteroidal anti-inflammatory drugs [2] [3]
Primary COX Target COX-1 (In vitro IC₅₀ = 1.4 µM) [4] [5] Dual, non-selective inhibition of COX-1 and COX-2 [2] [6] Selective inhibition of COX-2 [2] [6]
Key Mechanism Reversible enzyme inhibition; also acts via multiple anti-inflammatory pathways (e.g., NF-κB, MAPK) [7] [1] [8] Irreversible (e.g., Aspirin) or reversible inhibition of both COX isoforms, reducing prostaglandins systemically [2] Selective blockade of the COX-2 enzyme, sparing COX-1 [2] [9]
Research Applications Chemoprevention, protection against oxidative stress and inflammation-induced cellular damage [7] [8] Pain (post-operative, musculoskeletal), inflammation, fever [2] [6] Osteoarthritis, rheumatoid arthritis; for patients with high GI risk [2] [3]
GI Toxicity Profile (vs. non-selective NSAIDs) Not associated with GI ulceration in research models [8] High risk of gastroduodenal erosions, ulcers, and complications (bleeding, perforation) [9] Significantly lower risk, but not completely devoid of GI effects [2] [9]

Detailed Comparative Data

For a more detailed look at the experimental data, the following table summarizes quantitative findings and research contexts.

Aspect Catechin Hydrate NSAIDs
In Vitro COX-1 Inhibition IC₅₀ of 1.4 µM [4] [5]. >95% inhibition at 70 µg/mL [5]. Varies by drug and formulation. For example, Diclofenac sodium achieves ~80% COX-1 inhibition at Cmax of oral/suppository forms [6].
In Vitro COX-2 Inhibition Specific IC₅₀ not clearly established in results; modulates COX-2 expression indirectly via NF-κB pathway [7] [1]. COX-2 inhibition rates at clinical dose Cmax often exceed 50-80% (e.g., Diclofenac, Celecoxib) [6].

| In Vivo Anti-inflammatory Models | B(a)P-induced lung toxicity in mice: Significantly reduced inflammation markers (IL-6, TNF-α, COX-2) at 25 mg/kg and 50 mg/kg [8]. Rheumatoid Arthritis Synovial Fibroblasts (RASFs): Inhibited IL-1β-induced IL-6 and IL-8 production (EGCG most potent) [7]. | Standard of care in human clinical trials for inflammatory conditions. Efficacy attributed primarily to COX-2 inhibition [6]. | | Primary Research Focus | Chemoprevention, neuroprotection, ameliorating oxidative stress and inflammation in various disease models [1] [8]. | Symptomatic management of pain and inflammation [2]. |


Mechanisms of Action and Signaling Pathways

Catechin hydrate and NSAIDs work through fundamentally different mechanisms, as illustrated below.

G cluster_catechin Catechin Hydrate Inhibition Points ExternalStimuli External Stimuli (LPS, Cytokines, B(a)P) TLR TLR Activation ExternalStimuli->TLR MyD88 MyD88 Adaptor TLR->MyD88 TAK1 TAK1 Activation MyD88->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation (Translocation to Nucleus) IKK->NFkB Transcription Gene Transcription NFkB->Transcription COX2 COX-2 Expression Transcription->COX2 Prostaglandins Prostaglandin Production (Pain, Inflammation) COX2->Prostaglandins COX1 COX-1 Enzyme (Gastrointestinal Protection) COX1->Prostaglandins Constitutive NSAIDs Traditional NSAIDs NSAIDs->COX2 Inhibits NSAIDs->COX1 Inhibits Catechin Catechin Hydrate Catechin->TAK1 1. Inhibits Catechin->NFkB 2. Suppresses COX1_Inhibit Direct COX-1 Inhibition Catechin->COX1_Inhibit 3. Directly Inhibits COX1_Inhibit->COX1

The diagram above shows two main pathways:

  • NSAIDs Mechanism: Directly inhibit both COX-1 and COX-2 enzyme activity, which rapidly reduces prostaglandin production but also causes gastrointestinal side effects from COX-1 inhibition [2] [9].
  • Catechin Hydrate Mechanism: A multi-targeted approach that includes direct COX-1 enzyme inhibition [4] [5], and more importantly, works upstream by inhibiting key signaling proteins like TAK1 and suppressing the activation of NF-κB [7] [1]. This ultimately leads to a reduction in the expression of inflammatory mediators, including COX-2 itself [7].

Key Experimental Protocols

For researchers looking to replicate or design studies, here are summaries of key methodologies from the literature.

In Vitro Whole Blood COX Inhibition Assay

This method is used to evaluate the COX-1/COX-2 selectivity of compounds like NSAIDs and is applicable for natural products [6].

  • Blood Collection: Draw human blood into heparinized tubes (for COX-2 assay) and tubes without anticoagulant (for COX-1 assay).
  • Drug Incubation: Incubate blood with a range of concentrations of the test compound (e.g., Diclofenac: 4.12–1000 ng/mL; Catechin hydrate can be similarly tested) or vehicle control.
  • Stimulation: For the COX-2 assay, add Lipopolysaccharide (LPS) to the heparinized blood to induce COX-2 expression.
  • Sample Preparation: After incubation (e.g., 1 hour at 37°C), centrifuge samples and collect the supernatant.
  • ELISA Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific prostaglandins: Thromboxane B2 (TXB2) for COX-1 activity and Prostaglandin E2 (PGE2) for COX-2 activity.
  • Data Analysis: Calculate IC₅₀ values and inhibition rates at relevant concentrations (e.g., Cmax) [6].
In Vivo Anti-inflammatory and Anti-genotoxicity Model

This protocol assesses the protective efficacy of catechin hydrate against inflammation and oxidative stress.

  • Animal Model: Use Swiss albino mice.
  • Toxin Induction: Administer Benzo(a)pyrene [B(a)P] orally or intraperitoneally to induce lung inflammation, genotoxicity, and oxidative stress.
  • Treatment: Pre-treat (or co-treat) animals with catechin hydrate (e.g., 25 and 50 mg/kg, orally) for a set number of days.
  • Sample Collection: Collect blood and tissue (e.g., lung) samples at the end of the experiment.
  • Biomarker Analysis:
    • Oxidative Stress: Measure Lipid Peroxidation (MDA content) and antioxidant levels (Glutathione, GSH).
    • Inflammation: Quantify pro-inflammatory cytokines (IL-6, TNF-α) and inflammatory enzymes (COX-2) via ELISA and immunohistochemistry.
    • Genotoxicity: Assess DNA damage using assays like the alkaline unwinding assay [8].

Research Implications and Conclusion

  • Catechin Hydrate presents a multi-targeted, upstream approach to inflammation control, offering potential for conditions where oxidative stress and chronic inflammation are key drivers. Its direct COX-1 inhibition and low gastrointestinal toxicity profile make it a interesting candidate for further investigation [4] [1] [8].
  • NSAIDs remain the standard for rapid and potent analgesic and anti-inflammatory effects via direct COX enzyme blockade, despite their well-characterized side effect profiles [2] [9].

The choice between these agents in a research context depends heavily on the specific hypothesis and disease model being investigated. Catechin hydrate may be more suitable for long-term chemoprevention or neuroprotection studies, while NSAIDs are essential for acute pain and inflammation models.

References

catechin hydrate antioxidant capacity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Direct Antioxidant Comparison

The table below summarizes key findings from studies that directly or indirectly compare the antioxidant capacity of catechin hydrate with other compounds.

Antioxidant Compound Comparison Context / Assay Key Finding Experimental Details
Catechin Hydrate FRAP assay in serum; Computational HAT model [1] In hypertriglyceridemic (lipid-rich) serum, catechin's antioxidant activity was significantly higher than in normal serum, outperforming the hydrophilic ascorbic acid in this environment [1]. Assay: Microscale FRAP in normal and hypertriglyceridemic human serum [1]. Concentration: 40 μM [1].
L-Ascorbic Acid (Vitamin C) Same as above [1] A highly water-soluble antioxidant; its activity was used as a benchmark. Catechin was more effective in lipid-rich environments [1]. Same as above [1].
Epigallocatechin Gallate (EGCG) General antioxidant activity [2] EGCG and ECG are noted as highly effective free-radical scavengers, more potent than standard antioxidants like ascorbic acid and tocopherol (Vitamin E) due to the gallate group [2]. Mechanism: Free radical scavenging [2].
Trolox (Vitamin E analog) FRAP assay standard [1] Used as a standard for calibration; activity of samples is often reported as "Trolox Equivalents" [1]. Assay: FRAP [1].

Experimental Data on Catechin Hydrate

This table presents specific quantitative data on the antioxidant activity and related biological effects of catechin hydrate from individual studies.

Study Focus Assay/Method Used Key Result Experimental Details
Antioxidant Capacity Measurement FRAP & Folin-Ciocalteu [3] Used as a standard compound for creating calibration curves to quantify antioxidant capacity and total phenolic content in popcorn, confirming its role as a reference antioxidant [3]. Sample: Commercial popcorn extracts. Result Reporting: mg catechin equivalent per gram [3].
Induction of Apoptosis in MCF-7 Breast Cancer Cells TUNEL Assay, Real-time PCR [4] Treatment with 150 & 300 μg/ml CH for 24-72 hrs induced apoptosis in a time/dose-dependent manner; increased expression of pro-apoptotic genes caspase-3, -8, -9, and TP53 [4]. Cell Line: MCF-7 human breast cancer cells. Dosage: 150 & 300 μg/ml. Exposure: 24, 48, 72 hours [4].
Protection against Cadmium-induced Bone Toxicity Cell viability (MTT), Oxidative stress markers [5] 0.25 μM CH compensated for Cd-induced oxidative stress in rat bone marrow stem cells; boosted TAC, CAT, SOD activity; ameliorated impaired osteogenic differentiation [5]. Cell Model: Rat bone marrow mesenchymal stem cells (BMSCs). Dosage: 0.25 μM CH co-treated with 1.5 μM Cd [5].

Key Experimental Protocols

To ensure your experimental work is aligned with established methods, here are detailed protocols for the most relevant assays cited in the literature.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺) form by antioxidants, which produces an intense blue color [1] [6].

    • Reagent Preparation: The FRAP working reagent is prepared by mixing 10 mL of 20 mM FeCl₃·6H₂O, 10 mL of 10 mM TPTZ (in 40 mM HCl), and 50 mL of 0.3 M sodium acetate buffer (pH 3.6) [1].
    • Sample Incubation: Combine the antioxidant sample (or standard) with the FRAP working reagent. A typical microscale protocol uses 60 μL of sample (e.g., in serum or water) and 1800 μL of FRAP reagent [1].
    • Reaction and Detection: Incubate the mixture at 37°C for a fixed period (e.g., 5-10 minutes). The absorbance of the solution is measured at 593 nm [1].
    • Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with Trolox or catechin hydrate itself [3] [1].
  • Cell-based Apoptosis Assay (TUNEL): This method detects DNA fragmentation, a hallmark of late-stage apoptosis, in cell cultures [4].

    • Cell Culture and Treatment: Culture adherent cells (e.g., MCF-7 breast cancer cells) and treat them with the test compound (e.g., catechin hydrate) for specified durations [4].
    • Cell Fixation: After treatment, trypsinize the cells, reattach them to polylysine-coated slides, and fix with 4% methanol-free formaldehyde [4].
    • Staining: Follow the commercial TUNEL assay kit protocol (e.g., DeadEnd Fluorometric TUNEL System). The assay uses terminal deoxynucleotidyl transferase (TdT) to label strand breaks with a fluorescent dye [4].
    • Visualization and Quantification: Observe the stained cells under a fluorescence microscope. Apoptotic cells with DNA breaks will fluoresce. The percentage of apoptotic cells is determined by counting [4].

Mechanisms and Workflows

The antioxidant and pro-apoptotic mechanisms of catechin hydrate can be visualized through the following signaling pathways and experimental workflows.

mechanism CH Catechin Hydrate (CH) ROS Scavenges ROS CH->ROS Direct Antioxidant Genes ↑ Pro-apoptotic genes CH->Genes Molecular Regulation OxStress Oxidative Stress Apoptosis Induction of Apoptosis OxStress->Apoptosis Contributes to ROS->OxStress Neutralizes Caspases Caspase-3, -8, -9 Genes->Caspases TP53 TP53 Genes->TP53 Caspases->Apoptosis TP53->Apoptosis

Figure 1: Catechin Hydrate Mechanisms. This diagram illustrates the dual mechanisms by which catechin hydrate exerts its effects: directly scavenging reactive oxygen species (ROS) to reduce oxidative stress, and molecularly regulating key pro-apoptotic genes and proteins to induce programmed cell death [4] [2].

workflow A 1. Sample Preparation (Antioxidant in solvent/serum) B 2. Add FRAP Reagent (Fe³⁺-TPTZ complex) A->B C 3. Incubate at 37°C (Reduction reaction) B->C D 4. Measure Absorbance (at 593 nm) C->D E 5. Calculate Activity (vs. Trolox/Catechin standard) D->E

Figure 2: FRAP Assay Workflow. This flowchart outlines the key steps in the Ferric Reducing Antioxidant Power (FRAP) assay, a common method for evaluating the electron-donating capacity of antioxidants like catechin hydrate [1].

References

catechin hydrate TGF-beta inhibition vs pirfenidone

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Efficacy

The table below summarizes the core mechanisms and key efficacy findings for both compounds.

Feature Catechin Hydrate Pirfenidone
Primary Mechanism Suppresses activation of Smad2, a key signaling protein in the TGF-β pathway [1]. Inhibits production and activity of TGF-β1, and reduces PDGF, TNF-α, and IL-1β [2] [3].

| Key Efficacy Findings | - Chronic Pancreatitis: Prophylactic (+)-CH (1, 5, 10 mg/kg) markedly inhibited glandular destruction, inflammation, and PSC activation in a mouse model [1].

  • Hypertrophic Scarring: Intralesional CH (1.25, 2.5 mg/ml) significantly reduced scar elevation index and collagen deposition in a rabbit ear model [4]. | - Colorectal Cancer: PFD (~350 mg/kg/day) suppressed tumor growth and cell migration; enhanced anti-tumor effects of 5-FU in a mouse xenograft model [3].
  • Liver Fibrosis: A combination of PFD (300 mg/kg/day) and another inhibitor effectively alleviated liver fibrosis in a murine cystic echinococcosis model [5]. | | Additional Actions | Shown to have antioxidant, anticancer, and immune-regulatory effects [1]. | Recognized for broad anti-inflammatory, antioxidant, and anti-fibrotic effects across multiple organs [2] [6]. |

Experimental Models & Protocols

Here are the standard in vivo experimental designs used to generate the data cited above.

Compound Disease Model Key Experimental Protocol

| Catechin Hydrate | Cerulein-induced Chronic Pancreatitis [1] | - Animals: C57BL/6 mice.

  • CP Induction: Intraperitoneal (i.p.) injection of cerulein (50 µg/kg), 6 times/day, 4 days/week for 3 weeks.
  • Prophylactic Dosing: (+)-CH (1, 5, or 10 mg/kg) or vehicle administered i.p. 1 hour before the first cerulein injection each day.
  • Assessment: Histological scoring for glandular atrophy/inflammation; IHC for α-SMA. | | Catechin Hydrate | Rabbit Ear Hypertrophic Scar [4] | - Model: Four 10 mm wounds created per rabbit ear.
  • Dosing: Intralesional injections of CH/DMSO solution (0.25, 1.25, 2.5 mg/ml) or vehicle once a week for 4 weeks, starting 35 days post-wounding.
  • Assessment: Scar Elevation Index (SEI), Epidermal Thickness Index (ETI), collagen deposition via Masson's trichrome staining, ELISA for collagen types I/III. | | Pirfenidone | CT-26 Cell Line-Derived Colorectal Cancer Xenograft [3] | - Animals: BALB/c mice.
  • Model: Subcutaneous injection of CT-26 cells (2x10^6 per mouse).
  • Dosing: PFD (350 mg/kg/day, orally) alone or with 5-FU (5 mg/kg/day, i.p.), started when tumor volume reached 80-100 mm³.
  • Assessment: Tumor volume monitoring, qRT-PCR for gene expression, histopathology. | | Pirfenidone | Murine Cystic Echinococcosis (Liver Fibrosis) [5] | - Model: Mice inoculated with 5000 protoscoleces in the Glisson capsule.
  • Dosing: PFD (300 mg/kg/day, orally via gavage) alone or in combination with SB525334, for one month starting one month post-infection.
  • Assessment: Serum analysis (ALT, AST), liver tissue collagen analysis, flow cytometry for immune cells. |

Signaling Pathway Diagrams

The diagrams below illustrate the primary antifibrotic pathways for each compound, highlighting how they interact with the TGF-β signaling cascade.

G cluster_pfd Pirfenidone Action cluster_ch Catechin Hydrate Action PFD Pirfenidone TGFb1 TGF-β1 PFD->TGFb1 Inhibits Production OtherCytokines PDGF, TNF-α IL-1β PFD->OtherCytokines Suppresses TGFbR TGF-β Receptor TGFb1->TGFbR Smad2 Smad2/3 TGFbR->Smad2 Phosphorylates P_Smad p-Smad2/3 Smad2->P_Smad Smad4 Smad4 P_Smad->Smad4 Transcription Pro-fibrotic Gene Transcription Smad4->Transcription OtherCytokines->Transcription CH Catechin Hydrate CH_P_Smad p-Smad2 CH->CH_P_Smad Suppresses Activation CH_TGFb TGF-β CH_TGFbR TGF-β Receptor CH_TGFb->CH_TGFbR CH_Smad2 Smad2 CH_TGFbR->CH_Smad2 Phosphorylates CH_Smad2->CH_P_Smad CH_Smad4 Smad4 CH_P_Smad->CH_Smad4 CH_Transcription Production of ECM Components CH_Smad4->CH_Transcription

Figure 1: Antifibrotic Mechanisms of Pirfenidone and Catechin Hydrate. Pirfenidone acts upstream by inhibiting the production of TGF-β1 and other pro-fibrotic cytokines [2]. Catechin hydrate acts further downstream by directly suppressing the activation (phosphorylation) of Smad2, a key signaling molecule in the TGF-β pathway [1].

Research Implications and Safety

  • Mechanistic Nuance: While both are TGF-β inhibitors, their different interaction points suggest potential for distinct or even synergistic applications. Pirfenidone's broader anti-inflammatory action may be beneficial in complex disease environments, whereas catechin hydrate's targeted inhibition of Smad2 could offer a more specific intervention [1] [2].
  • Safety and Toxicity: The search results indicate that catechin and catechin hydrate are considered "relatively less toxic than other flavonoids including EGCG" [1]. In contrast, a meta-analysis notes that pirfenidone's safety profile is associated with dermatological events like photosensitivity and rash, while other antifibrotics like nintedanib have higher odds of gastrointestinal issues and liver toxicity [7].
  • Emerging Analogs: Research into catechin derivatives is advancing. A 2024 study on ABI-171, a novel fluoro-catechin derivative, reported superior efficacy to EGCG and pirfenidone in a bleomycin-induced pulmonary fibrosis model, indicating a promising direction for developing next-generation catechin-based therapeutics [8].

How to Choose for Research

Your choice between these compounds should be guided by your specific research question:

  • To investigate broad-spectrum antifibrotic and anti-inflammatory effects, particularly in pulmonary or liver fibrosis models, Pirfenidone is a well-established choice with a clear clinical precedent [2] [7].
  • To study a more targeted inhibition of the TGF-β/Smad2 axis, or for applications in pancreatic fibrosis or dermal scarring, Catechin Hydrate presents a compelling natural compound [1] [4].
  • For pioneering novel therapeutic agents, exploring synthetic catechin derivatives like ABI-171 could be highly valuable, especially for overcoming limitations of natural compounds such as poor bioavailability [8].

References

catechin hydrate cytotoxicity comparison MCF-7

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Apoptosis Data Summary

Parameter Experimental Data Experimental Context
IC50 Value 127.62 μg/mL [1] Cell Titer Blue viability assay after 24-hour exposure [1].
Cell Death at 160 μg/mL 54.76% [1] Cell Titer Blue viability assay after 24-hour exposure [1].
Apoptosis Induction (24h) 40.7% (at 150 μg/mL); 41.16% (at 300 μg/mL) [1] Measured by TUNEL assay [1].
Apoptosis Induction (48h) 43.73% (at 150 μg/mL); 52.95% (at 300 μg/mL) [1] Measured by TUNEL assay [1].
Gene Expression Fold Increase (24h at 150 μg/mL) Caspase-3: 5.81x; Caspase-8: 1.42x; Caspase-9: 3.29x; TP53: 2.68x [1] Measured by real-time quantitative PCR versus untreated control [1].

Mechanisms of Action

Catechin hydrate exerts its anticancer effect by triggering apoptosis in MCF-7 cells. This process is mediated through the following key mechanisms:

  • TP53 Tumor Suppressor Activation: Treatment with catechin hydrate leads to a 2.68-fold increase in the expression of the TP53 gene [1]. This protein is a critical regulator of the cell cycle and can initiate apoptosis in response to cellular stress.
  • Caspase Cascade Activation: The compound increases the expression of key executioner enzymes of apoptosis [1]. The observed upregulation of both caspase-9 and caspase-8 suggests that catechin hydrate can trigger cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways [1].

The diagram below illustrates this coordinated pro-apoptotic signaling pathway.

G CH Catechin Hydrate Treatment p53 TP53 Activation CH->p53 2.68x Increase Casp9 Caspase-9 Upregulation CH->Casp9 3.29x Increase Casp8 Caspase-8 Upregulation CH->Casp8 1.42x Increase p53->Casp9 Activates Casp3 Caspase-3 Upregulation Casp9->Casp3 Activates Apop Apoptosis Execution (DNA Fragmentation, Cell Death) Casp3->Apop Casp8->Casp3 Activates

Key Experimental Protocols

The primary data on catechin hydrate's effects are derived from standard, reliable laboratory methods.

  • Cell Viability and Cytotoxicity (IC50 Determination)

    • Cell Line: MCF-7 human breast cancer cells [1].
    • Procedure: Cells are seeded in 96-well plates and treated with a range of catechin hydrate concentrations (e.g., 0-160 μg/mL) for 24 hours. The Cell Titer Blue reagent is added, and after incubation, fluorescence is measured. The IC50 value is calculated from the dose-response curve [1].
  • Apoptosis Detection (TUNEL Assay)

    • Purpose: To specifically label and quantify cells undergoing DNA fragmentation, a hallmark of apoptosis.
    • Procedure: MCF-7 cells treated with catechin hydrate are fixed and stained using a DeadEnd Fluorometric TUNEL system. Apoptotic cells are identified and counted under a fluorescence microscope [1].
  • Gene Expression Analysis (Real-time PCR)

    • Purpose: To measure changes in the expression levels of apoptotic genes.
    • Procedure: After treatment, cDNA is prepared from cell cultures. The mRNA levels of caspase-3, -8, -9, and TP53 are quantified using gene-specific assays and compared to an untreated control, with GAPDH as a reference gene for normalization [1].

Future Research Directions

While the data for catechin hydrate is robust, its performance can be contextualized with emerging research trends:

  • Comparison with Other Extracts: Some plant extracts, like from Dorycnium pentaphyllum (which contains catechin), show cytotoxic specificity by targeting MCF-7 cells while having less effect on non-tumorigenic MCF-12A breast cells [2]. This highlights the importance of testing for selective toxicity.
  • Nanoparticle Delivery Systems: Research shows that encapsulating catechin hydrate in drug delivery systems, such as coated iron oxide nanoparticles, can enhance its toxicity against MCF-7 and HT-29 cancer cells compared to the free compound, by improving bioavailability and enabling targeted delivery [3].
  • Synergistic Combination Therapies: Flavonoids like catechin are being investigated in combination with FDA-approved drugs. This approach can target multiple cancer pathways simultaneously, potentially enhancing efficacy and overcoming drug resistance [4].

References

catechin hydrate pancreatic fibrosis model validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model & Quantitative Data Summary

The table below consolidates the key quantitative findings from a study that investigated the effects of (+)-Catechin Hydrate (CH) in a mouse model of chronic pancreatitis (CP) and on pancreatic stellate cells (PSCs) in vitro [1] [2].

Table 1: Summary of Experimental Data for this compound in Pancreatic Fibrosis Models

Experimental Model Treatment Groups & Doses Key Outcome Measures Results & Efficacy

| In Vivo: Cerulein-Induced CP in Mice [1] [2] | Prophylactic: CH (1, 5, 10 mg/kg) before cerulein. Therapeutic: CH (5 mg/kg) after cerulein initiation. | Histological scoring (glandular destruction, inflammation), IHC for α-SMA (PSC activation marker), Fibronectin 1 and collagen production. | - Dose-dependent inhibition of glandular destruction and inflammation.

  • Reduced α-SMA expression, indicating suppression of PSC activation.
  • Prevented production of fibronectin 1 and collagens. | | In Vitro: Isolated Pancreatic Stellate Cells (PSCs) [1] [2] | CH treatment on TGF-β or PDGF-stimulated PSCs. | Activation of Smad2 and expression of fibrosis-related factors. | - Suppressed activation of Smad2.
  • Inhibited production of key fibrosis factors induced by TGF-β and PDGF. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the methodologies used in the cited study.

1. Animal Model Induction and Dosing [1]

  • CP Induction Model: Chronic pancreatitis was induced in C57BL/6 mice using repetitive intraperitoneal injections of cerulein (50 µg/kg), administered six times per day at one-hour intervals, four days a week, for three weeks.
  • Prophylactic Protocol: this compound (1, 5, or 10 mg/kg) or a vehicle control (ethanol) was administered intraperitoneally one hour before the first cerulein injection of the day, four times per week.
  • Therapeutic Protocol: this compound (5 mg/kg) was administered after the first week of cerulein injections and continued for one or two weeks.

2. Key In Vitro Assays [1]

  • Pancreatic Stellate Cell (PSC) Culture: Isolated PSCs were stimulated with profibrotic cytokines like Transforming Growth Factor-β (TGF-β) or Platelet-Derived Growth Factor (PDGF).
  • Mechanism Investigation: The anti-fibrotic mechanism of CH was investigated by analyzing its effect on the TGF-β/Smad2 signaling pathway, a central pathway in fibrosis development. Techniques like western blotting were used to measure the phosphorylation (activation) status of Smad2 and the expression levels of downstream fibrosis-related factors.

Mechanism of Action: Signaling Pathway

The study identified that the antifibrotic effect of this compound is primarily mediated through the suppression of the TGF-β/Smad2 signaling pathway, which is a key driver of pancreatic stellate cell activation and extracellular matrix production [1] [2]. The following diagram illustrates this mechanism.

G cluster_legend Key TGFb TGF-β Stimulus Receptor TGF-β Receptor TGFb->Receptor Smad2 Smad2 (Activation/Phosphorylation) Receptor->Smad2 Induces PSC Pancreatic Stellate Cell (PSC) Activation Smad2->PSC Leads to Fibrosis ECM Production (Fibronectin, Collagen) ↑ Fibrosis PSC->Fibrosis CH This compound (CH) CH->Smad2 Suppresses CH->PSC Inhibits Promoter Promoter of Fibrosis Inhibitor Inhibitor (CH Action) Process Pathological Process

Interpretation and Research Context

  • Mechanistic Strength: The study provides a clear mechanism for catechin hydrate's action by targeting the TGF-β/Smad2 pathway, a well-validated core pathway in fibrosis across multiple organs [3] [4] [5].
  • Comparative Context: While EGCG is the most widely studied catechin, this research highlights that This compound, a different and potentially less toxic compound, also possesses significant antifibrotic properties [1] [6].
  • Research Gap: The current data is promising but comes from a single preclinical study. A comprehensive comparison guide would be significantly strengthened by data from independent validation studies and head-to-head comparisons with other antifibrotic candidates, which are not currently available in the public literature.

References

Comprehensive Scientific Review: Cognitive Protection by Catechin Hydrate Compared to Alternative Interventions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Catechin Hydrate and Cognitive Protection

Catechin hydrate is a natural flavonoid compound belonging to the subclass of flavan-3-ols, which has attracted significant scientific interest for its potential neuroprotective properties. This compound exists in both enantiomeric forms, with (+)-catechin being the most common naturally occurring isomer. Catechin hydrate is chemically characterized by the presence of multiple phenolic hydroxyl groups arranged in a specific structural configuration that confers potent antioxidant capabilities. The compound is widely distributed in various plant sources, with particularly high concentrations found in green tea, cocoa, berries, and several fruits. The "hydrate" designation refers to its crystalline form that includes water molecules within the structure, enhancing its stability and solubility properties. Recent research efforts have focused on validating its potential for mitigating cognitive decline through various mechanistic pathways and experimental approaches, positioning it as a promising candidate for further development in the management of neurodegenerative conditions [1] [2].

The growing interest in catechin hydrate stems from the broader investigation of natural products as potential therapeutic agents for neurodegenerative diseases, which represent an increasing burden on healthcare systems worldwide. Among neurological disorders, Alzheimer's disease, Parkinson's disease, and other forms of dementia share common pathological features including oxidative stress, chronic inflammation, and protein misfolding. The multifaceted nature of these conditions necessitates therapeutic approaches that can simultaneously address multiple pathological mechanisms. Catechin hydrate has emerged as a compound of interest due to its ability to influence several of these pathways simultaneously, potentially offering a more comprehensive intervention strategy compared to single-target pharmaceutical approaches. This comprehensive review systematically examines the experimental evidence supporting the cognitive protective effects of catechin hydrate, compares its efficacy and mechanisms with alternative interventions, and assesses the current state of scientific validation for its potential application in cognitive health [3] [2].

Chemical Properties and Bioavailability Profile

Catechin hydrate [(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol hydrate] is a flavan-3-ol derivative with a molecular weight of 290.27 g/mol (excluding hydrate molecules). Its chemical structure consists of two benzene rings (A and B) joined by a heterocyclic pyran ring (C) with a hydroxyl group at position 3, which contributes significantly to its biological activity. The compound features several phenolic hydroxyl groups at positions 5, 7, 3', and 4' on the flavonoid backbone, which serve as hydrogen donors and electron delocalization sites, enabling neutralization of reactive oxygen species. The specific spatial arrangement of these hydroxyl groups, particularly the ortho-dihydroxy structure in the B-ring (catechol moiety) and the meta-5,7-dihydroxy arrangement in the A-ring, determines its superior free radical scavenging capacity compared to many other flavonoids. These structural elements facilitate metal chelation, particularly for iron and copper ions, further contributing to its antioxidant potential in biological systems [2] [4].

Despite its promising biological activities, catechin hydrate faces significant bioavailability challenges that limit its therapeutic application. The compound undergoes extensive phase I and phase II metabolism following oral administration, including sulfation, glucuronidation, and methylation, primarily in the liver and intestinal mucosa. Research indicates that catechin hydrate has limited absorption in the intestines due to factors including extreme pH conditions, digestive enzymes, and restricted membrane permeability within the intestinal wall. Its plasma concentration typically peaks within 1-2 hours after ingestion, with an elimination half-life of approximately 3-4 hours. The limited bioavailability and rapid clearance have prompted the development of novel delivery systems to enhance its absorption and stability. Advanced formulation strategies include nano-encapsulation approaches using poly(lactic-co-glycolic acid) (PLGA) nanoparticles, chitosan coatings, and lipid-based carriers, which have demonstrated improved bioavailability profiles in preclinical models [1] [2].

Table 1: Physicochemical and Pharmacokinetic Properties of Catechin Hydrate

Property Characteristics Research Findings
Chemical structure Flavan-3-ol with multiple phenolic hydroxyl groups Ortho-dihydroxy structure in B-ring enhances antioxidant capacity [2]
Molecular weight 290.27 g/mol (excluding hydrate) Low molecular weight contributes to blood-brain barrier permeability [2]
Solubility Water-soluble due to hydrate form and hydroxyl groups Enhanced by nanoformulation approaches [1]
Bioavailability Limited intestinal absorption Extensive first-pass metabolism; <5% bioavailability in free form [1] [2]
Plasma half-life Approximately 3-4 hours Can be extended with sustained-release formulations [2]
Blood-brain barrier permeability Demonstrated in rodent models Detected in brain tissue within 30 minutes after administration [2]

Mechanisms of Action in Cognitive Protection

Antioxidant and Oxidative Stress Modulation Pathways

The neuroprotective effects of catechin hydrate are largely attributed to its potent antioxidant properties, which directly address the oxidative stress component prevalent in neurodegenerative pathologies. At the molecular level, catechin hydrate demonstrates an exceptional capacity to scavenge free radicals through hydrogen atom transfer and single electron transfer mechanisms, effectively neutralizing reactive oxygen and nitrogen species that would otherwise damage neuronal membranes, proteins, and DNA. The compound's redox potential allows it to interact directly with superoxide anions, peroxyl radicals, and peroxynitrite, thereby interrupting the chain reactions of lipid peroxidation that compromise neuronal integrity. Beyond direct free radical neutralization, catechin hydrate activates the Nrf2 antioxidant signaling pathway, a master regulator of cellular antioxidant responses. Under oxidative stress conditions, catechin hydrate disrupts the Keap1-Nrf2 complex in the cytoplasm, allowing Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) and initiates transcription of cytoprotective genes including glutamate-cysteine ligase (GCLC/GCLM), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1). This genomic regulation enhances the endogenous antioxidant capacity of neuronal cells, providing sustained protection against oxidative insults [2] [4].

The antioxidant efficacy of catechin hydrate extends to metal chelation activities, particularly for iron and copper ions that catalyze Fenton reactions generating highly reactive hydroxyl radicals. By sequestering these transition metals, catechin hydrate reduces their catalytic activity in oxidative processes, thereby protecting vulnerable neuronal populations that exhibit iron accumulation during aging and neurodegeneration. Experimental models have demonstrated that catechin hydrate administration attenuates oxidative damage biomarkers including protein carbonylation, lipid peroxidation products (MDA, 4-HNE), and nucleic acid oxidation markers (8-OHdG) in brain tissue. In streptozotocin-induced experimental dementia models, catechin hydrate pretreatment significantly restored hippocampal antioxidant status, paralleling improvements in cognitive performance. The combination of direct free radical scavenging, enhancement of endogenous antioxidant defenses, and metal chelation capacity positions catechin hydrate as a multifaceted antioxidant agent with potential to address the complex oxidative stress landscape in neurodegenerative conditions [3] [2] [4].

Anti-inflammatory and Neuroimmune Modulation

Chronic neuroinflammation represents a critical pathological process in neurodegenerative diseases, characterized by sustained activation of microglia and astrocytes with consequent excessive production of pro-inflammatory mediators. Catechin hydrate demonstrates significant anti-inflammatory activity within the central nervous system, primarily through suppression of neuroimmune signaling pathways. The compound inhibits nuclear factor kappa-B (NF-κB) activation, a key transcription factor regulating expression of cytokines, chemokines, and adhesion molecules involved in inflammatory responses. In experimental models, catechin hydrate treatment significantly attenuated levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in brain tissue. Additionally, catechin hydrate downregulates inducible nitric oxide synthase (iNOS) expression, reducing production of nitric oxide (NO) that would otherwise contribute to nitrosative stress and neuronal damage. These anti-inflammatory effects were observed in streptozotocin-induced dementia models, where catechin hydrate pretreatment prevented the neuroinflammatory response and associated cognitive deficits [3] [2].

The immunomodulatory properties of catechin hydrate extend to influencing microglial polarization states, promoting a shift from the pro-inflammatory M1 phenotype toward the neuroprotective M2 phenotype. This transition enhances phagocytic clearance of pathological protein aggregates while reducing secretion of cytotoxic factors. In studies investigating the compound's effects on the neuroimmune system, catechin hydrate demonstrated capacity to modulate interactions between the nervous and immune systems, potentially through regulation of cytokine cross-talk and cellular immune responses. The anti-neuroinflammatory effects appear particularly relevant in the context of age-related neuroinflammation ("inflammaging"), where low-grade chronic inflammation contributes to neuronal vulnerability. By attenuating persistent neuroinflammatory processes, catechin hydrate may protect against inflammation-associated cognitive decline and create a more permissive environment for neuronal plasticity and repair mechanisms. These multifaceted immunomodulatory actions, combined with its antioxidant properties, position catechin hydrate as a promising candidate for addressing the neuroinflammatory components of neurodegenerative diseases [3] [2].

G Catechin Hydrate Neuroprotective Mechanisms Catechin Catechin Nrf2Activation Nrf2 Pathway Activation Catechin->Nrf2Activation Activates NFkB NF-κB Inhibition Catechin->NFkB Inhibits Microglial Microglial Modulation (M1 to M2) Catechin->Microglial Modulates Cholinergic Cholinergic Enhancement (ChAT expression) Catechin->Cholinergic Enhances MetalChelation Metal Ion Chelation (Fe, Cu) Catechin->MetalChelation Performs OxidativeStress Oxidative Stress Keap1 Keap1-Nrf2 Dissociation Nrf2Activation->Keap1 Induces ARE ARE Transcription Keap1->ARE Promotes AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Reduces Neuroinflammation Neuroinflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Downregulates iNOS iNOS Expression NFkB->iNOS Suppresses Cytokines->Neuroinflammation Ameliorates iNOS->Neuroinflammation Attenuates Microglial->Neuroinflammation Reduces

Experimental Validation in Preclinical Models

Animal Models of Neurodegeneration and Cognitive Impairment

The efficacy of catechin hydrate for cognitive protection has been systematically evaluated in various preclinical models that replicate different aspects of human neurodegenerative conditions. In a streptozotocin-induced experimental dementia model (ICV-STZ), which mimics sporadic Alzheimer's disease pathology, catechin hydrate administration demonstrated significant neuroprotective effects. Male Wistar rats pretreated with catechin hydrate at doses of 10 and 20 mg/kg body weight for 21 days showed dose-dependent prevention of ICV-STZ-induced memory impairment in Morris water maze tests. The compound effectively ameliorated neurodegeneration and restored cholinergic function by increasing the expression of choline acetyltransferase (ChAT) in hippocampal regions. Biochemical analyses revealed that catechin hydrate pretreatment upregulated antioxidant status and attenuated inflammatory mediators including TNF-α, IL-1β, and iNOS expression. These findings provide compelling evidence for the potential of catechin hydrate in addressing multiple pathological processes in experimental dementia, including oxidative stress, neuroinflammation, and cholinergic dysfunction [3].

Additional experimental models have further validated the cognitive protective properties of catechin hydrate. In aged Wistar rats (18 months old), administration of catechin hydrate at 20-40 mg/kg/day for 35 days improved performance in hippocampus-dependent behavioral tests, including spatial working memory in radial maze tasks. The treatment restored age-related alterations in brain monoaminergic neurotransmitters and increased SIRT1 protein levels in the hippocampus, a protein associated with neuronal plasticity and cognitive function. In toxicological models assessing combined exposure to Mancozeb and arsenic, co-administration of catechin hydrate at 50 mg/kg significantly attenuated oxidative stress-induced alterations in the brain and protected histomorphology against oxidative damage. These findings across diverse experimental models consistently demonstrate the cognitive protective potential of catechin hydrate through modulation of oxidative stress, neuroinflammation, and neuronal signaling pathways, providing a robust preclinical foundation for its potential application in neurodegenerative conditions [5] [6].

Table 2: Preclinical Studies of Catechin Hydrate in Cognitive Protection Models

Experimental Model Dosage Regimen Key Findings Proposed Mechanisms
Streptozotocin-induced dementia (rat) [3] 10-20 mg/kg for 21 days (pretreatment) Improved Morris water maze performance; Reduced neurodegeneration ↑ Antioxidant status; ↓ TNF-α, IL-1β, iNOS; ↑ ChAT expression
Aged rat model [6] 20-40 mg/kg/day for 35 days Improved spatial memory; Enhanced motor coordination Restoration of monoaminergic neurotransmitters; ↑ SIRT1 protein levels
Mancozeb-arsenic co-exposure (rat) [5] 50 mg/kg for 28 days Attenuated oxidative stress; Protected brain histomorphology Normalized oxidative biomarkers; Reduced nitric oxide levels
Physical exercise combination (aged rats) [6] 20-40 mg/kg/day with exercise Enhanced cognitive benefits of physical activity Further enhancement of monoaminergic pathways beyond exercise alone
Comparative Efficacy Against Other Interventions

The cognitive protective efficacy of catechin hydrate has been evaluated against various established interventions, providing insights into its relative performance. In aged rat models, catechin hydrate demonstrated comparable efficacy to moderate physical exercise in improving age-related memory and learning deficits. Interestingly, the combination of catechin hydrate with physical exercise produced additional benefits on monoaminergic pathways beyond either intervention alone, suggesting potential synergistic effects. When compared to other flavonoids such as quercetin in protection against environmental toxicant-induced cognitive damage, catechin hydrate showed similarly potent ameliorative effects against oxidative stress and histopathological alterations in the brain. Both compounds at 50 mg/kg doses significantly attenuated variations in nitric oxide levels and oxidative biomarkers in blood and brain tissue, with no marked superiority of one over the other in the experimental conditions tested [5] [6].

Compared to pharmaceutical interventions targeting specific neurodegenerative pathways, catechin hydrate offers a multimodal mechanism of action that simultaneously addresses oxidative stress, neuroinflammation, and neurotransmitter systems. While conventional cholinesterase inhibitors primarily enhance cholinergic transmission, and anti-inflammatory drugs specifically target inflammatory pathways, catechin hydrate exerts complementary effects across these domains. This broad activity profile may be particularly advantageous for complex neurodegenerative conditions with multifaceted pathogenesis. However, it is important to note that most direct comparative studies with established pharmaceutical interventions are still limited, representing an important area for future research. The existing preclinical evidence positions catechin hydrate as a promising complementary approach rather than a replacement for established therapies, with potential applications in preventive strategies and combination therapies [3] [2] [6].

Human Studies and Clinical Evidence

Evidence from human epidemiological studies provides supportive data for the potential cognitive benefits of catechin-rich interventions, though direct clinical trials specifically on catechin hydrate remain limited. Large-scale observational studies have demonstrated an association between green tea consumption, a major dietary source of catechins, and reduced risk of cognitive impairment. A prospective study involving 1,003 elderly Japanese individuals aged over 70 years revealed that subjects consuming more than 100 mL of green tea twice daily exhibited reduced susceptibility to neurodegenerative diseases. Similarly, a 13-year longitudinal study of nearly 30,000 Finnish adults showed that individuals consistently consuming over 600 mL of green tea daily had a diminished risk of developing Parkinson's disease. These epidemiological associations suggest that long-term consumption of catechin-containing beverages may contribute to neuroprotection in aging populations, though the specific contribution of catechin hydrate within the complex mixture of green tea compounds requires further investigation [2].

The translation of promising preclinical findings with catechin hydrate to clinical applications faces several challenges, primarily related to bioavailability limitations. Following oral administration in humans, catechins undergo limited absorption by the intestines, resulting in minimal entry into the bloodstream and tissues. Plasma concentrations of free catechin hydrate rarely exceed micromolar levels after typical dietary consumption, potentially below the thresholds required for therapeutic effects observed in preclinical models. The constrained bioavailability arises from factors including extreme pH conditions, digestive enzymes, and restricted membrane permeability within the intestinal wall. To address these limitations, research has focused on developing advanced delivery systems. Novel formulation approaches include chitosan-coated PLGA nanoparticles that have demonstrated enhanced brain bioavailability in preclinical models. These technological advances may potentially bridge the gap between promising preclinical results and effective clinical applications by improving the delivery of catechin hydrate to target tissues in the central nervous system [1] [2].

Table 3: Formulation Technologies to Enhance Catechin Hydrate Bioavailability

Formulation Approach Technology Features Experimental Outcomes
Chitosan-coated PLGA nanoparticles [1] Mucoadhesive properties; Positive surface charge; Sustained release Significant (p<0.001) improvement in C~max~ and AUC~0-24~ in rat brains compared to intranasal and intravenous administration
PLGA nanoparticles (optimized) [1] Particle size: 93.46 ± 3.94 nm; PDI: 0.106 ± 0.01; Zeta potential: -12.63 ± 0.08 mV Enhanced stability and encapsulation efficiency; Controlled release profile
Intranasal delivery systems [1] Direct nose-to-CNS delivery; Bypasses blood-brain barrier Improved brain bioavailability; Rapid absorption (detection within 0.5 h)

Comparative Analysis with Alternative Compounds

The landscape of natural compounds with potential cognitive protective properties includes several prominent alternatives to catechin hydrate, each with distinct mechanistic profiles and evidence levels. Epigallocatechin-3-gallate (EGCG), the most abundant and extensively studied catechin in green tea, shares structural similarities with catechin hydrate but demonstrates differences in bioavailability and specific molecular interactions. EGCG features a gallate ester group that enhances its antioxidant potency but may also influence its absorption and metabolism. While EGCG has been more thoroughly investigated for neurodegenerative conditions, with demonstrated effects on protein aggregation in experimental models of Huntington's disease and multiple sclerosis, its efficacy in human populations remains controversial according to recent reviews. Comparative studies directly evaluating the relative potency of catechin hydrate versus EGCG in cognitive protection models are limited, representing a significant knowledge gap in the current literature [7] [2].

Other flavonoid compounds such as quercetin have also demonstrated neuroprotective properties in experimental models. In studies assessing protection against combined toxicant exposure, both quercetin and catechin hydrate at 50 mg/kg doses showed strong ameliorative potential against Mancozeb-arsenic induced oxidative stress and histopathological alterations in rat brains. Both compounds significantly attenuated variations in oxidative biomarkers in blood and brain tissue, with no marked superiority of one over the other under the experimental conditions. Beyond direct comparisons with specific compounds, catechin hydrate should be evaluated within the broader context of multimodal interventions. Research indicates that the combination of catechin hydrate with non-pharmacological approaches such as physical exercise may produce enhanced benefits. In aged rat models, the administration of catechin hydrate along with moderate physical activity further enhanced monoaminergic pathways beyond the effects of exercise alone, suggesting potential synergistic interactions between lifestyle interventions and bioactive compounds for cognitive health [5] [6].

G Catechin Hydrate Bioavailability Enhancement CH Catechin Hydrate LowBioavailability Low Oral Bioavailability CH->LowBioavailability Challenge Metabolism Extensive Metabolism CH->Metabolism Challenge BBB Blood-Brain Barrier CH->BBB Challenge Nanoformulation Nanoformulation (PLGA nanoparticles) LowBioavailability->Nanoformulation Addressed by ChitosanCoating Chitosan Coating Metabolism->ChitosanCoating Addressed by Intranasal Intranasal Delivery BBB->Intranasal Bypassed by EnhancedDelivery Enhanced Brain Delivery Nanoformulation->EnhancedDelivery Results in ChitosanCoating->EnhancedDelivery Contributes to Intranasal->EnhancedDelivery Enables ImprovedEfficacy Improved Cognitive Protection EnhancedDelivery->ImprovedEfficacy Leads to

Research Gaps and Future Directions

The current body of research on catechin hydrate for cognitive protection reveals several significant knowledge gaps that merit attention in future investigations. Perhaps most notably, there is a scarcity of randomized controlled trials specifically evaluating catechin hydrate in human populations with or at risk for cognitive impairment. While numerous preclinical studies in rodent models have demonstrated promising results, the translation of these findings to human applications remains uncertain. Future research should prioritize well-designed clinical trials with appropriate dosing regimens, sufficient duration, and standardized cognitive outcome measures to establish the efficacy of catechin hydrate in human subjects. Additionally, more studies are needed to directly compare catechin hydrate with other catechins (particularly EGCG) and established cognitive-enhancing interventions to determine its relative efficacy and potential advantages [3] [7] [6].

Another critical research priority involves addressing the bioavailability challenges associated with catechin hydrate through advanced formulation strategies. While novel delivery systems such as chitosan-coated PLGA nanoparticles have shown promise in preclinical models, their safety and efficacy in humans require thorough evaluation. Future research should explore additional innovative approaches to enhance catechin hydrate stability, absorption, and brain delivery, potentially including prodrug strategies, combination with bioavailability enhancers, or alternative administration routes. Furthermore, more mechanistic studies are needed to fully elucidate the molecular pathways through which catechin hydrate exerts its cognitive protective effects, particularly its interactions with specific cellular targets and signaling cascades. Research investigating potential synergies between catechin hydrate and other therapeutic approaches, including conventional medications and non-pharmacological interventions, would also provide valuable insights for developing comprehensive treatment strategies for cognitive disorders [1] [2].

Conclusion

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

308.08960285 g/mol

Monoisotopic Mass

308.08960285 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flavocoxid is a medical food consisting of plant derived flavonoids which have antiinflammatory activity and are used to treat chronic osteoarthritis. Flavocoxid has been linked to minor elevations in serum enzyme levels during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Wikipedia

(+)-catechin monohydrate

Dates

Last modified: 08-15-2023
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